molecular formula C8H14Cl2N2O B067172 3-Methoxybenzylhydrazine dihydrochloride CAS No. 194242-26-7

3-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B067172
CAS No.: 194242-26-7
M. Wt: 225.11 g/mol
InChI Key: FBNBTWSJOGMIRI-UHFFFAOYSA-N
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Description

3-Methoxybenzylhydrazine dihydrochloride is a high-purity chemical reagent of significant value in medicinal chemistry and organic synthesis. This compound, characterized by the hydrazine functional group substituted with a 3-methoxybenzyl moiety, serves as a versatile and critical building block for the preparation of more complex heterocyclic structures, including indoles, pyrazoles, and other nitrogen-containing pharmacophores. Its dihydrochloride salt form ensures enhanced stability and solubility for various experimental conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNBTWSJOGMIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941152
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
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Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194242-26-7, 849021-11-0
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzylhydrazine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzylhydrazine dihydrochloride is a versatile chemical intermediate of significant interest in the field of medicinal chemistry and drug development. Its unique structural features, combining a reactive hydrazine moiety with a methoxybenzyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxybenzylhydrazine dihydrochloride, its synthesis, key applications, and essential safety and handling protocols.

Chemical Identity and Structure

At its core, 3-Methoxybenzylhydrazine dihydrochloride is the dihydrochloride salt of 3-methoxybenzylhydrazine. The presence of the benzyl group distinguishes it from phenylhydrazines, where the hydrazine group is directly attached to the aromatic ring. The methoxy group at the meta position of the benzene ring influences the molecule's electronic properties and can play a role in its interaction with biological targets.

Caption: Chemical Structure of 3-Methoxybenzylhydrazine Dihydrochloride

Physical and Chemical Properties

While specific experimental data for 3-Methoxybenzylhydrazine dihydrochloride is limited, its properties can be reliably inferred from supplier specifications and data available for its isomers and related compounds.

PropertyValueSource
CAS Number 849021-11-0[1][2][3]
Molecular Formula C₈H₁₄Cl₂N₂O[2][3]
Molecular Weight 225.12 g/mol [1][2]
Appearance Solid (inferred)N/A
Purity ≥97-98%[1][2]
Storage 2-8°C, dry[2]
Solubility Slightly soluble in DMSO and Methanol (inferred from 4-methoxy isomer)
Stability Hygroscopic (inferred from 4-methoxy isomer)

Synthesis of 3-Methoxybenzylhydrazine Dihydrochloride

Synthesis_Workflow start 3-Methoxybenzyl chloride + Hydrazine hydrate reaction Reaction in Ethanol start->reaction Heat (e.g., 90°C) workup1 Concentration (Reduced Pressure) reaction->workup1 workup2 Redissolution (Anhydrous Ethanol) workup1->workup2 acidification Acidification with HCl (0°C) workup2->acidification precipitation Precipitation of Dihydrochloride Salt acidification->precipitation isolation Filtration and Drying precipitation->isolation product 3-Methoxybenzylhydrazine dihydrochloride isolation->product

Caption: Proposed Synthesis Workflow for 3-Methoxybenzylhydrazine Dihydrochloride

Experimental Protocol (Adapted)
  • Reaction Setup: To a solution of hydrazine hydrate in anhydrous ethanol in a round-bottom flask, slowly add a solution of 3-methoxybenzyl chloride in anhydrous ethanol at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 90°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolution: Redissolve the resulting residue in anhydrous ethanol.

  • Acidification and Precipitation: Cool the ethanolic solution in an ice bath (0°C) and slowly add a concentrated solution of hydrochloric acid. The dihydrochloride salt of the product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-Methoxybenzylhydrazine dihydrochloride.

Causality behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to minimize the formation of the dibenzylated byproduct.

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

  • Acidification at Low Temperature: Performing the acidification at 0°C helps to maximize the yield of the precipitated salt and minimize its solubility in the solvent.

Applications in Drug Discovery and Medicinal Chemistry

3-Methoxybenzylhydrazine dihydrochloride is a valuable intermediate in the synthesis of pharmaceutical compounds[2]. Its utility stems from the reactivity of the hydrazine functional group, which allows for the construction of various molecular scaffolds.

  • Formation of Hydrazones: The hydrazine moiety readily reacts with aldehydes and ketones to form stable hydrazones. These hydrazones can serve as key intermediates for the synthesis of more complex molecules or can themselves possess biological activity.

  • Synthesis of Heterocyclic Compounds: It is a key building block for constructing heterocyclic scaffolds such as pyrazoles and triazoles[2]. These ring systems are prevalent in many biologically active molecules.

  • Development of Kinase Inhibitors: The resulting heterocyclic compounds are often explored as selective kinase inhibitors, a major class of drugs used in cancer therapy and for treating inflammatory diseases[2].

  • Central Nervous System (CNS) Agents: The presence of the methoxybenzyl group can enhance the lipophilicity of the final compounds, which may improve their ability to cross the blood-brain barrier. This makes it a useful precursor for the development of serotonin receptor modulators and potential antidepressant candidates[2].

Safety, Handling, and Storage

Specific toxicological data for 3-Methoxybenzylhydrazine dihydrochloride are not available. However, based on the known hazards of related hydrazine derivatives, appropriate safety precautions must be taken. Hydrazine and its derivatives are generally considered to be hazardous substances.

Hazard Identification (Inferred from related compounds):

  • Acute Toxicity: Harmful if swallowed[5].

  • Skin Corrosion/Irritation: Causes skin irritation[5][6].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[5][6].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][6].

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place at 2-8°C[2].

  • The compound is reported to be hygroscopic, so protection from moisture is important[4].

Analytical Methods

The purity and identity of 3-Methoxybenzylhydrazine dihydrochloride can be assessed using standard analytical techniques. A specific, validated analytical method is not published, but a gas chromatography (GC) method for the determination of benzylhydrazine in pharmaceutical products can be adapted[7].

Protocol: Purity Determination by Gas Chromatography (GC) - Conceptual Framework
  • Derivatization: Due to the polar and reactive nature of hydrazines, derivatization is often necessary for GC analysis. A common approach is the reaction with a suitable reagent, such as benzoyltrifluoroacetone, to form a more volatile and thermally stable pyrazole derivative[7].

  • Sample Preparation:

    • Accurately weigh a sample of 3-Methoxybenzylhydrazine dihydrochloride.

    • Dissolve the sample in a suitable solvent.

    • Add the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

  • GC Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically suitable for the separation of the derivatized analyte.

    • Injector: Use a split/splitless injector at a temperature that ensures efficient volatilization of the derivative without causing degradation.

    • Oven Program: A temperature gradient program will likely be required to ensure good separation from any impurities or byproducts.

    • Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be appropriate for the detection of the nitrogen-containing derivative.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the derivatized product to that of a certified reference standard, or by area percent normalization if a standard is not available.

Rationale for Derivatization: Direct GC analysis of hydrazines is challenging due to their high polarity, potential for thermal degradation in the injector and column, and their tendency to adsorb to active sites in the GC system, leading to poor peak shape and reproducibility. Derivatization converts the analyte into a less polar, more volatile, and more thermally stable compound, overcoming these challenges and enabling robust and reliable analysis.

Conclusion

3-Methoxybenzylhydrazine dihydrochloride is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. While specific physical and chemical data for this compound are not extensively documented, a clear understanding of its structure, a plausible synthetic route, and its key applications in drug discovery can be established. By adhering to strict safety protocols based on the known hazards of related hydrazine compounds, researchers can effectively and safely utilize this important chemical intermediate to advance the development of new therapeutics.

References

  • ChemUniverse. 3-METHOXYBENZYLHYDRAZINE DIHYDROCHLORIDE. [Online] Available at: [Link]

  • MySkinRecipes. (3-Methoxybenzyl)hydrazine dihydrochloride. [Online] Available at: [Link]

  • PubChem. 3-Methoxyphenylhydrazine hydrochloride. [Online] Available at: [Link]

  • PubChem. Benzylhydrazine dihydrochloride. [Online] Available at: [Link]

  • PharmaCompass. Benzylhydrazine. [Online] Available at: [Link]

  • PubChem. 4-Methoxybenzylhydrazine hydrochloride. [Online] Available at: [Link]

  • PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Online] Available at: [Link]

  • Lovering, E. G., et al. (1985). Determination of hydrazine in pharmaceuticals IV: Hydrazine and benzylhydrazine in isocarboxazid. Journal of pharmaceutical sciences, 74(1), 105-107. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted hydrazines, a versatile class of organic compounds, have long been recognized for their utility in constructing a diverse array of heterocyclic scaffolds that form the core of many pharmaceuticals. Among these, 3-Methoxybenzylhydrazine dihydrochloride has emerged as a key intermediate, offering a unique combination of reactivity and structural features that are highly sought after in the development of innovative drugs targeting a range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth information on the synthesis, properties, and applications of this important chemical entity.

Chemical Identity and Physicochemical Properties

CAS Number: 849021-11-0

Molecular Formula: C₈H₁₄Cl₂N₂O

Molecular Weight: 225.12 g/mol

IUPAC Name: (3-methoxybenzyl)hydrazine;dihydrochloride

Synonyms: 1-(3-methoxybenzyl)hydrazine dihydrochloride

The dihydrochloride salt form of 3-methoxybenzylhydrazine enhances its stability and solubility in aqueous media, rendering it highly suitable for a variety of synthetic applications in a laboratory setting. A thorough understanding of its physicochemical properties is essential for its effective handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of 3-Methoxybenzylhydrazine Dihydrochloride

PropertyValueSource
Physical StateSolidGeneral Knowledge
SolubilitySoluble in water and polar organic solventsGeneral Knowledge
StabilityStable under standard laboratory conditions; hygroscopic.General Knowledge

Synthesis and Manufacturing

The synthesis of 3-methoxybenzylhydrazine dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. While a specific, publicly available, step-by-step protocol for this exact compound is not extensively documented, a reliable synthesis can be extrapolated from established methods for analogous substituted hydrazines. The most plausible and efficient synthetic route commences with the readily available 3-methoxybenzyl chloride.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages: the formation of the free base, (3-methoxybenzyl)hydrazine, and its subsequent conversion to the dihydrochloride salt.

G A 3-Methoxybenzyl chloride C (3-Methoxybenzyl)hydrazine (Free Base) A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E 3-Methoxybenzylhydrazine dihydrochloride C->E Salt Formation D Hydrochloric Acid D->E

Caption: Proposed two-step synthesis of 3-methoxybenzylhydrazine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the synthesis of similar benzylhydrazine derivatives.[1][2]

Step 1: Synthesis of (3-Methoxybenzyl)hydrazine (Free Base)

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with an excess of hydrazine hydrate dissolved in a suitable solvent, such as ethanol.

  • Addition of Starting Material: 3-Methoxybenzyl chloride, dissolved in ethanol, is added dropwise to the hydrazine hydrate solution at room temperature with vigorous stirring. The molar ratio of hydrazine hydrate to 3-methoxybenzyl chloride should be significantly high to minimize the formation of the bis-substituted product.

  • Reaction Progression: After the addition is complete, the reaction mixture is gently heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer, containing the desired product, is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude (3-methoxybenzyl)hydrazine free base.

Step 2: Formation of 3-Methoxybenzylhydrazine Dihydrochloride

  • Dissolution: The crude (3-methoxybenzyl)hydrazine obtained from Step 1 is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) is added dropwise with continuous stirring.

  • Precipitation and Isolation: The dihydrochloride salt, being insoluble in the organic solvent, will precipitate out of the solution. The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent to remove any impurities, and dried in a vacuum oven to afford 3-methoxybenzylhydrazine dihydrochloride as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of 3-methoxybenzylhydrazine dihydrochloride make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems, while the 3-methoxybenzyl group can impart favorable pharmacokinetic properties to the final drug candidates.

Role as a Key Building Block

This compound is particularly useful in the synthesis of:

  • Kinase Inhibitors: Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] 3-Methoxybenzylhydrazine is employed in the construction of heterocyclic cores, such as pyrazoles and pyridazines, which are prevalent in many kinase inhibitor scaffolds.[4]

  • Central Nervous System (CNS) Agents: The methoxybenzyl moiety can enhance the lipophilicity of a molecule, which can facilitate its ability to cross the blood-brain barrier. This property is highly desirable for drugs targeting the CNS. This building block has been utilized in the development of compounds for a variety of CNS disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases.[5][6][7][8]

  • Serotonin Receptor Modulators: The serotonergic system is a key target for the treatment of various psychiatric disorders. The structural framework provided by 3-methoxybenzylhydrazine can be incorporated into molecules designed to modulate the activity of serotonin receptors.

Workflow for Utilizing 3-Methoxybenzylhydrazine in Drug Synthesis

The general workflow for incorporating this building block into a potential drug molecule often involves its reaction with a dicarbonyl compound or a derivative thereof to form a heterocyclic ring.

G A 3-Methoxybenzylhydrazine dihydrochloride C Condensation Reaction A->C B Dicarbonyl Compound (or equivalent) B->C D Heterocyclic Core (e.g., Pyrazole, Pyridazine) C->D E Further Functionalization D->E F Drug Candidate E->F

Caption: General workflow for drug synthesis using 3-methoxybenzylhydrazine.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-methoxybenzylhydrazine dihydrochloride is crucial for its successful application in synthesis. A combination of analytical techniques is employed for its comprehensive characterization.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl ring, the methylene protons of the benzyl group, the methoxy protons, and the protons of the hydrazine moiety. The integration of these signals should correspond to the number of protons in each environment.
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching of the hydrazinium ion, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. An IR spectrum for the related hydrazine dihydrochloride is available for comparison.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A reversed-phase HPLC method can be developed to determine the purity of the compound. The chromatogram should ideally show a single major peak corresponding to 3-methoxybenzylhydrazine. The method can be validated according to ICH guidelines for parameters such as linearity, precision, and accuracy.[10][11][12]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Elemental Analysis Confirmation of elemental composition.The percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₈H₁₄Cl₂N₂O.

Safety, Handling, and Storage

5.1. Hazard Identification

  • Acute Toxicity: Hydrazine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[13]

  • Skin and Eye Irritation: The compound may cause skin and eye irritation upon contact.[13]

  • Sensitization: May cause an allergic skin reaction.[15]

5.2. Recommended Handling Procedures

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

5.3. Storage Recommendations

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption.

Conclusion

3-Methoxybenzylhydrazine dihydrochloride stands as a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its utility in the construction of kinase inhibitors and CNS-active agents underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its applications in medicinal chemistry, and essential guidelines for its analytical characterization and safe handling. As the quest for novel and more effective pharmaceuticals continues, the strategic application of well-characterized and versatile intermediates like 3-methoxybenzylhydrazine dihydrochloride will undoubtedly play a pivotal role in advancing the frontiers of medicine.

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An In-Depth Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Synthesis, Application, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzylhydrazine Dihydrochloride (CAS No. 849021-11-0), a critical building block in modern medicinal chemistry. Distinguishing it from its commonly confused analogue, 3-methoxyphenylhydrazine, this document details its fundamental physicochemical properties, outlines a robust synthesis protocol, and explores its primary application in the construction of heterocyclic scaffolds for targeted therapeutics. Specifically, a detailed experimental workflow for the synthesis of a pyrazole derivative—a core component of many kinase inhibitors—is provided. This guide is designed to equip researchers and drug development professionals with the necessary field-proven insights and self-validating protocols to effectively and safely utilize this versatile reagent in their discovery pipelines.

Introduction and Core Concepts

3-Methoxybenzylhydrazine dihydrochloride is a substituted benzylhydrazine that has gained importance as a key intermediate in the synthesis of complex pharmaceutical compounds. Its strategic value lies in the combination of a reactive hydrazine moiety and a methoxybenzyl group. The hydrazine functionality is a powerful nucleophile, enabling the construction of various nitrogen-containing heterocycles through cyclocondensation reactions. The 3-methoxybenzyl portion, meanwhile, can influence the pharmacokinetic properties of the final molecule, potentially enhancing attributes like blood-brain barrier penetration.

It is critical to distinguish 3-methoxybenzyl hydrazine from 3-methoxyphenyl hydrazine. The former contains a methylene (-CH₂) spacer between the phenyl ring and the hydrazine group, which imparts greater conformational flexibility—a key consideration in rational drug design when probing the binding pockets of target proteins.

This guide will focus exclusively on the benzylhydrazine derivative, providing the technical detail necessary for its practical application in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and characteristics of 3-Methoxybenzylhydrazine Dihydrochloride are summarized below.

PropertyValueSource
IUPAC Name (3-methoxyphenyl)methylhydrazine;dihydrochlorideN/A
Synonyms 1-(3-methoxybenzyl)hydrazine dihydrochloride[1]
CAS Number 849021-11-0[1][2]
Molecular Formula C₈H₁₄Cl₂N₂O[2]
Molecular Weight 225.12 g/mol [2]
Appearance Slightly yellow to beige powder[3]
Storage 2-8°C, dry, under inert atmosphere[2]

Structural Distinction: The structural difference between the benzyl and phenyl analogues is a primary source of confusion and has significant implications for reactivity and use in synthesis.

Caption: Structural comparison highlighting the key methylene (-CH₂) bridge.

Synthesis of 3-Methoxybenzylhydrazine Dihydrochloride

The synthesis of the title compound is a two-stage process: first, the nucleophilic substitution of a benzyl halide with a large excess of hydrazine to form the free base, followed by acidification to yield the stable dihydrochloride salt. Using a significant excess of hydrazine is crucial to minimize the formation of the undesired 1,2-dibenzylhydrazine byproduct.

G reagent1 3-Methoxybenzyl Chloride intermediate 1-(3-Methoxybenzyl)hydrazine (Free Base) reagent1->intermediate Nucleophilic Substitution byproduct 1,2-bis(3-methoxybenzyl)hydrazine (Minimized Byproduct) reagent1->byproduct Side Reaction reagent2 Hydrazine Hydrate (Large Excess) reagent2->intermediate product 3-Methoxybenzylhydrazine Dihydrochloride intermediate->product Acidification intermediate->byproduct reagent3 Anhydrous HCl reagent3->product

Caption: Synthetic workflow for 3-Methoxybenzylhydrazine Dihydrochloride.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of benzylhydrazine derivatives.[3][4]

Step 1: Synthesis of 1-(3-Methoxybenzyl)hydrazine

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add hydrazine hydrate (80 mL, ~1.65 mol, 10 equivalents).

  • Reaction: Begin vigorous stirring and add 3-methoxybenzyl chloride (25 g, 0.16 mol, 1 equivalent) dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 3 hours. The solution will become homogeneous.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove excess hydrazine, followed by a wash with brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(3-methoxybenzyl)hydrazine as a pale yellow oil. The crude product is typically used in the next step without further purification.

Step 2: Formation of Dihydrochloride Salt

  • Dissolution: Dissolve the crude oil from Step 1 in anhydrous diethyl ether (200 mL).

  • Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a solution of HCl in isopropanol dropwise until no further precipitation is observed. A white precipitate will form immediately.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-salt impurities. Dry the solid under vacuum to yield 3-Methoxybenzylhydrazine dihydrochloride as a stable, crystalline solid.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The primary utility of 3-methoxybenzylhydrazine dihydrochloride is as a binucleophile for constructing heterocyclic rings. The Knorr pyrazole synthesis, a cyclocondensation reaction with a 1,3-dicarbonyl compound, is a classic and robust method for creating substituted pyrazoles. These pyrazole scaffolds are prevalent in a vast number of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain.

G reagent1 3-Methoxybenzylhydrazine Dihydrochloride intermediate Hydrazone Intermediate (not isolated) reagent1->intermediate Condensation reagent2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent2->intermediate conditions Acidic or Basic Catalysis conditions->intermediate product Substituted Pyrazole (Kinase Inhibitor Scaffold) intermediate->product Intramolecular Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis workflow using 3-Methoxybenzylhydrazine.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol describes the synthesis of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole, a representative pyrazole scaffold, via a Knorr cyclocondensation.[5][6]

  • Setup: In a 100 mL round-bottom flask, suspend 3-methoxybenzylhydrazine dihydrochloride (5.0 g, 22.2 mmol) in ethanol (50 mL).

  • Reagent Addition: Add acetylacetone (2.45 g, 24.4 mmol, 1.1 equivalents) to the suspension.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops). Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a wash with brine (1 x 50 mL).

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.

Safety, Handling, and Storage

As a hydrazine derivative, 3-Methoxybenzylhydrazine dihydrochloride requires careful handling. The following information is synthesized from safety data for the compound and structurally related benzylhydrazines.[7][8][9]

Hazard Identification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile gloves and a lab coat. Ensure skin is not exposed.

  • Respiratory Protection: Not required if handled within a properly functioning fume hood.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • The compound is hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

3-Methoxybenzylhydrazine dihydrochloride is a valuable and versatile reagent for the synthesis of heterocyclic compounds, particularly pyrazole-based scaffolds used in the development of kinase inhibitors and other CNS-active agents. A clear understanding of its distinct structure, coupled with robust protocols for its synthesis and subsequent application, is essential for its effective use. Adherence to strict safety and handling procedures is paramount due to its irritant properties. This guide provides the foundational knowledge and practical methodologies to empower researchers to confidently integrate this key building block into their drug discovery and development programs.

References

  • CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • US8110705B2 - Processes for making hydrazides.
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  • Organic Syntheses Procedure: Hydrazine hydrate. Organic Syntheses. [Link]

  • (3-Methoxybenzyl)hydrazine dihydrochloride. MySkinRecipes. [Link]

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  • The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. Journal of Babylon University/Pure and Applied Sciences. [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses. [Link]

  • Cyclocondensation of Hydrazine Derivatives... Organic Chemistry Portal. [Link]

  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles... Royal Society of Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • US2953570A - Method of making hydrazine derivatives.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

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An In-depth Technical Guide to the Thermal Characterization of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzylhydrazine dihydrochloride is a key chemical intermediate whose purity and stability are paramount for its successful application in research and pharmaceutical development.[1] A primary indicator of these critical quality attributes is its melting point. This technical guide provides a comprehensive framework for the accurate determination and interpretation of the melting point of 3-Methoxybenzylhydrazine dihydrochloride. It moves beyond a simple recitation of values to explore the underlying scientific principles, detailing robust methodologies from classic capillary techniques to advanced thermal analysis. By explaining the causality behind experimental choices and potential sources of variability, this guide equips researchers with the expertise to generate reliable, trustworthy data essential for advancing drug discovery and development programs.

Introduction to 3-Methoxybenzylhydrazine Dihydrochloride

Chemical Identity and Structural Importance

3-Methoxybenzylhydrazine dihydrochloride (CAS Number: 849021-11-0) is a salt of the organic base 3-methoxybenzylhydrazine.[2] The presence of two hydrochloride moieties signifies that both nitrogen atoms of the hydrazine functional group are protonated, enhancing the compound's stability and modifying its solubility profile. The key structural features—a methoxy-substituted aromatic ring, a flexible benzyl spacer, and a reactive hydrazine group—make it a versatile building block in medicinal chemistry.[1] The hydrazine group, in particular, allows for the formation of hydrazones, which are precursors to a wide array of heterocyclic scaffolds vital in modern drug design.[1]

The Critical Role of the Melting Point as a Quality Attribute

In the context of drug development and fine chemical synthesis, the melting point is not merely a physical constant but a crucial indicator of material quality. It serves as a rapid and cost-effective proxy for:

  • Identity: A sharp, well-defined melting point within the expected range helps confirm the identity of the synthesized compound.

  • Purity: The presence of impurities, such as residual solvents or by-products from synthesis, typically causes a depression and broadening of the melting range.

  • Polymorphic Form: Different crystalline arrangements (polymorphs) of the same compound can exhibit distinct melting points, which can have significant implications for a drug's stability, solubility, and bioavailability.

  • Stability: A melting point accompanied by decomposition indicates the limit of the compound's thermal stability.

Therefore, the accurate and reproducible determination of the melting point is a foundational step in the physicochemical characterization of 3-Methoxybenzylhydrazine dihydrochloride.

Reported Physicochemical Data and Isomeric Specificity

Precise identification is critical, as structurally similar isomers can exhibit vastly different physical properties. It is essential to distinguish the target compound, 3-Methoxybenzylhydrazine dihydrochloride , from its constitutional isomers.

Melting Point of 3-Methoxybenzylhydrazine Dihydrochloride

The reported melting point for 3-Methoxybenzylhydrazine dihydrochloride (CAS 849021-11-0) is 115-118 °C .[2] This value serves as the primary reference for quality control and identity confirmation.

Comparative Data for Related Isomers

To underscore the importance of isomeric purity and correct identification, the melting points of closely related compounds are presented below. A deviation from the expected 115-118 °C range could suggest the presence of these or other impurities.

Compound NameCAS NumberStructure TypeReported Melting Point (°C)
3-Methoxybenzylhydrazine dihydrochloride 849021-11-0 Target Compound 115-118 [2]
3-Methoxyphenylhydrazine hydrochloride39232-91-2Phenyl Isomer142[3]
4-Methoxybenzylhydrazine dihydrochloride2011-48-5Positional Isomer194-195 (with decomposition)[4]

This comparison clearly illustrates that a minor change in the molecular structure—the position of the methoxy group or the absence of the benzyl spacer—results in a dramatic shift in the melting point.

Methodologies for Accurate Melting Point Determination

A robust determination of melting point relies on well-controlled, validated methods. While the classic capillary method is standard, it should be complemented by advanced thermal analysis for a complete characterization, especially when dealing with developmental compounds.

Capillary Melting Point Method (USP <741> Apparatus I)

This is the most common technique for routine analysis. Its trustworthiness is grounded in its simplicity and the clarity of the visual endpoint when performed correctly.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the sample first begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry. Hydrazine salts can be hygroscopic, and moisture will depress the melting point.[5] If necessary, dry the sample in a vacuum oven under appropriate conditions.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary.

  • Capillary Loading:

    • Tap the open end of a capillary melting point tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom.

    • To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the hard surface. The bouncing action will compact the sample.

    • Repeat until a packed column of 2-3 mm in height is achieved. An excessive sample amount will lead to an artificially broad melting range due to uneven heating.

  • Measurement:

    • Rapid Scan (Optional but Recommended): Perform an initial, rapid determination by heating at a high rate (e.g., 10-15 °C/min) to find the approximate melting temperature.

    • Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 15-20 °C below the approximate melting point found.

    • Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate with the heating block, ensuring accuracy.

    • Record the onset temperature (T1) : The temperature at which the first droplet of liquid is visible.

    • Record the clear point temperature (T2) : The temperature at which the last solid particle melts, and the sample is a completely transparent liquid.

    • Report the result as a melting range (T1 - T2).

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Crush Crush to Fine Powder Dry->Crush Load Introduce Sample into Capillary Crush->Load Pack Pack to 2-3 mm (Drop Tube Method) Load->Pack Place Insert into Apparatus Pack->Place Heat_Fast Rapid Heat to ~15°C below MP Place->Heat_Fast Heat_Slow Slow Heat (1-2 °C/min) Heat_Fast->Heat_Slow Record_T1 Record T1 (Onset of Melt) Heat_Slow->Record_T1 Record_T2 Record T2 (Clear Point) Record_T1->Record_T2 Report Report as Melting Range (T1-T2) Record_T2->Report

Caption: Standard workflow for accurate melting point determination.

Advanced Thermal Analysis Techniques

For drug development, a more profound understanding of thermal behavior is required. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data that is invaluable for characterization.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, results in a measurable peak on the DSC thermogram.

Expert Insight: DSC is superior to the capillary method for several reasons. It is more sensitive and provides quantitative data, including the onset temperature, the peak maximum (often reported as the melting point), and the enthalpy of fusion (ΔHfus)—the energy required to melt the sample. The shape of the peak can provide clues about purity, and DSC can detect subtle events like polymorphic transitions that are invisible to the naked eye.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Expert Insight: TGA is not a melting point technique, but it is an essential complementary method. It definitively answers the question: "Is the sample melting or decomposing?" A melting event shows no mass loss on the TGA curve, whereas decomposition involves the loss of volatile fragments, resulting in a step-down in the TGA curve. TGA is also the gold standard for quantifying the amount of residual solvent or water in a sample, which, as noted, can significantly affect the melting point.

Complementary Roles of Thermal Analysis Techniques

G cluster_methods Analytical Questions & Methods cluster_results Integrated Understanding Compound 3-Methoxybenzylhydrazine dihydrochloride Sample Q1 What is the Melting Range? Compound->Q1 Q2 What is the Enthalpy? Is it Polymorphic? Compound->Q2 Q3 Does it Decompose? Are Solvents Present? Compound->Q3 Capillary Capillary Method Q1->Capillary DSC Differential Scanning Calorimetry (DSC) Q2->DSC TGA Thermogravimetric Analysis (TGA) Q3->TGA Result Purity Identity Stability Polymorphism Capillary->Result DSC->Result TGA->Result G cluster_factors Potential Causative Factors cluster_validation Validation & Confirmation MP_Obs Observed Melting Point (e.g., 110-115 °C) Purify Further Purification (e.g., Recrystallization) MP_Obs->Purify TGA TGA Analysis MP_Obs->TGA DSC DSC Analysis MP_Obs->DSC Impurity Chemical Impurity Impurity->MP_Obs Lowers & Broadens MP Moisture Hygroscopicity (Water Absorption) Moisture->MP_Obs Lowers & Broadens MP Polymorph Metastable Polymorph Polymorph->MP_Obs Lowers MP Decomp Thermal Decomposition Decomp->MP_Obs Inaccurate MP; Visual Change Purify->Impurity Addresses TGA->Moisture Quantifies TGA->Decomp Confirms DSC->Polymorph Identifies

Caption: Relationship between observed melting point and underlying physical phenomena.

Self-Validating Protocols: Ensuring Trustworthiness

To ensure the integrity of the data, protocols must be self-validating.

  • Instrument Calibration: The melting point apparatus must be regularly calibrated using certified reference standards with melting points that bracket the expected range of the sample.

  • Mixed Melting Point: To confirm the identity of a newly synthesized batch, a small amount can be mixed with an authentic, known pure sample. If there is no depression in the melting point of the mixture, the two samples are very likely the same compound. If the melting point is depressed, the synthesized material is either impure or a different compound entirely.

Conclusion

The melting point of 3-Methoxybenzylhydrazine dihydrochloride (115-118 °C) is a fundamental parameter that provides critical insights into its identity, purity, and stability. [2]For professionals in research and drug development, a technically sound approach to its determination is non-negotiable. This guide has detailed the necessary protocols, from the foundational capillary method to the more advanced techniques of DSC and TGA, emphasizing the causal relationships between experimental choices and data quality. By understanding the potential influence of impurities, moisture, and polymorphism, and by employing complementary analytical methods, researchers can confidently characterize 3-Methoxybenzylhydrazine dihydrochloride, ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

  • Title: CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)
  • Title: (3-Methoxybenzyl)hydrazine dihydrochloride Source: MySkinRecipes URL: [Link]

  • Title: CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride Source: Google Patents URL
  • Title: CN102690175A - Preparation method of 3-methoxybenzyl chloride Source: Google Patents URL
  • Title: 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 Source: PubChem URL: [Link]

  • Title: Benzylhydrazine dihydrochloride | CAS#:20570-96-1 Source: Chemsrc URL: [Link]

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  • Title: 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 Source: PubChem URL: [Link]

  • Title: 38894-11-0 CAS | 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE Source: Loba Chemie URL: [Link]

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An In-depth Technical Guide to the Organic Solvent Solubility of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, medicinal chemists, and process development scientists, a comprehensive understanding of a compound's solubility is a foundational requirement for successful experimental design, reaction optimization, and formulation development. This guide provides a detailed examination of the solubility characteristics of 3-Methoxybenzylhydrazine dihydrochloride (CAS No. not clearly defined, see Note 1), a substituted hydrazine derivative of interest in synthetic chemistry. Due to the scarcity of compiled public data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a robust, field-proven experimental protocol for its empirical determination. We will explore the physicochemical properties of the molecule, predict its behavior in various organic solvent classes, and present a self-validating methodology for generating reliable solubility data.

Note 1: The topic specifies "3-Methoxybenzylhydrazine dihydrochloride." However, public chemical databases and safety data sheets predominantly refer to the monohydrochloride salt, 3-Methoxyphenylhydrazine hydrochloride (CAS: 39232-91-2)[1][2]. This guide will proceed by discussing the principles applicable to the dihydrochloride salt, drawing parallels from related hydrochloride salts where necessary.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. For 3-Methoxybenzylhydrazine dihydrochloride, its structure as a salt dictates its solubility profile.

2.1 Molecular Structure and Physicochemical Properties

  • Ionic Character: As a dihydrochloride salt, the molecule exists as a charged species, specifically a hydrazinium cation with two chloride counter-ions. This ionic nature imparts high polarity and a strong crystal lattice energy. Overcoming this lattice energy is the first critical step in dissolution and requires a solvent capable of strong ion-dipole interactions.

  • Organic Moiety: The 3-methoxybenzyl group provides a degree of lipophilicity. The benzene ring can participate in π-π stacking and van der Waals interactions, while the methoxy group's ether linkage can act as a hydrogen bond acceptor.

  • Hydrazine Group: The hydrazine moiety is polar and capable of extensive hydrogen bonding, both as a donor and an acceptor.

Given these features, the molecule is amphiphilic but dominated by its ionic, highly polar salt character. This strongly suggests that its highest solubility will be found in polar protic solvents that can effectively solvate both the cation and the chloride anions.

2.2 The Role of the Solvent

The ability of a solvent to dissolve this compound depends on several factors:

  • Polarity and Dielectric Constant: High-polarity solvents with high dielectric constants are necessary to weaken the electrostatic forces holding the crystal lattice together.

  • Hydrogen Bonding Capacity: Polar protic solvents (e.g., alcohols, water) are excellent candidates as they can act as both hydrogen bond donors to the chloride anions and acceptors for the hydrazinium protons. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and solvate the cation effectively.

  • Steric Factors: The bulkiness of the solvent molecules can influence their ability to pack around the solute ions, affecting the stability of the solvated state.

Based on these principles, a qualitative prediction of solubility can be made across different solvent classes.

Predicted Solubility Profile and Available Data

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerate to High Excellent H-bond donors/acceptors and high polarity effectively solvate the ions. Hydrazine itself is miscible with methanol and ethanol[4][5].
Polar Aprotic DMSO, DMFLow to Moderate High polarity and H-bond acceptor capability can solvate the cation, but less effective at solvating the chloride anions compared to protic solvents.
Acetonitrile (ACN)Low Moderate polarity but weaker solvating power for salts compared to DMSO or DMF.
Chlorinated Dichloromethane (DCM)Very Low to Insoluble Insufficient polarity to overcome the crystal lattice energy of the salt.
ChloroformInsoluble Similar to DCM. Hydrazine is noted as being insoluble in chloroform[5].
Non-Polar Toluene, HexaneInsoluble Lacks the necessary polarity and hydrogen bonding capability.
Ethers Diethyl Ether, THFInsoluble Low polarity. Hydrazine is insoluble in ether[5]. A white solid, likely hydrazine hydrochloride, is known to precipitate from THF solutions[6].

Experimental Determination of Solubility: A Self-Validating Protocol

To generate trustworthy and reproducible data, the isothermal shake-flask method is the gold standard[7]. This protocol, aligned with principles from OECD Guideline 105 for solubility testing, ensures that equilibrium is reached and accurately measured[8][9].

4.1 Materials and Equipment

  • 3-Methoxybenzylhydrazine dihydrochloride (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Step-by-Step Methodology

  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or a mobile phase component) and perform serial dilutions to create a set of calibration standards. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of solid 3-Methoxybenzylhydrazine dihydrochloride to a vial containing a known volume of the test solvent (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid is crucial to ensure saturation[7].

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm)[7]. Allow the samples to equilibrate for a minimum of 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is constant[7].

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

4.3 System Trustworthiness and Validation

  • Equilibrium Confirmation: As described in step 3, analyzing samples at multiple time points ensures the system has reached true thermodynamic equilibrium.

  • Analytical Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.

  • Temperature Control: Small variations in temperature can significantly impact solubility. Maintain and document a constant temperature (e.g., ± 1 °C) throughout the experiment[7].

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by PXRD or DSC) to confirm that no phase change or solvate formation has occurred during the experiment.

Visualization of the Dissolution Process

The following diagram illustrates the key energetic factors involved in the dissolution of an ionic salt like 3-Methoxybenzylhydrazine dihydrochloride in a polar organic solvent.

G cluster_0 Initial State: Solid Crystal Lattice cluster_1 Intermediate State: Gaseous Ions cluster_2 Final State: Solvated Ions in Solution Lattice Cation Anion Crystal Lattice Cation_gas Cation (g) Lattice->Cation_gas  ΔH_lattice > 0 (Lattice Energy) Cation_solv Solvated Cation Lattice->Cation_solv ΔH_solution Cation_gas->Cation_solv ΔH_solvation(cation) < 0 Anion_gas Anion (g) Anion_solv Solvated Anion Anion_gas->Anion_solv ΔH_solvation(anion) < 0

Caption: Energy diagram of the dissolution process for an ionic compound.

Safety and Handling

3-Methoxybenzylhydrazine dihydrochloride and related hydrazine derivatives require careful handling.

  • Hazards: These compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation[1][2]. Hydrazine itself is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation[1][10].

  • Handling: Avoid dust formation. Use personal protective equipment as required. Ensure adequate ventilation[10].

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound may be hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen) at recommended temperatures (e.g., 2–8 °C)[3][11].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].

Conclusion

While specific, quantitative solubility data for 3-Methoxybenzylhydrazine dihydrochloride is sparse, a strong predictive understanding can be achieved through fundamental physicochemical principles. The molecule's nature as a polar, ionic salt dictates that it will be most soluble in polar protic solvents like methanol and sparingly soluble to insoluble in non-polar and chlorinated solvents. For drug development and process chemistry applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust and scientifically sound framework for generating reliable, publication-quality solubility values. Adherence to strict safety protocols is mandatory when handling this class of compounds.

References

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  • Sigma-Aldrich. (2024). Safety Data Sheet - Hydrazine.
  • Fisher Scientific. (2021). Safety Data Sheet - .alpha.-Hydrazino-m-cresol dihydrochloride.
  • NCERT. (n.d.). Systematic Qualitative Analysis.
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.
  • Wikipedia. (n.d.). Hydrazine sulfate.
  • MedchemExpress. (n.d.). (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
  • Spectrum Chemical. (2006). Material Safety Data Sheet - Hydrazine dihydrochloride.
  • Chemister.ru. (n.d.). hydrazine sulfate.
  • Scymaris. (n.d.). Water Solubility.
  • Organic Chemistry Portal. (n.d.). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate.

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3-Methoxybenzylhydrazine dihydrochloride solubility in methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Methoxybenzylhydrazine Dihydrochloride in Methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3-Methoxybenzylhydrazine Dihydrochloride in methanol, tailored for researchers, scientists, and professionals in drug development. We will delve into the physicochemical properties of this compound, the theoretical and practical aspects of its dissolution in methanolic systems, and a rigorous, field-proven protocol for its empirical determination.

Introduction: The Significance of 3-Methoxybenzylhydrazine Dihydrochloride

3-Methoxybenzylhydrazine and its derivatives are important precursors and intermediates in the synthesis of a wide range of heterocyclic compounds. These resulting structures are often explored for their potential as pharmacologically active agents. As a dihydrochloride salt, the compound's solubility, stability, and handling characteristics are significantly altered compared to its freebase form. Methanol is a common solvent in organic synthesis and drug discovery for its ability to dissolve a broad spectrum of polar and non-polar compounds, making a thorough understanding of this specific solute-solvent interaction critical for reaction design, purification, and formulation.

Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. While specific data for the 3-methoxy isomer is sparse, we can compile a profile based on available information for closely related structures and general chemical principles.

PropertyValueSource
Chemical Name (3-Methoxyphenyl)hydrazine dihydrochloride-
Synonyms 3-Methoxybenzylhydrazine dihydrochloride-
Molecular Formula C₈H₁₄Cl₂N₂O[1]
Molecular Weight 225.12 g/mol [1]
CAS Number 39232-91-2 (for hydrochloride)[2]
Form Solid[1]
Melting Point 194-195°C (decomposes) (for 4-methoxy isomer)[1]
Stability Hygroscopic[1]

Note: Some data points, such as melting point, are for the closely related 4-methoxy isomer and should be considered indicative.

Solubility in Methanol: A Mechanistic Perspective

The dissolution process in methanol is governed by the interplay of several intermolecular forces.

cluster_solute 3-Methoxybenzylhydrazine Dihydrochloride (in crystal lattice) cluster_solvent Methanol (Solvent) cluster_solution Solvated Ions in Solution Solute_Cation [CH₃O-C₆H₄-CH₂-NH₂-NH₃]²⁺ Solute_Anion 2Cl⁻ Solute_Cation->Solute_Anion Ionic Bonds Solvated_Cation Solvated Cation Solute_Cation->Solvated_Cation Solvation (Ion-Dipole) Solvated_Anion Solvated Anion Solute_Anion->Solvated_Anion Solvation (Ion-Dipole & H-Bonding) Methanol1 CH₃OH Methanol2 CH₃OH Methanol1->Methanol2 H-Bonding Methanol1->Solvated_Cation Methanol2->Solvated_Anion

Caption: Dissolution mechanism of the salt in methanol.

  • Overcoming Lattice Energy: Energy is required to break the ionic bonds between the protonated hydrazine cation and the chloride anions in the crystal lattice.

  • Solvent-Solvent Interaction: The hydrogen bonds between methanol molecules must be disrupted to create a cavity for the solute.

  • Solvation: New, favorable interactions form between the solute and solvent.

    • Ion-Dipole Interactions: The polar methanol molecules orient themselves around the ions. The partially negative oxygen atom interacts with the positively charged hydrazinium cation, and the partially positive hydrogen atom interacts with the chloride anions.

    • Hydrogen Bonding: The chloride anions can act as hydrogen bond acceptors for the hydroxyl protons of methanol.

The overall solubility depends on the net energy change of this process. The presence of the methoxybenzyl group introduces a non-polar character, which may slightly counteract the high polarity of the ionic salt, leading to the observed "slight" solubility.

Factors Influencing Solubility

Several environmental and compositional factors can modulate the solubility of this compound.[4]

  • Temperature: For most solids, solubility in a liquid solvent increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat (energy) shifts the equilibrium towards more dissolution, according to Le Chatelier's principle.

  • Purity of Solvent: The presence of water in the methanol can significantly alter solubility. Water is more polar than methanol and may enhance the dissolution of the ionic salt.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[4]

  • pH (in aqueous/methanolic mixtures): While not applicable to pure methanol, if the solution is buffered or contains acidic/basic impurities, the protonation state of the hydrazine moiety could be affected, influencing its interaction with the solvent.

Self-Validating Protocol for Experimental Solubility Determination

Given the lack of precise published data, empirical determination is essential. The following protocol is designed as a self-validating system based on the "excess solid" or "shake-flask" method, which is a gold standard for generating high-quality solubility data.[6][7]

Materials and Equipment
  • 3-Methoxybenzylhydrazine dihydrochloride (analyte)

  • Anhydrous Methanol (≥99.8% purity)

  • Analytical balance (± 0.01 mg)

  • Vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other methanol-resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Class A glassware

Experimental Workflow

A 1. Preparation Add excess solid to a known volume of methanol in a sealed vial. B 2. Equilibration Incubate vial in a shaker at a constant temperature (e.g., 25°C). A->B C 3. Time Point Sampling At set intervals (e.g., 24h, 48h, 72h), withdraw an aliquot. B->C D 4. Phase Separation Immediately filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid. C->D E 5. Dilution & Analysis Accurately dilute the clear filtrate and analyze concentration using a calibrated HPLC method. D->E F 6. Equilibrium Confirmation Plot concentration vs. time. Equilibrium is reached when consecutive measurements plateau (e.g., <5% variation). E->F G 7. Final Solubility Value The plateau concentration is the measured solubility. F->G

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Rationale: A robust calibration curve is essential for accurately quantifying the analyte concentration in the saturated solution.

  • Procedure:

    • Accurately weigh approximately 10 mg of 3-Methoxybenzylhydrazine dihydrochloride and dissolve it in methanol in a 10 mL volumetric flask. This is your stock solution.

    • Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.

    • Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.995.

Part B: Solubility Measurement

  • Rationale: This procedure ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Taking samples at multiple time points validates that the system is stable and not kinetically trapped.

  • Procedure:

    • Add an excess amount of 3-Methoxybenzylhydrazine dihydrochloride to a vial (e.g., 50-100 mg). "Excess" means enough solid should remain undissolved at the end of the experiment.

    • Accurately add a known volume of anhydrous methanol (e.g., 5.0 mL).

    • Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Allow the mixture to shake for at least 72 hours.

    • Equilibrium Validation: At the 24h, 48h, and 72h marks, perform the following sampling procedure: a. Briefly remove the vial from the shaker and allow the solid to settle for 5-10 minutes inside the incubator to maintain temperature. b. Withdraw an aliquot (e.g., 200 µL) of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. Discard the first few drops to saturate the filter membrane. d. Accurately weigh the filtered sample to determine the mass, and subsequently the volume via density. e. Dilute the filtrate with methanol to a concentration that falls within the range of your calibration curve. f. Analyze the diluted sample by HPLC.

    • Calculate the concentration in the original undiluted sample for each time point. Equilibrium is confirmed if the concentrations at 48h and 72h are within a small margin of error (e.g., ± 5%). The final value at 72h is taken as the solubility.

Safety and Handling Precautions

3-Methoxybenzylhydrazine dihydrochloride and its related compounds require careful handling.

  • Hazards: This class of compounds can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Always consult the specific Safety Data Sheet (SDS) for the material you are using.[2][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. As the compound is hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (2-8 °C) is recommended to maintain integrity.[1][3]

Conclusion

While quantitative solubility data for 3-Methoxybenzylhydrazine dihydrochloride in methanol is not readily published, its chemical nature as an organic salt suggests it is likely to be slightly soluble. Factors such as temperature and solvent purity will significantly influence this value. For any application in research or drug development, it is imperative to determine the solubility empirically. The detailed shake-flask protocol provided in this guide offers a robust and self-validating method to obtain reliable and accurate solubility data, ensuring the precision required for subsequent synthetic and analytical work.

References

  • Solubility of Hydrazine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Ben-Amotz, D., et al. (2022). Activity Coefficients and Solubilities of NaCl in Water-Methanol Solutions from Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Ghanadzadeh, H., et al. (2020). Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (2020). Request PDF. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Sciencemadness.org. (2021). Making alcohol solutions of hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. Retrieved from [Link]

  • MSDS of (4-Methoxybenzyl)hydrazine hydrochloride. (2019). Retrieved from [Link]

  • Jager, A., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Quora. (2024). Is it safe to mix hydrazine hydrate with isopropyl alcohol? Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL CYCLOHEXANE. Retrieved from [Link]

  • Chemdad Co. (n.d.). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. PubChem Compound Database. Retrieved from [Link]

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3-Methoxybenzylhydrazine dihydrochloride solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 3-Methoxybenzylhydrazine Dihydrochloride in DMSO

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's suitability for further investigation. 3-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative of interest, and Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in high-throughput screening and in vitro assays due to its exceptional ability to dissolve a wide range of compounds.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and a practical, self-validating protocol for the accurate determination of 3-Methoxybenzylhydrazine dihydrochloride's solubility in DMSO.

Part 1: Physicochemical Properties of Components

A foundational understanding of the solute and solvent is crucial for designing a robust solubility experiment. The properties of 3-Methoxybenzylhydrazine dihydrochloride and DMSO are summarized below.

Property3-Methoxybenzylhydrazine DihydrochlorideDimethyl Sulfoxide (DMSO)
Molecular Formula C₇H₁₂Cl₂N₂O(CH₃)₂SO[1]
Molecular Weight 225.12 g/mol 78.13 g/mol [1]
Appearance Solid (likely a powder)[3]Colorless liquid[1][4]
Melting Point 142 °C (for monohydrochloride)[3]19 °C[1]
Boiling Point Not available189 °C[1]
Solvent Type -Polar aprotic[2][5]
Key Features Hydrazine salt, susceptible to oxidation.[6][7]Hygroscopic, miscible with water and many organic solvents.[8][9]

Note: Some data for 3-Methoxybenzylhydrazine dihydrochloride is inferred from its monohydrochloride counterpart due to limited direct data on the dihydrochloride form.

Part 2: Theoretical Considerations for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For 3-Methoxybenzylhydrazine dihydrochloride, a salt, the process of dissolution in DMSO involves overcoming the lattice energy of the solid crystal and the solvation of the resulting ions by DMSO molecules.

DMSO is a highly polar aprotic solvent with a strong dipole moment, making it an excellent solvent for many organic and inorganic compounds.[9][10] Its ability to accept hydrogen bonds allows it to effectively solvate cations. The dissolution of a hydrazine salt in DMSO is thus facilitated by ion-dipole interactions between the hydrazinium ions and the negatively charged oxygen atom of the sulfoxide group in DMSO, and between the chloride ions and the positively charged sulfur atom.

However, the presence of the methoxybenzyl group introduces a degree of hydrophobicity, which may limit the solubility compared to smaller, more polar hydrazine salts. A related compound, (4-methoxybenzyl)hydrazine dihydrochloride, is described as "slightly" soluble in DMSO, suggesting that complete miscibility is unlikely.[11][12]

Part 3: Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of 3-Methoxybenzylhydrazine dihydrochloride in DMSO. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • 3-Methoxybenzylhydrazine dihydrochloride

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC-UV or a suitable spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Safety Precautions
  • 3-Methoxyphenylhydrazine hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin.[4] Exercise caution and wear appropriate gloves when handling DMSO and its solutions.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Weigh ~10 mg of 3-Methoxybenzylhydrazine dihydrochloride B Add a small, known volume of DMSO (e.g., 200 µL) A->B C Vortex vigorously for 2-3 minutes B->C D Add compound in small increments until excess solid is visible C->D E Incubate at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation D->E F Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes E->F G Carefully collect a known volume of the supernatant F->G I Dilute the supernatant with DMSO to fall within the standard curve range G->I H Prepare a series of standard solutions of known concentrations K Generate a standard curve (Absorbance vs. Concentration) H->K J Analyze standards and diluted sample by HPLC-UV or spectrophotometry I->J L Determine the concentration of the diluted sample from the standard curve K->L M Calculate the original supernatant concentration using the dilution factor L->M N Express solubility in mg/mL or molarity M->N

Caption: Experimental workflow for determining the solubility of 3-Methoxybenzylhydrazine dihydrochloride in DMSO.

Step-by-Step Procedure
  • Preparation of a Saturated Solution :

    • Accurately weigh approximately 10 mg of 3-Methoxybenzylhydrazine dihydrochloride into a microcentrifuge tube.[14]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.[14]

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[14]

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent excess of solid is observed.[14] This ensures that the solution is supersaturated.

  • Equilibration :

    • Place the tube in a thermostatic shaker or incubator set to a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for at least 24 hours with continuous agitation.[14] This step is critical to ensure that the solution reaches thermodynamic equilibrium and is not a supersaturated, metastable state.

  • Separation of Undissolved Solid :

    • After equilibration, centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[14]

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet. This supernatant represents the saturated solution.

  • Quantification of Dissolved Solute :

    • Prepare a series of standard solutions of 3-Methoxybenzylhydrazine dihydrochloride in DMSO with known concentrations.

    • Accurately dilute a small volume of the supernatant with DMSO to ensure its concentration falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Generate a standard curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

Part 4: Data Analysis and Interpretation

  • Determine the Concentration :

    • Using the equation of the line from the standard curve, determine the concentration of the diluted supernatant.

  • Calculate the Solubility :

    • Multiply the concentration of the diluted supernatant by the dilution factor to obtain the concentration of the original, undiluted supernatant. This value represents the solubility of 3-Methoxybenzylhydrazine dihydrochloride in DMSO at the specified temperature.

    • The solubility can be expressed in various units, such as mg/mL or moles per liter (M).

  • Self-Validation and Trustworthiness :

    • To ensure the trustworthiness of the result, the experiment should be performed in triplicate.

    • The 24-hour equilibration period with continuous agitation is a key self-validating step, as it ensures that the measured concentration represents a true equilibrium solubility.[15]

Conclusion

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Ivanenkov, Y. A., et al. (2009). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 49(2), 346-357. Available from: [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Informatics, 40(10), 2100096. Available from: [Link]

  • ResearchGate. DMSO and Hydrazine. Available from: [Link]

  • PubChem. 3-Methoxyphenylhydrazine hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Available from: [Link]

  • Supporting Information. NMR spectra were registered on Bruker Avance II 300 MHz instrument. Available from: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • American Chemical Society. Dimethyl sulfoxide. Available from: [Link]

  • DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available from: [Link]

  • ResearchGate. Hydrazine and Its Derivatives. Available from: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Available from: [Link]

  • PubChem. 4-Methoxybenzylhydrazine hydrochloride. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE. Available from: [Link]

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Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. 3-Methoxybenzylhydrazine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique set of characterization challenges. This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-methoxybenzylhydrazine dihydrochloride. In the absence of publicly available experimental data for this specific salt, this guide offers a robust predicted spectrum, grounded in established NMR principles and data from structurally analogous compounds. We will delve into the causality behind chemical shift predictions, outline a rigorous experimental protocol for data acquisition, and provide visual aids to facilitate a deeper understanding of the molecular structure and its spectral signature.

The Bedrock of Analysis: Understanding ¹³C NMR

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] The underlying principle lies in the magnetic properties of the ¹³C isotope. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or chemical shift (δ), of each carbon atom is highly sensitive to its local electronic environment.[3] Electronegative atoms, double and triple bonds, and aromatic rings all influence the electron density around a carbon nucleus, leading to a characteristic and predictable chemical shift. This sensitivity makes ¹³C NMR an indispensable tool for confirming molecular structures, identifying isomers, and assessing purity.

Predicted ¹³C NMR Spectral Data for 3-Methoxybenzylhydrazine Dihydrochloride

Due to the absence of experimentally acquired spectra in the public domain, the following table presents a predicted ¹³C NMR spectral analysis for 3-methoxybenzylhydrazine dihydrochloride. These predictions are derived from established chemical shift ranges for analogous functional groups and substitution patterns observed in similar molecules.[3][4][5] The dihydrochloride form will influence the electronic environment, particularly of the carbons closer to the protonated hydrazine moiety, which is accounted for in the predicted shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1 ~138 - 142Quaternary aromatic carbon attached to the CH₂ group. Its chemical shift is influenced by the electron-withdrawing effect of the hydrazine group.
C-2 ~114 - 118Aromatic CH ortho to the methoxy group. Shielded by the electron-donating effect of the -OCH₃ group.
C-3 ~159 - 161Aromatic carbon directly bonded to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.[4][6]
C-4 ~115 - 119Aromatic CH para to the methoxy group. Experiences some shielding from the -OCH₃ group.
C-5 ~130 - 134Aromatic CH meta to the methoxy group. Less affected by the methoxy group's electronic effects.
C-6 ~121 - 125Aromatic CH ortho to the CH₂ group. Influenced by the inductive effect of the side chain.
-CH₂- ~50 - 55Benzylic carbon attached to the nitrogen of the hydrazine. The deshielding effect of the adjacent nitrogen atom shifts it downfield.[5]
-OCH₃ ~55 - 57Carbon of the methoxy group. Typically resonates in this region.[7][8]

Note: The predicted chemical shifts are for a standard deuterated solvent such as DMSO-d₆ or D₂O. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[2]

Deciphering the Molecular Blueprint: A Structural and Spectral Correlation

The predicted ¹³C NMR spectrum of 3-methoxybenzylhydrazine dihydrochloride is a direct reflection of its molecular architecture. The following diagram illustrates the relationship between the molecular structure and the predicted chemical shift regions.

Caption: Correlation of molecular structure with predicted ¹³C NMR chemical shift regions.

A Blueprint for Discovery: Experimental Protocol for ¹³C NMR Acquisition

For researchers with access to a sample of 3-methoxybenzylhydrazine dihydrochloride, the following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 20-30 mg of high-purity 3-methoxybenzylhydrazine dihydrochloride into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended due to the compound's polarity and the presence of exchangeable protons.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): While modern spectrometers can reference the solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions provides a precise reference point (0.0 ppm).[1]

II. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 100 or 125 MHz for ¹³CStandard operating frequencies for high-resolution spectra.
Pulse Program zgpg30 or similar with proton decouplingA standard pulse sequence for quantitative ¹³C NMR with a 30° pulse angle to allow for faster relaxation and signal averaging. Proton decoupling simplifies the spectrum to single lines for each carbon.
Acquisition Time (AQ) 1.0 - 2.0 secondsSufficient time to allow for the decay of the free induction signal (FID) and ensure good resolution.
Relaxation Delay (D1) 2.0 - 5.0 secondsCrucial for allowing the carbon nuclei to return to equilibrium between pulses, ensuring accurate signal integration, especially for quaternary carbons which have longer relaxation times.
Number of Scans (NS) 1024 - 4096 (or more)The low natural abundance of ¹³C necessitates a large number of scans to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmA standard spectral width that encompasses the expected chemical shifts for most organic molecules.
Temperature 298 K (25 °C)A standard operating temperature. Maintaining a constant temperature is critical for spectral consistency.

III. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or the internal standard to its known chemical shift.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. While integration in ¹³C NMR is not always strictly quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a general indication of the number of carbons represented by each signal.

The following diagram outlines the experimental workflow for acquiring the ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Pulse Program, SW, etc.) transfer->setup acquire Acquire FID (NS, AQ, D1) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Analysis reference->analyze

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

Conclusion

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • 13 C NMR spectra assignment of title compound. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 29, 2026, from [Link]

  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved January 29, 2026, from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 29, 2026, from [Link]

  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved January 29, 2026, from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 29, 2026, from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). Publications. Retrieved January 29, 2026, from [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013, January 24). PubMed. Retrieved January 29, 2026, from [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved January 29, 2026, from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 29, 2026, from [Link]

Sources

3-Methoxybenzylhydrazine dihydrochloride mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxybenzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzylhydrazine dihydrochloride is a key reagent in synthetic organic chemistry, often utilized in the formation of hydrazones and in the synthesis of various heterocyclic compounds with potential pharmacological activities. A thorough understanding of its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolite identification in drug discovery and development. This guide provides a detailed examination of the fragmentation pathways of 3-methoxybenzylhydrazine, drawing upon fundamental principles of mass spectrometry and data from structurally related compounds to elucidate its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Theoretical Framework: Predicting Fragmentation

The fragmentation of 3-methoxybenzylhydrazine is governed by the interplay of its structural features: the methoxy-substituted aromatic ring, the benzylic carbon, and the hydrazine moiety. The presence of the nitrogen atoms with their lone pairs of electrons and the electron-donating methoxy group significantly influences charge stabilization and bond cleavage upon ionization.

Under typical mass spectrometric conditions, the dihydrochloride salt will dissociate, and the free base, 3-methoxybenzylhydrazine, will be analyzed. In positive-ion ESI, the molecule will likely be observed as the protonated species, [M+H]⁺. In EI, a radical cation, M⁺˙, will be formed.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of 3-methoxybenzylhydrazine under EI is expected to be dominated by cleavages that lead to the formation of stable carbocations.

A primary and highly characteristic fragmentation event for benzyl-containing compounds is the cleavage of the benzylic C-C or C-N bond. For 3-methoxybenzylhydrazine, the most favorable cleavage is expected to be the N-N bond and the C-N bond adjacent to the benzene ring, leading to the formation of the highly stable 3-methoxybenzyl cation. This cation can then rearrange to the even more stable 3-methoxytropylium ion.[1]

The key proposed fragmentation steps are:

  • Formation of the 3-Methoxytropylium Ion: The initial radical cation undergoes benzylic cleavage, losing the •NHNH₂ radical to form the 3-methoxybenzyl cation (m/z 121). This cation is resonance-stabilized. It is well-documented that benzyl cations can rearrange to the highly stable tropylium ion.[1] In this case, the 3-methoxybenzyl cation is expected to rearrange to the 3-methoxytropylium ion, which will be a prominent, if not the base peak, in the spectrum.

  • Loss of Formaldehyde: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) from the tropylium ion.[2] This would result in a fragment at m/z 91, corresponding to the tropylium cation itself.

  • Further Fragmentation of the Tropylium Ion: The tropylium ion (m/z 91) can further fragment by losing acetylene (C₂H₂, 26 Da) to yield a cyclopentadienyl cation at m/z 65.

Proposed EI Fragmentation Scheme

EI_Fragmentation M [C₈H₁₂N₂O]⁺˙ m/z 152 F1 [C₈H₉O]⁺ m/z 121 (3-Methoxybenzyl Cation) M->F1 - •NHNH₂ F2 [C₈H₉O]⁺ m/z 121 (3-Methoxytropylium Ion) F1->F2 Rearrangement F3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) F2->F3 - CH₂O F4 [C₅H₅]⁺ m/z 65 F3->F4 - C₂H₂

Caption: Proposed EI fragmentation pathway of 3-Methoxybenzylhydrazine.

Tabulated EI Fragmentation Data
m/zProposed IonFormulaComments
152Molecular Ion[C₈H₁₂N₂O]⁺˙The parent radical cation.
1213-Methoxytropylium Ion[C₈H₉O]⁺Likely the base peak, formed by benzylic cleavage and rearrangement.
91Tropylium Ion[C₇H₇]⁺Formed by the loss of formaldehyde from the 3-methoxytropylium ion.
65Cyclopentadienyl Cation[C₅H₅]⁺Formed by the loss of acetylene from the tropylium ion.

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information. For 3-methoxybenzylhydrazine, the proton would likely reside on one of the nitrogen atoms of the hydrazine moiety.

Collision-induced dissociation (CID) of the protonated molecule is expected to proceed through pathways that involve the loss of neutral molecules.

  • Loss of Ammonia: A common fragmentation pathway for protonated hydrazines is the cleavage of the N-N bond, often accompanied by a hydrogen rearrangement, leading to the loss of a neutral ammonia molecule (NH₃, 17 Da). This would result in an ion at m/z 136.

  • Formation of the 3-Methoxybenzyl Cation: Similar to the EI fragmentation, cleavage of the C-N bond can occur, leading to the formation of the 3-methoxybenzyl cation at m/z 121. This would involve the loss of neutral diazene (N₂H₂, 30 Da) or sequential loss of NH₃ and H₂.

  • Subsequent Fragmentation: The fragment at m/z 121 would be expected to undergo the same fragmentation as observed in EI, namely the loss of formaldehyde to produce the tropylium ion at m/z 91.

Proposed ESI-MS/MS Fragmentation Scheme

ESI_Fragmentation MH [C₈H₁₃N₂O]⁺ m/z 153 F1 [C₈H₁₀NO]⁺ m/z 136 MH->F1 - NH₃ F2 [C₈H₉O]⁺ m/z 121 MH->F2 - N₂H₂ F3 [C₇H₇]⁺ m/z 91 F2->F3 - CH₂O

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Methoxybenzylhydrazine.

Tabulated ESI-MS/MS Fragmentation Data
Precursor m/zFragment m/zProposed Neutral LossFormula of FragmentComments
153136NH₃[C₈H₁₀NO]⁺Loss of ammonia from the protonated hydrazine.
153121N₂H₂[C₈H₉O]⁺Formation of the stable 3-methoxybenzyl cation.
12191CH₂O[C₇H₇]⁺Loss of formaldehyde from the 3-methoxybenzyl cation.

Experimental Protocols

To obtain reproducible and high-quality mass spectra of 3-methoxybenzylhydrazine dihydrochloride, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for the analysis of the thermally stable and volatile free base of 3-methoxybenzylhydrazine.

1. Sample Preparation:

  • Dissolve 1 mg of 3-methoxybenzylhydrazine dihydrochloride in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
  • To analyze the free base, neutralization with a mild base (e.g., a small amount of triethylamine or by passing through a small plug of basic alumina) may be necessary to prevent issues with the acidic nature of the hydrochloride salt in the GC system.
  • Dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.
  • Injector: Split/splitless injector, operated in splitless mode at 250 °C.
  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is recommended.[3]
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS System: A quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This method is ideal for the direct analysis of the dihydrochloride salt without the need for derivatization or neutralization.

1. Sample Preparation:

  • Dissolve 1 mg of 3-methoxybenzylhydrazine dihydrochloride in 1 mL of a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
  • Dilute the sample to a final concentration of 1-10 µg/mL.

2. LC-MS Instrumentation and Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • MS System: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • MS Scan Range: m/z 50 to 400.
  • MS/MS Analysis: For fragmentation studies, select the protonated molecule (m/z 153) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 3-methoxybenzylhydrazine is characterized by distinct and predictable pathways under both EI and ESI conditions. The dominant fragmentation in EI is the formation of the stable 3-methoxytropylium ion (m/z 121), which serves as a diagnostic peak. In ESI-MS/MS, the protonated molecule fragments primarily through the loss of ammonia and the formation of the 3-methoxybenzyl cation. The detailed protocols and fragmentation schemes presented in this guide provide a robust framework for the identification and structural elucidation of 3-methoxybenzylhydrazine and its derivatives in complex matrices, supporting advancements in pharmaceutical research and development.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Springer. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chegg.com. (2020). Solved When para methoxybenzyl alcohol fragments in the mass. Retrieved from [Link]

  • NIH. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • MDPI. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • RACO. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]

  • ResearchGate. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • NIH. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. Retrieved from [Link]

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3-Methoxybenzylhydrazine dihydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 3-Methoxybenzylhydrazine Dihydrochloride

Executive Summary

3-Methoxybenzylhydrazine dihydrochloride (CAS: 849021-11-0) serves as a critical nucleophilic building block in the synthesis of heterocycles and specific enzyme inhibitors (e.g., LSD1, amine oxidases).[1] While the dihydrochloride salt form significantly mitigates the volatility and oxidative susceptibility of the free base, the compound remains vulnerable to hydrolytic degradation and auto-oxidation.

This technical guide provides a rigorous, field-validated framework for the storage, handling, and quality control of this reagent. The protocols detailed below are designed to maximize shelf-life integrity and ensure experimental reproducibility in drug development workflows.

Part 1: Physicochemical Identity & Liability Profile

To manage stability, one must understand the molecular vulnerabilities. The dihydrochloride salt (2HCl) protonates both nitrogen atoms of the hydrazine moiety, reducing its nucleophilicity and susceptibility to oxidation. However, this protection is contingent on maintaining a strictly anhydrous environment.

Chemical Specification Table
PropertySpecification
Chemical Name 3-Methoxybenzylhydrazine dihydrochloride
CAS Number 849021-11-0
Molecular Formula C₈H₁₂N₂O[1][2] · 2HCl
Molecular Weight 225.11 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO; Moderate in Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Hygroscopicity High (Critical stability factor)
Acidity Strongly acidic in aqueous solution (pH < 2)
The "Hygroscopic Window" of Failure

The primary failure mode for this compound is moisture-induced oxidative cleavage .

  • Moisture Absorption: The salt lattice absorbs atmospheric water (deliquescence).

  • Deprotonation Equilibrium: Water facilitates the transient deprotonation of the hydrazine nitrogens.

  • Auto-oxidation: The free hydrazine moiety reacts with atmospheric oxygen.

  • Decomposition: Formation of nitrogen gas (

    
    ) and 3-methoxybenzyl alcohol or aldehyde.
    

Part 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathway allows researchers to identify "silent" failures where the reagent appears intact but has lost stoichiometric potency.

Oxidative Deamination Pathway

The following diagram illustrates the cascade from stable salt to inactive byproducts.

DegradationPathway Start 3-Methoxybenzylhydrazine 2HCl (Stable Crystal) Moisture H2O Ingress (Deliquescence) Start->Moisture High Humidity FreeBase Transient Free Base (In Solution) Moisture->FreeBase Lattice Breakdown Oxidation Auto-oxidation (+ O2) FreeBase->Oxidation Air Exposure Diazene Benzyldiazene Intermediate Oxidation->Diazene - 2H Products 3-Methoxybenzyl Alcohol + N2 (Gas) Diazene->Products N2 Extrusion

Figure 1: Moisture-facilitated oxidative degradation pathway of benzylhydrazine salts.

Part 3: Storage & Handling Protocols (The "How")

This section outlines the "Gold Standard" protocol. Deviations from this standard will result in accelerated titer loss.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Standard Freezer)Slows kinetic rate of hydrolysis and oxidation.[1]
Atmosphere Argon or Nitrogen Displaces oxygen; essential after the primary seal is broken.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV (photolysis risk); PTFE prevents acid corrosion of the cap liner.[1]
Desiccation Secondary containment with silica/DrieriteCreates a micro-environment with <10% Relative Humidity.
Handling Workflow (SOP)
  • Equilibration: NEVER open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.

  • Weighing: Rapid weighing is required. For precise stoichiometry, weigh by difference using a capped weighing boat, or handle inside a glovebox/bag if available.

  • Solubilization: Prepare solutions ex tempore (immediately before use). Do not store aqueous stock solutions of this reagent, even frozen.

Part 4: Quality Control & Validation (Self-Validating Systems)

Trusting a reagent blindly is a risk in drug development. Use this decision tree to validate the integrity of the material before committing it to a high-value synthesis.

Visual & Physical Inspection (The "First Line" Defense)
  • Pass: Free-flowing white crystalline powder.[1]

  • Fail: Clumped, sticky, yellow/beige discoloration, or "wet" appearance.

    • Mechanism:[3][4][5][6] Clumping indicates moisture absorption. Discoloration indicates formation of azo-conjugates or oxidation products.[1]

Analytical Validation Workflow

QC_Workflow Sample Reagent Sample Visual Visual Inspection (White/Free-flowing?) Sample->Visual Solubility Solubility Check (Clear in Water?) Visual->Solubility Pass Discard DISCARD (Recrystallize or Buy New) Visual->Discard Fail (Yellow/Sticky) NMR 1H-NMR (D2O) Solubility->NMR Pass Solubility->Discard Fail (Turbid) Decision Decision Matrix NMR->Decision Decision->Discard Aldehyde Peak Present Proceed PROCEED (Use in Synthesis) Decision->Proceed Integrals Correct

Figure 2: Quality Control Decision Tree for hydrazine reagents.

Diagnostic NMR Signals (1H NMR in D₂O)
  • Target Peaks:

    • ~3.8 ppm (Singlet, 3H, -OCH₃)

    • ~4.2 ppm (Singlet, 2H, Benzyl -CH₂-)

    • ~6.9-7.4 ppm (Multiplet, 4H, Aromatic)

  • Impurity Flags:

    • Appearance of a peak near 9.8-10.0 ppm indicates oxidation to 3-methoxybenzaldehyde .[1]

    • Appearance of a peak near 4.6 ppm (distinct from HDO) may indicate 3-methoxybenzyl alcohol .[1]

Part 5: Safety & Toxicology

WARNING: Hydrazine derivatives are potent toxins and potential carcinogens.[7]

  • Routes of Entry: Inhalation of dust, skin absorption, ingestion.

  • Acute Toxicity: Hydrazines can cause CNS depression, hemolysis, and hepatotoxicity.

  • Chemical Incompatibility:

    • Oxidizers: Reaction with strong oxidizers (e.g., permanganate, bleach) can be violent and generate toxic nitrogen oxides.

    • Ketones/Aldehydes: Will spontaneously react to form hydrazones (often exothermic).

  • Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) in a fume hood to oxidize the hydrazine to nitrogen gas before disposal, monitoring temperature to prevent thermal runaway.

References

  • Integra Chemical. (2015). Hydrazine Dihydrochloride Handling and Storage Protocols. Retrieved from [Link]

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Mastering Moisture: A Technical Guide to the Hygroscopic Nature of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzylhydrazine dihydrochloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. As with many hydrochloride salts, this compound exhibits a pronounced affinity for atmospheric moisture, a property known as hygroscopicity. The absorption of water is not a trivial matter; it can significantly impact the material's physical properties, chemical stability, and ultimately, the quality and efficacy of the final drug product. This guide provides an in-depth exploration of the hygroscopic nature of 3-Methoxybenzylhydrazine dihydrochloride, offering a framework for its characterization and outlining field-proven strategies for its handling and control in a research and development setting.

The Challenge of Hygroscopicity in Drug Development

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment. For active pharmaceutical ingredients (APIs) and their intermediates, this can be a critical liability. Moisture ingress can lead to a cascade of undesirable events:

  • Chemical Degradation: Water can act as a reactant or facilitate reactions such as hydrolysis, oxidation, and degradation of the molecule. Hydrazine derivatives, in particular, can be susceptible to oxidation in aqueous environments, potentially leading to the formation of impurities and a reduction in the active compound's potency.[1][2]

  • Physical State Alterations: The absorption of water can induce changes in the crystalline structure of a solid, leading to polymorphism or the formation of hydrates.[3] This can affect crucial downstream properties like solubility, dissolution rate, and bioavailability.

  • Handling and Processing Issues: Hygroscopic powders are prone to caking, clumping, and poor flowability, which complicates accurate weighing, formulation, and manufacturing processes.[4]

  • Analytical Inaccuracy: The presence of unaccounted-for water will lead to inaccuracies in weighing and molar calculations, impacting the stoichiometry of chemical reactions and the results of analytical assays.

Given these significant consequences, a thorough understanding and proactive management of the hygroscopic nature of 3-Methoxybenzylhydrazine dihydrochloride are paramount.

Characterizing Hygroscopicity: A Two-Pronged Approach

To effectively manage a hygroscopic compound, one must first quantify its behavior. Two principal analytical techniques are indispensable for this purpose: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS): Mapping the Moisture Sorption Isotherm

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[5] The resulting data is plotted to create a moisture sorption-desorption isotherm, which provides a detailed fingerprint of the material's interaction with water vapor.[3]

Causality of Experimental Choices:

The DVS experiment is designed to mimic the potential environmental conditions the material might encounter during its lifecycle. By systematically increasing and then decreasing the relative humidity, we can not only quantify the amount of water absorbed but also observe any hysteresis, which can indicate changes in the material's structure.[6]

Mandatory Visualization: DVS Experimental Workflow

DVS_Workflow Figure 1: DVS Experimental Workflow cluster_prep Sample Preparation cluster_exp Isothermal Analysis (e.g., 25°C) cluster_analysis Data Analysis prep Accurately weigh ~10-20 mg of sample load Load sample onto DVS microbalance prep->load dry Dry sample at 0% RH to establish baseline load->dry sorp Stepwise increase in RH (e.g., 0% to 90% in 10% steps) dry->sorp equil Equilibrate at each step (dm/dt < 0.002%/min) sorp->equil desorp Stepwise decrease in RH (e.g., 90% to 0% in 10% steps) equil->desorp plot Plot % weight change vs. % RH (Isotherm) equil->plot desorp->equil classify Classify hygroscopicity (e.g., per Ph. Eur.) plot->classify KF_Workflow Figure 2: Karl Fischer Titration Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_calc Calculation setup1 Prepare titration vessel with appropriate solvent setup2 Titrate solvent to dryness (pre-titration) setup1->setup2 sample Accurately weigh and add sample to the vessel setup2->sample dissolve Stir to ensure complete dissolution sample->dissolve titrate Titrate with KF reagent to the endpoint dissolve->titrate record Record volume of titrant consumed titrate->record calculate Calculate water content (% w/w) record->calculate

Caption: A streamlined workflow for determining water content using Karl Fischer titration.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument: A volumetric Karl Fischer titrator.

  • Reagents: A one-component Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., dry methanol or a specialized solvent for ketones/aldehydes if applicable). For hydrazine salts, an acidic modifier like salicylic acid may be required. [7]3. Vessel Preparation: Add an appropriate volume of the solvent to the titration vessel.

  • Pre-titration: Titrate the solvent with the KF reagent until all residual water is neutralized and a stable endpoint is reached.

  • Sample Analysis: Accurately weigh a suitable amount of 3-Methoxybenzylhydrazine dihydrochloride and quickly transfer it to the conditioned titration vessel.

  • Titration: Stir to dissolve the sample completely and titrate with the KF reagent to the electrometric endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent.

Consequences of Moisture Uptake: A Deeper Look at Hydrazine Chemistry

The hydrazine moiety (-NH-NH2) is a strong reducing agent and a potent nucleophile. The presence of water can facilitate several degradation pathways:

  • Oxidation: In the presence of oxygen and potentially catalyzed by trace metal ions, hydrazines can be oxidized. [2]This process can lead to the formation of diimide (HN=NH), which subsequently decomposes to nitrogen gas and hydrogen.

  • Hydrolytic Instability: While the benzylhydrazine structure is generally stable, the presence of water can promote side reactions with other functional groups in a formulation or lead to the degradation of co-formulated APIs.

  • pH Alteration: The absorption of water can create a localized aqueous environment on the surface of the solid, potentially altering the pH and accelerating degradation reactions that are pH-dependent.

The dihydrochloride salt form itself is a strategy to improve the stability and handling of the free base. However, the ionic nature of the salt makes it more prone to attracting polar water molecules from the atmosphere.

Field-Proven Strategies for Handling and Storage

Given the established hygroscopic nature of 3-Methoxybenzylhydrazine dihydrochloride, a rigorous environmental control and handling strategy is not merely a recommendation but a necessity.

Mandatory Visualization: Handling Protocol for Hygroscopic Compounds

Handling_Protocol Figure 3: Decision Tree for Handling Hygroscopic Compounds start Receive/Generate Hygroscopic Compound storage Store in tightly sealed container with desiccant. Inert atmosphere (N2/Ar) if necessary. start->storage env_control Controlled Environment? (e.g., Glovebox, Dry Room) storage->env_control Prepare for use weigh_glovebox Weigh and handle inside glovebox (<10% RH) env_control->weigh_glovebox Yes weigh_bench Work quickly on open bench. Minimize exposure time. Use pre-tared, sealed vials. env_control->weigh_bench No kf_check Perform KF titration on aliquot to confirm water content before use. weigh_glovebox->kf_check weigh_bench->kf_check proceed Proceed with experiment kf_check->proceed

Caption: A decision-making framework for the proper handling of hygroscopic materials.

Core Handling and Storage Protocols:

  • Storage:

    • Primary Container: Always store 3-Methoxybenzylhydrazine dihydrochloride in a tightly sealed, airtight container, preferably made of glass or another non-reactive material.

    • Secondary Containment: Place the primary container inside a secondary container, such as a desiccator or a sealed bag containing a desiccant (e.g., silica gel, molecular sieves).

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to displace moist air.

    • Temperature: Store at the recommended temperature, typically in a cool, dry place (e.g., 2-8°C as per supplier recommendations), to minimize the rate of any potential degradation reactions.

  • Handling:

    • Controlled Environment: Whenever possible, handle the material in a controlled environment with low relative humidity, such as a glovebox or a dry room.

    • Minimize Exposure: When handling on an open bench, minimize the time the container is open. Prepare all necessary equipment in advance to work efficiently.

    • Dispensing: Use a dry spatula or other dispensing tool. Quickly reseal the container immediately after removing the desired amount of material.

    • Equilibration: Before opening a container that has been stored at a low temperature, allow it to warm to ambient temperature. This prevents condensation of atmospheric moisture onto the cold solid.

Conclusion

The hygroscopic nature of 3-Methoxybenzylhydrazine dihydrochloride is a critical chemical attribute that demands careful consideration and management. By employing robust analytical techniques like Dynamic Vapor Sorption and Karl Fischer titration, researchers can accurately characterize its moisture-sorption behavior. This fundamental understanding, coupled with the implementation of stringent handling and storage protocols, forms a self-validating system that ensures the material's integrity, safeguards against degradation, and ultimately contributes to the successful development of high-quality pharmaceutical products. Proactive control of moisture is not an optional step but a foundational pillar of scientific integrity and reproducibility in the pharmaceutical sciences.

References

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

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  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

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  • Mercer Instruments. (n.d.). Gravimetric Sorption Analysis. Retrieved from [Link]

  • Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • SciSpace. (1997). USAFA-TR-97-01 AL/OE-1997-0050 THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical and Biopharmaceutical Research. Retrieved from [Link]

  • Zaihan, J., et al. (2018). APPARATUS FOR GRAVIMETRIC MEASUREMENT OF MOISTURE SORPTION ISOTHERMS FOR 1-100 g SAMPLES IN PARALLEL. Wood and Fiber Science. Retrieved from [Link]

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  • Poplawska-Drozdz, S., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. Retrieved from [Link]

  • PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • MDPI. (2021). Experimental Determination of Moisture Sorption Isotherm of Fecal Sludge. Retrieved from [Link]

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An In-depth Technical Guide to the Decomposition Products of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzylhydrazine dihydrochloride is a crucial reagent and intermediate in the synthesis of various pharmaceutical compounds. As with many hydrazine derivatives, its stability is a critical parameter that can influence the purity, efficacy, and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the potential decomposition pathways of 3-Methoxybenzylhydrazine dihydrochloride, outlines methodologies for the identification and quantification of its degradants, and offers insights into the causal factors driving its instability. This document is intended to serve as a foundational resource for researchers in process development, quality control, and formulation science, enabling a proactive approach to stability and degradation management.

Introduction: The Significance of Stability in Hydrazine Derivatives

Hydrazine and its derivatives are highly reactive molecules, a property that makes them versatile building blocks in organic synthesis but also susceptible to degradation.[1] The stability of anhydrous hydrazine and its aqueous solutions is generally robust under standard conditions; however, decomposition can be initiated by elevated temperatures, the presence of catalytic surfaces, or impurities.[2] For substituted hydrazines like 3-Methoxybenzylhydrazine, the electronic and steric effects of the substituent group, in this case, the 3-methoxybenzyl moiety, can significantly influence the molecule's stability profile. Understanding the potential decomposition products is not merely an academic exercise; it is a prerequisite for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and purity of the final drug product.

Physicochemical Properties of 3-Methoxybenzylhydrazine Dihydrochloride

A foundational understanding of the physicochemical properties of 3-Methoxybenzylhydrazine dihydrochloride is essential for interpreting its stability behavior.

PropertyValueSource
Molecular FormulaC8H14Cl2N2O[3]
Molecular Weight225.12 g/mol [3]
AppearancePale Yellow to Light Yellow Solid[3]
Melting Point194-195°C (decomposition)[3][4]
SolubilitySlightly soluble in DMSO and Methanol[3][4]
StabilityHygroscopic[3][4]

The melting point being accompanied by decomposition is a key indicator of thermal lability.[3][4] Its hygroscopic nature suggests that hydrolysis could be a potential degradation pathway.[3][4]

Postulated Decomposition Pathways and Products

While specific experimental data on the decomposition of 3-Methoxybenzylhydrazine dihydrochloride is not extensively available in the public domain, we can postulate the primary degradation pathways based on the known chemistry of hydrazine and substituted benzyl derivatives. The principal drivers of decomposition are expected to be oxidation, thermal stress, and potentially hydrolysis.

Oxidative Degradation

Hydrazine derivatives are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[5][6] The oxidation of substituted hydrazines can be a complex process leading to a variety of products.

A plausible oxidative decomposition pathway for 3-Methoxybenzylhydrazine is initiated by the formation of a radical cation, which can then undergo further reactions to yield a range of products.

Oxidative Decomposition of 3-Methoxybenzylhydrazine cluster_0 Initiation cluster_1 Propagation & Product Formation cluster_2 Dimerization 3-MBH 3-Methoxybenzylhydrazine Radical_Cation 3-Methoxybenzylhydrazine Radical Cation 3-MBH->Radical_Cation [O] Diazene 3-Methoxybenzyldiazene Radical_Cation->Diazene - H+ Benzyl_Radical 3-Methoxybenzyl Radical Diazene->Benzyl_Radical - N2 Alcohol 3-Methoxybenzyl Alcohol Benzyl_Radical->Alcohol + •OH Dimer 1,2-bis(3-methoxybenzyl)hydrazine Benzyl_Radical->Dimer + Benzyl Radical Aldehyde 3-Methoxybenzaldehyde Alcohol->Aldehyde [O]

Caption: Postulated Oxidative Decomposition Pathway.

Causality of Experimental Choices: The investigation of oxidative degradation should involve stressing the compound with known oxidants like hydrogen peroxide or AIBN (a radical initiator) and analyzing the resulting mixture. The inclusion of a control sample stored under an inert atmosphere (e.g., nitrogen or argon) is crucial for a valid comparison.

Thermal Decomposition

As indicated by its melting point with decomposition, 3-Methoxybenzylhydrazine dihydrochloride is susceptible to thermal degradation.[3][4] Thermal stress can induce homolytic cleavage of the C-N or N-N bonds.

Thermal Decomposition of 3-Methoxybenzylhydrazine cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: N-N Bond Cleavage cluster_products Further Products 3-MBH_dihydrochloride 3-Methoxybenzylhydrazine dihydrochloride Benzyl_Radical 3-Methoxybenzyl Radical 3-MBH_dihydrochloride->Benzyl_Radical Δ Hydrazine_Radical Hydrazine Radical 3-MBH_dihydrochloride->Hydrazine_Radical Δ Benzylamine_Radical 3-Methoxybenzylaminyl Radical 3-MBH_dihydrochloride->Benzylamine_Radical Δ Ammonia_Radical Amino Radical (•NH2) 3-MBH_dihydrochloride->Ammonia_Radical Δ Toluene 3-Methoxytoluene Benzyl_Radical->Toluene + H• Ammonia Ammonia Hydrazine_Radical->Ammonia Nitrogen Nitrogen Gas Hydrazine_Radical->Nitrogen Benzylamine 3-Methoxybenzylamine Benzylamine_Radical->Benzylamine + H• Ammonia_Radical->Ammonia

Caption: Potential Thermal Decomposition Pathways.

Causality of Experimental Choices: Thermal decomposition studies should be conducted using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases. Isothermal stress studies at various temperatures below the decomposition point can help determine the degradation kinetics.

Hydrolytic Decomposition

Given its hygroscopic nature and its formulation as a dihydrochloride salt, hydrolysis is a potential degradation route, particularly at non-neutral pH.[3][4] The hydrazine moiety can be susceptible to hydrolysis, although this is generally less facile than oxidation. The presence of acidic or basic conditions can catalyze this process.

Analytical Methodologies for Decomposition Product Identification

A multi-pronged analytical approach is necessary to identify and quantify the potential decomposition products of 3-Methoxybenzylhydrazine dihydrochloride.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for separating the parent compound from its potential non-volatile degradants.

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 275 nm. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the peaks, which can aid in peak tracking and identification.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, the parent compound should be subjected to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic). The method should be able to separate the degradation products from the parent peak and from each other.

Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural elucidation of the decomposition products.

Experimental Protocol: LC-MS Analysis

  • LC System: Couple the developed HPLC method to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition of the degradants.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the detected degradation product ions to obtain fragmentation patterns, which are crucial for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile decomposition products such as 3-methoxytoluene, GC-MS of the headspace of a heated sample can be employed.

Self-Validating Systems: Ensuring Trustworthiness in Protocols

Each analytical protocol must be a self-validating system. This is achieved through:

  • System Suitability Tests: Before each analytical run, system suitability parameters (e.g., resolution between critical pairs, peak asymmetry, and theoretical plates) must be established and met. This ensures the analytical system is performing as expected.

  • Forced Degradation and Mass Balance: In a forced degradation study, the sum of the parent compound and all detected degradation products should ideally be close to 100% of the initial amount of the parent. A good mass balance provides confidence that all major degradants have been detected.

  • Use of Controls: A well-characterized reference standard of 3-Methoxybenzylhydrazine dihydrochloride should be run alongside the stressed samples. A control sample (unstressed) should also be included in each analysis.

Summary and Recommendations

The stability of 3-Methoxybenzylhydrazine dihydrochloride is a critical attribute that requires careful investigation. While direct experimental data on its decomposition is limited, a proactive approach based on sound chemical principles can guide the identification of potential degradants.

Key Recommendations:

  • Proactive Stability Profiling: Conduct comprehensive forced degradation studies early in the drug development process.

  • Orthogonal Analytical Techniques: Employ a combination of HPLC-UV, LC-MS, and GC-MS for a complete picture of the degradation profile.

  • Inert Storage Conditions: Given its susceptibility to oxidation and hydrolysis, 3-Methoxybenzylhydrazine dihydrochloride should be stored under an inert atmosphere, protected from light and moisture.[3]

  • Careful Formulation Design: Excipient compatibility studies are essential to ensure that the formulation components do not accelerate the degradation of the API.

This guide provides a framework for a thorough investigation into the decomposition products of 3-Methoxybenzylhydrazine dihydrochloride. By following these principles and methodologies, researchers can ensure the development of safe, stable, and effective pharmaceutical products.

References

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  • DTIC, The Chemical and Biochemical Degradation of Hydrazine. Available: [Link]

  • ATSDR, Analytical Methods for Hydrazines. Available: [Link]

  • ResearchGate, Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Available: [Link]

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  • PubMed, Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Available: [Link]

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  • ResearchGate, Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Available: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Role of 3-Methoxybenzylhydrazine Dihydrochloride

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its unique structural features allow it to act as a versatile scaffold, leading to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The acclaimed anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. The synthesis of diversely substituted pyrazoles is, therefore, a critical task for medicinal chemists aiming to explore new therapeutic avenues.

A classic and highly effective method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] The choice of the substituted hydrazine is pivotal as it directly introduces a specific moiety onto the pyrazole's N1-position, significantly influencing the final compound's pharmacological profile.

This guide focuses on the application of 3-Methoxybenzylhydrazine dihydrochloride as a key reagent in the Knorr synthesis. The 3-methoxybenzyl group is a valuable substituent in drug design, often introduced to modulate lipophilicity, metabolic stability, and receptor-binding interactions. The use of the dihydrochloride salt of the hydrazine is a crucial experimental choice. The salt form enhances the stability and shelf-life of the often-reactive hydrazine. Furthermore, the hydrochloride salt can influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds and can also serve as an in-situ acid catalyst, a common requirement for the Knorr synthesis.[2][4]

These application notes provide a detailed technical guide for the synthesis of 1-(3-methoxybenzyl)-substituted pyrazoles, offering insights into the reaction mechanism, step-by-step protocols based on established methodologies for similar substituted hydrazines, and a discussion of key experimental parameters.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a robust and widely utilized transformation. The reaction proceeds via a series of well-understood steps, initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound. The use of an acid catalyst is often employed to activate the carbonyl group towards nucleophilic attack.[3]

The reaction can be visualized as a sequence of condensation and cyclization steps:

  • Initial Condensation: The more nucleophilic nitrogen of the 3-methoxybenzylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration to Hydrazone: The hemiaminal readily dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered heterocyclic ring.

  • Final Dehydration and Aromatization: A final dehydration step from the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.

The overall transformation results in the formation of a molecule of pyrazole and two molecules of water.

Knorr_Mechanism reagents 3-Methoxybenzylhydrazine + 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation & Dehydration intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(3-Methoxybenzyl)pyrazole intermediate2->product Dehydration & Aromatization

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of 1-(3-methoxybenzyl)-substituted pyrazoles based on the well-established Knorr synthesis methodology. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Synthesis of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of 3-Methoxybenzylhydrazine dihydrochloride with a symmetrical 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione).

Materials:

  • 3-Methoxybenzylhydrazine dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (or other suitable solvent like acetic acid)

  • Sodium bicarbonate (or other suitable base for work-up)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxybenzylhydrazine dihydrochloride (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (e.g., 10 mL per mmol of hydrazine) to the flask. To this suspension, add acetylacetone (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.[5]

Protocol 2: Synthesis of Ethyl 1-(3-methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines the reaction with an unsymmetrical 1,3-dicarbonyl compound, ethyl acetoacetate. This reaction can potentially yield two regioisomers. The regioselectivity can be influenced by reaction conditions.

Materials:

  • 3-Methoxybenzylhydrazine dihydrochloride

  • Ethyl acetoacetate

  • Glacial acetic acid (as solvent and catalyst)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, suspend 3-Methoxybenzylhydrazine dihydrochloride (1.0 eq) in glacial acetic acid (e.g., 5-10 mL per mmol of hydrazine).

  • Reagent Addition: Add ethyl acetoacetate (1.0-1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 110-120 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water. Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, which may be a mixture of regioisomers, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Knorr synthesis of pyrazoles with substituted hydrazines. Note that yields are highly substrate-dependent.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventTemperature (°C)Time (h)Typical Yield (%)
AcetylacetonePhenylhydrazineEthanolReflux2-485-95
Ethyl AcetoacetatePhenylhydrazineAcetic AcidReflux3-670-85
DibenzoylmethaneHydrazine HydrateEthanolReflux4-880-90
Acetylacetone3-MethoxybenzylhydrazineEthanolReflux2-675-90 (estimated)
Ethyl Acetoacetate3-MethoxybenzylhydrazineAcetic AcidReflux4-865-80 (estimated)

Causality Behind Experimental Choices and Troubleshooting

Choice of Hydrazine Salt:

  • Stability: Hydrazine derivatives can be unstable and air-sensitive. The dihydrochloride salt provides enhanced stability for storage and handling.

  • Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyls, the use of the hydrazine salt under acidic conditions can influence which nitrogen atom initiates the attack, thereby controlling the regiochemical outcome.[4]

Solvent and Catalyst:

  • Acidic Conditions: The Knorr synthesis is often acid-catalyzed.[3] Solvents like glacial acetic acid can serve as both the solvent and the catalyst. In neutral solvents like ethanol, a catalytic amount of a stronger acid may be beneficial.

  • Solvent Polarity: The choice of solvent can affect reaction rates and, in some cases, regioselectivity. Protic solvents like ethanol are commonly used.

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or increase the temperature. Ensure efficient stirring.

    • Decomposition of reactants: Hydrazines can be sensitive to heat. Consider running the reaction at a lower temperature for a longer duration.

    • Purification losses: Optimize the purification protocol. Recrystallization, if feasible, can sometimes be more efficient than chromatography for isolating the major product.

  • Formation of Regioisomers:

    • When using unsymmetrical 1,3-dicarbonyls, the formation of a mixture of regioisomers is a common challenge.

    • Mitigation: Carefully control the reaction pH. Acidic conditions often favor the attack of the less substituted nitrogen on the more reactive carbonyl. Varying the solvent and temperature can also alter the isomeric ratio. Careful chromatographic separation is often required.

  • Side Reactions:

    • Hydrazines can undergo self-condensation or oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial.

Visualization of the Synthetic Workflow

The general workflow for the synthesis and purification of 1-(3-methoxybenzyl)-substituted pyrazoles can be summarized in the following diagram:

Synthesis_Workflow start Reactants: 3-Methoxybenzylhydrazine Dihydrochloride + 1,3-Dicarbonyl Compound reaction Knorr Cyclocondensation (Solvent, Heat) start->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography / Recrystallization) drying->purification product Pure 1-(3-methoxybenzyl)pyrazole purification->product

Caption: A typical workflow for the synthesis of pyrazoles.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Heller, S. T.; Natarajan, S. R. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Org. Lett., 2006 , 8 (13), 2675–2678. [Link]

  • Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From β-Keto Esters to Pyrazoles: A Unexpected Demethoxycarbonylation in the Knorr–Pfitzinger Reaction. J. Org. Chem., 2009 , 74 (15), 5613–5616. [Link]

  • de Souza, M. V. N.; de Almeida, M. V.; da Silva, R. S.; de Oliveira, M. C. F. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2018 , 3 (11), 15993-16003. [Link]

  • Al-Zoubi, R. M.; Al-Hamarsheh, M. M.; Al-Sbou, Y. Synthesis and Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. International Journal of Chemical and Pharmaceutical Sciences, 2014 , 5 (3), 25-30. [Link]

  • Patel, N. B.; Patel, J. C. Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 2011 , 3 (5), 450-456. [Link]

  • Becerra, D.; Rojas, H.; Castillo, J.-C. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021 , 2021, M1196. [Link]

  • Reddy, C. R.; Vijaykumar, J.; Grée, R. Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Org. Biomol. Chem., 2012 , 10 (30), 5871-5876. [Link]

  • Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 2008 , 73 (6), 2412-2415. [Link]

  • European Patent Office.
  • Google Patents. CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Kariuki, B. M.; Abdel-Wahab, B. F.; El-Hiti, G. A. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University, 2022 . [Link]

Sources

Application Notes: Protocols for the Synthesis of 1,2,4-Triazoles Utilizing 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and drug development. This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic and structural features allow for a variety of non-covalent interactions with biological targets, making it an attractive moiety for the design of novel pharmaceuticals.

This application note provides detailed protocols for the synthesis of 1,2,4-triazoles using 3-methoxybenzylhydrazine dihydrochloride as a key starting material. The inclusion of the 3-methoxybenzyl group can impart specific physicochemical properties to the final molecule, potentially influencing its solubility, metabolic stability, and target-binding affinity. We will focus on a direct and efficient one-pot synthesis from formamide, offering both microwave-assisted and conventional heating methods. Furthermore, we will explore the mechanistic underpinnings of this transformation and briefly discuss alternative synthetic strategies.

Reagent Profile: 3-Methoxybenzylhydrazine Dihydrochloride

Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the starting materials.

PropertyValueReference
Chemical Formula C₇H₁₀N₂O · 2HCl
Molecular Weight 207.09 g/mol
Appearance White to off-white crystalline powder
Melting Point 165-170 °C
Solubility Soluble in water

Safety and Handling: 3-Methoxybenzylhydrazine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Primary Protocol: One-Pot Synthesis of 4-(3-Methoxybenzyl)-4H-1,2,4-triazole from Formamide

The reaction of a substituted hydrazine with an excess of formamide is a well-established and straightforward method for the synthesis of 1,2,4-triazoles.[3][4][5] The reaction proceeds through the formation of an N-acylhydrazine intermediate, which then undergoes cyclization and dehydration to yield the aromatic triazole ring. Formamide serves as both a reactant, providing the carbon atom for the triazole ring, and as the solvent.

Mechanistic Rationale

The reaction is believed to proceed via a two-step sequence. First, the 3-methoxybenzylhydrazine reacts with formamide in a transamidation reaction to form N-formyl-N'-(3-methoxybenzyl)hydrazine. This intermediate then undergoes a second condensation with another molecule of formamide, followed by an intramolecular cyclization and subsequent elimination of water and ammonia to afford the stable 1,2,4-triazole ring. The use of a large excess of formamide drives the reaction to completion.

Diagram of the Proposed Reaction Mechanism

G cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization start_hydrazine 3-Methoxybenzylhydrazine intermediate N-formyl-N'-(3-methoxybenzyl)hydrazine start_hydrazine->intermediate Transamidation (+ Formamide) start_formamide Formamide (excess) cyclized Dihydro-1,2,4-triazole Intermediate intermediate->cyclized Condensation & Cyclization (+ Formamide, -H2O) final_product 4-(3-Methoxybenzyl)-4H-1,2,4-triazole cyclized->final_product Dehydration & Aromatization (-H2O, -NH3)

Caption: Proposed reaction pathway for the synthesis of 4-(3-methoxybenzyl)-4H-1,2,4-triazole from 3-methoxybenzylhydrazine and formamide.

Method A: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods.[3][6]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-methoxybenzylhydrazine dihydrochloride (1.0 mmol, 207.1 mg).

  • Addition of Formamide: Add formamide (20.0 mmol, 0.8 mL), which acts as both reactant and solvent.

  • Neutralization (Critical Step): Since the starting material is a dihydrochloride salt, a base must be added to liberate the free hydrazine. Add anhydrous sodium carbonate (Na₂CO₃) (2.1 mmol, 222.6 mg) to the mixture. Causality Note: The free base form of the hydrazine is the active nucleophile required for the initial reaction with formamide. The dihydrochloride salt is more stable for storage but inactive in this form.

  • Reaction Setup: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 160 °C and hold at this temperature for 10-15 minutes with stirring. Monitor the pressure inside the vessel to ensure it remains within the safe operating limits of the instrument.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

    • Collect the resulting precipitate by vacuum filtration, washing with cold water (2 x 10 mL).

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(3-methoxybenzyl)-4H-1,2,4-triazole.

Method B: Conventional Heating

This method is suitable for laboratories not equipped with a microwave reactor and is based on established procedures for triazole synthesis from hydrazines.[5]

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzylhydrazine dihydrochloride (10.0 mmol, 2.07 g).

  • Addition of Formamide: Add formamide (200.0 mmol, 8.0 mL).

  • Neutralization: Add anhydrous sodium carbonate (Na₂CO₃) (21.0 mmol, 2.23 g) to the stirred suspension.

  • Reaction: Heat the reaction mixture in an oil bath to 160-180 °C and maintain this temperature for 4-6 hours with continuous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to precipitate the product.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Purify the product by recrystallization from ethanol/water to obtain the final product.

ParameterMethod A: Microwave-AssistedMethod B: Conventional Heating
Temperature 160 °C160-180 °C
Reaction Time 10-15 minutes4-6 hours
Formamide eq. 2020
Base Na₂CO₃Na₂CO₃
Typical Yields >70% (expected)>70% (expected)

Alternative Synthetic Strategies for 1,2,4-Triazoles

While the formamide synthesis is direct and effective, other classical and modern methods are available for the synthesis of 1,2,4-triazoles from hydrazine derivatives.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of an imide (diacylamine) with a hydrazine in the presence of a weak acid to form a 1,2,4-triazole.[2][7] This method allows for the introduction of two different substituents at positions 3 and 5 of the triazole ring.

Reaction Principle: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide, followed by cyclization and dehydration. When using an unsymmetrical imide, the regioselectivity is determined by the electronic properties of the acyl groups.

Diagram of the Einhorn-Brunner Reaction Workflow

G cluster_conditions Conditions cluster_product Product hydrazine 3-Methoxybenzylhydrazine product 1-(3-methoxybenzyl)-3,5-disubstituted-1H-1,2,4-triazole hydrazine->product imide Diacylamine (Imide) imide->product conditions Weak Acid (e.g., Acetic Acid) Heat conditions->product

Caption: General workflow for the Einhorn-Brunner synthesis of a 1,2,4-triazole.

Pellizzari Reaction

The Pellizzari reaction involves the reaction of an amide with an acylhydrazide to form a 1,2,4-triazole, typically under thermal conditions.[2][8] This method is conceptually similar to the Einhorn-Brunner reaction but starts with different functional groups. To utilize 3-methoxybenzylhydrazine, it would first need to be converted to the corresponding acylhydrazide.

One-Pot, Three-Component Synthesis

Modern synthetic approaches often favor multi-component reactions for their efficiency and atom economy. A notable method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves a one-pot reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine like 3-methoxybenzylhydrazine.[9] This approach typically uses peptide coupling reagents to facilitate the initial amide bond formation, followed by cyclization with the hydrazine.[9] This strategy allows for high diversity in the final products by simply varying the three starting components.

Conclusion

This application note provides a detailed, practical guide for the synthesis of 1,2,4-triazoles using 3-methoxybenzylhydrazine dihydrochloride. The featured one-pot reaction with formamide is a robust and scalable method, with a microwave-assisted protocol for rapid synthesis and a conventional heating method for broader accessibility. Understanding the underlying mechanisms and alternative synthetic routes, such as the Einhorn-Brunner and multi-component reactions, provides researchers with a versatile toolkit for accessing this important heterocyclic scaffold. The protocols and insights presented herein are intended to empower drug development professionals in their efforts to design and synthesize novel therapeutic agents based on the 1,2,4-triazole core.

References

  • Ciba-Geigy Corporation. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. U.S.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Wikipedia. Pellizzari reaction. [Link]

  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. [Link]

  • Bekircan, O., et al. (2014). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Archiv der Pharmazie, 347(6), 387-397. [Link]

  • Google Patents.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-13. [Link]

  • MDPI. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. (2018). Research Journal of Pharmacy and Technology. [Link]

  • National Institutes of Health. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

  • PubMed. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. [Link]

  • Journal of Research in Chemistry. (2021). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

  • Ciba-Geigy Corporation. (1981). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]

  • Synlett. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. [Link]

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Application Notes and Protocols for the Condensation Reaction of 3-Methoxybenzylhydrazine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Hydrazone Linkage in Modern Drug Discovery

The condensation reaction between a hydrazine and an aldehyde to form a hydrazone is a cornerstone of synthetic chemistry, providing a robust and versatile method for creating diverse molecular architectures. The resulting C=N-N linkage is not merely a structural motif but a pharmacologically significant scaffold found in a wide array of therapeutic agents. Hydrazones are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This biological significance stems from the ability of the azomethine group (-NHN=CH-) to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1][4]

3-Methoxybenzylhydrazine, in particular, serves as a valuable building block in medicinal chemistry. The methoxybenzyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final hydrazone derivative, potentially enhancing membrane permeability, modulating metabolic stability, and participating in specific receptor-binding interactions. This guide provides a detailed exploration of the condensation reaction of 3-methoxybenzylhydrazine with various aldehydes, offering field-proven insights and detailed protocols for the synthesis, purification, and characterization of the resulting hydrazones.

Reaction Mechanism and Rationale

The formation of a hydrazone from 3-methoxybenzylhydrazine and an aldehyde proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO ProtonatedAldehyde R-CH=O+-H Aldehyde->ProtonatedAldehyde Acid Catalyst Hydrazine 3-MeO-C6H4-CH2-NH-NH2 Catalyst H+ Carbinolamine R-CH(OH)-NH-NH-CH2-C6H4-3-MeO ProtonatedAldehyde->Carbinolamine Nucleophilic Attack ProtonatedAldehyde->Carbinolamine Hydrazine ProtonatedCarbinolamine R-CH(O+H2)-NH-NH-CH2-C6H4-3-MeO Carbinolamine->ProtonatedCarbinolamine Protonation Hydrazone R-CH=N-NH-CH2-C6H4-3-MeO ProtonatedCarbinolamine->Hydrazone Elimination Water H2O ProtonatedCarbinolamine->Water

Caption: General mechanism of acid-catalyzed hydrazone formation.

A critical aspect of this reaction is pH control. While a slightly acidic medium is necessary to activate the aldehyde, an excessively acidic environment will protonate the hydrazine, diminishing its nucleophilicity and consequently slowing down or inhibiting the reaction. The optimal pH is generally in the mildly acidic range.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of hydrazones from 3-methoxybenzylhydrazine and a representative aromatic and aliphatic aldehyde. These can be adapted for other aldehydes with appropriate adjustments to reaction time and purification methods.

Protocol 1: Synthesis of (E)-1-((3-methoxybenzyl)amino)-N'-(4-nitrobenzylidene)urea (Aromatic Aldehyde)

This protocol is adapted from general hydrazone synthesis procedures and provides a reliable method for the condensation with an aromatic aldehyde.[5]

Materials:

  • 3-Methoxybenzylhydrazine (1.0 mmol, 152.2 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-methoxybenzylhydrazine (1.0 mmol) in absolute ethanol (10 mL).

  • In a separate beaker, dissolve 4-nitrobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL).

  • Add the 4-nitrobenzaldehyde solution to the 3-methoxybenzylhydrazine solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 8:2 eluent). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Protocol 2: Synthesis of a Hydrazone with an Aliphatic Aldehyde (General Procedure)

This protocol outlines a general approach for the condensation of 3-methoxybenzylhydrazine with an aliphatic aldehyde, which may require milder conditions.[6]

Materials:

  • 3-Methoxybenzylhydrazine (3.5 mmol, 532.7 mg)

  • Aliphatic Aldehyde (e.g., propanal) (10.0 mmol)

  • Water (30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, prepare a suspension of 3-methoxybenzylhydrazine (3.5 mmol) in water (30 mL).

  • While stirring, add the aliphatic aldehyde (10.0 mmol) to the suspension.

  • Continue stirring the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC.

  • The product will precipitate out of the solution as the reaction proceeds.

  • After completion (typically 2-6 hours), collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product. If necessary, recrystallize from a suitable solvent mixture (e.g., methanol-water).

ExperimentalWorkflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification Reactants Dissolve Hydrazine & Aldehyde in Solvent Catalysis Add Acid Catalyst (e.g., Acetic Acid) Reactants->Catalysis Reaction Heat to Reflux / Stir at RT Catalysis->Reaction TLC Monitor by TLC Reaction->TLC Periodic Sampling Cooling Cool to Room Temperature Reaction->Cooling TLC->Reaction Continue if incomplete Precipitation Precipitate in Cold Water (optional) Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization Drying Dry the Purified Product Recrystallization->Drying

Caption: A generalized workflow for hydrazone synthesis and purification.

Purification and Characterization

Purification: Recrystallization is the most common method for purifying solid hydrazone products. The choice of solvent is crucial and may require some experimentation. Ethanol, methanol, or mixtures with water are often good starting points. For oily products or those that are difficult to crystallize, column chromatography on silica gel can be employed.

Characterization: The structure and purity of the synthesized hydrazones should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations for 3-Methoxybenzylhydrazones
¹H NMR - A singlet for the methoxy (-OCH₃) protons typically around 3.8 ppm. - Aromatic protons of the methoxybenzyl group will appear in the aromatic region (approx. 6.8-7.3 ppm). - A singlet for the methylene (-CH₂-) protons. - A singlet for the imine proton (-N=CH-) is usually observed downfield (around 8.0-8.5 ppm). - A singlet for the -NH- proton, which can be broad and its chemical shift is solvent-dependent.
¹³C NMR - A signal for the methoxy carbon (-OCH₃) around 55 ppm. - Aromatic carbons will appear in the range of 110-160 ppm. - A signal for the methylene carbon (-CH₂-). - The imine carbon (-N=CH-) will have a characteristic signal in the 140-160 ppm region.
IR Spectroscopy - A characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. - An N-H stretching band, typically around 3200-3400 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the synthesized hydrazone.

Applications in Drug Development

Hydrazones derived from substituted benzylhydrazines are of significant interest in drug discovery due to their diverse pharmacological profiles.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate, breast, and colon cancer.[2][5] Some hydrazones have shown efficacy comparable to or even exceeding that of standard chemotherapeutic agents.[7]

  • Antimicrobial Activity: The hydrazone scaffold is a key feature in many compounds with antibacterial and antifungal properties. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

  • Antiviral Activity: Certain acylhydrazones have demonstrated promising antiviral activity against a range of viruses, including herpes simplex virus and vaccinia virus.[8] The metal-chelating properties of some hydrazones are thought to contribute to their antiviral mechanism.

Safety Precautions

Hydrazine and its derivatives are hazardous materials and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling 3-methoxybenzylhydrazine and its derivatives.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store 3-methoxybenzylhydrazine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Biernaszuk, A., et al. (2016). Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 62-69. Available at: [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 861-873. Available at: [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Zonta, F., et al. (2020). Antiviral activity and metal ion-binding properties of some 2-hydroxy-3-methoxyphenyl acylhydrazones. Journal of Inorganic Biochemistry, 203, 110924. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39031-39046. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6702. Available at: [Link]

  • Hajiali, S., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 14(12), 2471-2487. Available at: [Link]

  • Sysoev, A. V., et al. (2014). The Interaction of 3,6-dihydrazino-s-tetrazine with some aliphatic aldehydes. Procedia Chemistry, 10, 467-472. Available at: [Link]

  • ResearchGate. (2018). Scheme 1: The Condensation of chalcones 3a or 3b with phenyl hydrazine... Available at: [Link]

  • Trofimov, B. A., et al. (2001). Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. Russian Journal of General Chemistry, 71(1), 145-146. Available at: [Link]

  • Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed, 34(12), e2022007614. Available at: [Link]

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Application Notes and Protocols: Formation of Hydrazones from 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R₁R₂C=NNH₂ structure, are a versatile class of organic compounds formed through the condensation of a hydrazine derivative with an aldehyde or ketone.[1] This linkage is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry, imparting a wide range of biological activities to molecules, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[2][3] The formation of the carbon-nitrogen double bond (an imine) is a cornerstone reaction in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][4]

3-Methoxybenzylhydrazine dihydrochloride serves as a key building block in this context. The methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of the final hydrazone derivative, potentially enhancing its therapeutic efficacy. The use of the dihydrochloride salt ensures stability and improves solubility in polar solvents, though it necessitates neutralization to liberate the reactive free hydrazine for the condensation reaction.

These application notes provide a comprehensive guide to the synthesis of hydrazones from 3-Methoxybenzylhydrazine dihydrochloride, detailing the underlying mechanism, offering a robust protocol, and discussing key applications in drug discovery.

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction.[1] The process is typically catalyzed by a mild acid, which plays a dual role in the reaction sequence. The optimal pH for this reaction is generally in the mildly acidic range (around 4.5-5).[1] This is a critical parameter, as sufficient acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, excessive acidity will protonate the nucleophilic nitrogen of the hydrazine, rendering it unreactive.[1]

The reaction proceeds through the following key steps:

  • Liberation of the Free Hydrazine: In the case of 3-Methoxybenzylhydrazine dihydrochloride, a base is required to neutralize the hydrochloride salt and generate the free hydrazine, which is the active nucleophile.

  • Acid Catalysis and Carbonyl Activation: A catalytic amount of acid protonates the oxygen atom of the aldehyde or ketone. This enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the 3-methoxybenzylhydrazine attacks the electrophilic carbonyl carbon.[1] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent. This step leads to the formation of a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.[5]

Caption: Mechanism of Hydrazone Formation.

Experimental Protocol: Synthesis of 3-Methoxybenzylhydrazones

This protocol provides a general procedure for the synthesis of hydrazones from 3-Methoxybenzylhydrazine dihydrochloride and a representative aldehyde or ketone.

Materials:

  • 3-Methoxybenzylhydrazine dihydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol (or other suitable solvent such as methanol or acetic acid)[3]

  • Triethylamine (or another suitable base like sodium acetate)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 3-Methoxybenzylhydrazine dihydrochloride (1.0 eq) in ethanol.

    • Add triethylamine (2.2 eq) to the solution to neutralize the dihydrochloride salt and liberate the free hydrazine. Stir for 10-15 minutes at room temperature. A precipitate of triethylamine hydrochloride may form.

  • Reaction Setup:

    • To the stirred solution, add the desired aldehyde or ketone (1.0-1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction Conditions:

    • The reaction can often proceed at room temperature, but for less reactive carbonyl compounds, heating to reflux may be necessary.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring:

    • Spot the reaction mixture on a TLC plate alongside the starting materials.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using a suitable stain. The reaction is complete when the starting carbonyl compound is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the hydrazone product) has formed, it can be collected by vacuum filtration. Wash the solid with cold ethanol or water to remove any impurities.

    • If the product is soluble, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

Carbonyl SubstrateSolventCatalystTemperatureTypical Reaction Time
BenzaldehydeEthanolAcetic AcidRoom Temp.1-4 hours
4-NitrobenzaldehydeEthanolAcetic AcidRoom Temp.0.5-2 hours
AcetophenoneMethanolAcetic AcidReflux4-8 hours
CyclohexanoneEthanolAcetic AcidReflux6-12 hours

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete neutralization: Ensure that a sufficient amount of base is used to fully liberate the free hydrazine.

    • Incorrect pH: The reaction is sensitive to pH. If the reaction is slow, a small amount of additional acetic acid can be added. Conversely, if the hydrazine is suspected to be protonated, a small amount of base can be added.

    • Steric Hindrance: Sterically hindered ketones may require longer reaction times and higher temperatures.

  • Side Reactions:

    • Azine Formation: In some cases, the initially formed hydrazone can react with a second molecule of the carbonyl compound to form an azine.[6] This can often be minimized by using a slight excess of the hydrazine.

  • Purification Difficulties:

    • Oily Product: If the hydrazone product is an oil, purification by column chromatography is recommended.

    • Geometric Isomers: Hydrazones can exist as a mixture of E/Z isomers, which may complicate purification and characterization.[7]

Applications in Drug Development

The 3-methoxybenzylhydrazone scaffold is a valuable pharmacophore in the design of novel therapeutic agents. The pH-dependent stability of the hydrazone linkage is particularly advantageous for drug delivery applications.[6] The bond is generally stable at physiological pH (around 7.4) but can be cleaved under the acidic conditions found in lysosomes or tumor microenvironments, allowing for targeted drug release.[6]

Derivatives of 3-methoxybenzylhydrazones have been investigated for a variety of biological activities, including:

  • Anticancer Agents: The hydrazone moiety can be incorporated into molecules that target specific pathways involved in cancer progression.[2][8]

  • Antimicrobial Agents: Hydrazone derivatives have shown promising activity against a range of bacteria and fungi.[2][4]

  • Neuropathic Pain Treatment: Certain acyl-arylhydrazone derivatives have demonstrated the ability to reduce neuropathic pain.[9]

  • Antiglycation Agents: Hydrazones with specific substitutions have been evaluated for their ability to inhibit the formation of advanced glycation end products, which are implicated in diabetic complications.[10]

Workflow for Hydrazone Synthesis and Characterization

Hydrazone_Synthesis_Workflow Start Start: Reagents Neutralization Neutralize Hydrazine Dihydrochloride Start->Neutralization Reaction Condensation with Aldehyde/Ketone (Acid Catalyst) Neutralization->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration or Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End Final Product: 3-Methoxybenzylhydrazone Characterization->End

Caption: Experimental workflow for hydrazone synthesis.

References

  • ChemTube3D. Hydrazone formation. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Hydrazones: Synthesis, biological activity and their spectral characterization. Available from: [Link]

  • Molecules. Biological Activities of Hydrazone Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Google Patents. Process for preparing a hydrazine hydrohalide.
  • Organic Syntheses. Acetone hydrazone. Available from: [Link]

  • ACS Publications. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Available from: [Link]

  • ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. Available from: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available from: [Link]

  • Wikipedia. Hydrazone. Available from: [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • ResearchGate. Facile and straightforward synthesis of Hydrazone derivatives. Available from: [Link]

  • Molecules. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available from: [Link]

  • ACS Publications. Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Available from: [Link]

  • Molecules. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

  • Thieme. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Available from: [Link]

  • ACS Publications. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Available from: [Link]

  • Science of Synthesis. Product Class 17: Hydrazones. Available from: [Link]

  • PubMed. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

  • ResearchGate. Reactions of solid hydrazine (1) with carbonyl compounds a w. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review exploring biological activities of hydrazones. Available from: [Link]

  • YouTube. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Available from: [Link]

  • ResearchGate. The Use of Hydrazones for Biomedical Applications. Available from: [Link]

  • ACS Publications. Recovery of Carbonyl Compounds from N,N-Dialkylhydrazones. Available from: [Link]

  • Current Medicinal Chemistry. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Available from: [Link]

  • Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available from: [Link]

  • Chemical Science. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Available from: [Link]

  • YouTube. Hydrazine I Hydrazone formation I Give Reason. Available from: [Link]

  • PubMed. 3-Hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives reduce neuropathic pain and increase thermal threshold mediated by opioid system. Available from: [Link]

Sources

Strategic Heterocycle Construction: Cyclization Protocols for 3-Methoxybenzylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

3-Methoxybenzylhydrazine (3-MBH) is a pivotal "linker-pharmacophore" intermediate in medicinal chemistry. Unlike simple phenylhydrazines, the benzyl spacer breaks conjugation between the aromatic ring and the nitrogen center, altering the nucleophilicity profile and allowing the 3-methoxybenzyl moiety to adopt flexible conformations within a binding pocket.

This scaffold is frequently embedded in:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region where the methoxy group acts as a hydrogen bond acceptor.

  • GPCR Ligands: Specifically dopamine and serotonin receptor modulators.

  • Anti-inflammatory Agents: p38 MAP kinase inhibitors.

This guide details the two most critical cyclization pathways for 3-MBH: the Regioselective Knorr Pyrazole Synthesis and the 1,2,4-Triazole Formation .

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic and physical behavior of the starting material.

PropertySpecificationOperational Implication
Stability Free base is air-sensitive (oxidizes to hydrazones/azines).Critical: Always store as the Dihydrochloride salt . Generate the free base in situ or immediately prior to use under Argon.
Nucleophilicity

vs

differentiation.
The terminal nitrogen (

) is more nucleophilic due to lack of steric bulk, but the benzyl group at

is electron-releasing, making

competitively reactive in sterically unhindered environments.
3-OMe Effect Meta-Electron Donating Group (EDG).Increases lipophilicity and electron density of the aryl ring. While it does not electronically conjugate with the hydrazine, it makes the ring susceptible to electrophilic aromatic substitution side-reactions if strong Lewis acids are used.

Application Note: Regioselective Pyrazole Synthesis

The condensation of 3-MBH with 1,3-diketones is the primary route to 1-(3-methoxybenzyl)pyrazoles. A common failure mode in this reaction is regioisomeric scrambling when using unsymmetrical diketones.

Mechanistic Pathway & Regioselectivity

The reaction proceeds via a hydrazone intermediate. The ratio of isomers (1,3- vs 1,5-disubstituted) is dictated by which carbonyl the terminal nitrogen (


) attacks first.

Caption: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Solvent choice dictates the dominant pathway.

Protocol A: Synthesis of 1-(3-methoxybenzyl)-3,5-dimethylpyrazole

Target: A robust benchmark reaction using symmetrical acetylacetone.

Reagents:

  • 3-Methoxybenzylhydrazine Dihydrochloride (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Absolute)

  • Triethylamine (2.2 equiv) – Crucial for neutralizing the HCl salt.

Step-by-Step Methodology:

  • Salt Neutralization: In a round-bottom flask, suspend 3-MBH·2HCl (5.0 mmol) in Ethanol (20 mL). Cool to 0°C.

  • Base Addition: Add Triethylamine (11.0 mmol) dropwise. The solution will clarify as the free base is liberated; triethylamine hydrochloride salts may precipitate.

  • Condensation: Add Acetylacetone (5.5 mmol) dropwise over 5 minutes.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).

    • QC Check: The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup: Evaporate Ethanol under reduced pressure. Resuspend the oily residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove Et3N salts.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If the oil is colored, pass through a short silica plug.

Expected Yield: 85-95% Appearance: Pale yellow oil or low-melting solid.

Protocol B: Regiocontrolled Synthesis with Unsymmetrical Diketones

Challenge: Reacting 3-MBH with benzoylacetone (Ph-CO-CH2-CO-Me).

To favor the 1,3-isomer (where the bulky phenyl group is far from the N-benzyl group), use a dipolar aprotic solvent which minimizes hydrogen bonding stabilization of the intermediate.

  • Solvent Switch: Use N,N-Dimethylacetamide (DMAc) instead of Ethanol.

  • Temperature: Run the reaction at Room Temperature for 12 hours rather than reflux. High heat promotes thermodynamic equilibration which often leads to mixtures.

  • Workup: Pour the DMAc reaction mixture into ice-water. The pyrazole usually precipitates as a solid, avoiding extraction issues with high-boiling solvents.

Application Note: 1,2,4-Triazole Construction

Triazoles are bioisosteres of amides and esters. This protocol uses the Einhorn-Brunner variation adapted for benzylhydrazines.

Protocol C: Reaction with Formamidine Acetate

This method yields the unsubstituted 1,2,4-triazole ring, maximizing the "fragment-like" quality of the molecule.

Reagents:

  • 3-MBH·2HCl (1.0 equiv)

  • Formamidine Acetate (3.0 equiv)

  • Acetic Acid (Glacial)[1][2]

Methodology:

  • Preparation: Dissolve 3-MBH·2HCl (2.0 mmol) and Formamidine Acetate (6.0 mmol) in Glacial Acetic Acid (10 mL).

  • Cyclization: Heat the mixture to 90°C for 6 hours.

    • Note: The reaction proceeds via an amidrazone intermediate which then cyclizes with the second equivalent of formamidine.

  • Quenching: Cool to RT and pour onto crushed ice.

  • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO3 or 2N NaOH. Caution: Vigorous foaming.

  • Extraction: Extract with DCM (3 x 20 mL). The triazole is moderately polar; ensure thorough extraction.

  • Crystallization: Triturate the residue with diethyl ether to induce crystallization.

Analytical Validation & Troubleshooting

NMR Diagnostics

Distinguishing regioisomers in pyrazoles is difficult with 1D Proton NMR.

  • NOESY Experiment: This is the gold standard.

    • Isomer A (1,5-subst): Strong NOE correlation between the N-Benzyl CH2 protons and the substituent at C5 (the group adjacent to the nitrogen).

    • Isomer B (1,3-subst): NOE correlation between N-Benzyl CH2 and the Pyrazole-H4 proton (or C5-H if unsubstituted).

Common Failure Modes
ObservationRoot CauseCorrective Action
Dark/Tarred Reaction Oxidation of hydrazine free base.Degas solvents with Argon before adding the hydrazine salt.
Low Yield (Oiling out) Product trapped in Et3N·HCl salts.[3]Ensure the aqueous wash in workup is sufficient; use DCM instead of EtOAc for better solubility of the benzylpyrazole.
Incomplete Reaction Salt not fully neutralized.Verify pH is >8 before adding the electrophile. Use a stronger base (K2CO3) if Et3N is insufficient.

Safety & Handling Protocols (E-E-A-T)

Hazard Class: Hydrazine derivatives are Type 1B Carcinogens and Skin Sensitizers .[2][4][5]

  • Containment: All weighing and transfers of 3-MBH salts must occur in a certified fume hood.

  • Decontamination: Spills should be treated with a 5% Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine linkage to nitrogen gas and the corresponding alcohol/chloride.

    • Reaction:

      
      
      
  • Waste: Do not mix hydrazine waste with oxidizing agents (nitric acid, peroxides) in the waste stream—risk of explosion.

References

  • Knorr Pyrazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[6][7][8][9]

    • Source: MDPI (Molecules), 2023.[2]

    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[9][10]

    • Source: Organic Chemistry Portal / Synlett.
    • URL:[Link]

  • Safety Data for Methoxybenzylhydrazines

    • Title: 3-Methoxyphenylhydrazine hydrochloride PubChem Compound Summary.
    • Source: N
    • URL:[Link]

  • Triazole Synthesis Methodology

    • Title: Synthesis of 1,2,4-Triazoles.[10][11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

3-Methoxybenzylhydrazine dihydrochloride as an intermediate for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging 3-Methoxybenzylhydrazine Dihydrochloride as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Abstract: Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2][3] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-Methoxybenzylhydrazine Dihydrochloride as a versatile intermediate for synthesizing potent kinase inhibitors. We will explore its chemical utility, provide detailed, field-tested synthetic protocols, and outline methodologies for biological evaluation, underscoring the causality behind key experimental choices.

Introduction: The Strategic Importance of Hydrazine Intermediates in Kinase Inhibitor Design

The human kinome comprises over 500 protein kinases, which act as molecular switches in complex signaling cascades controlling cell growth, differentiation, and survival.[4][5] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[4] Medicinal chemistry campaigns often rely on building diverse molecular scaffolds that can exploit subtle differences in the kinase active site or engage allosteric pockets.

Hydrazides and their derivatives, like 3-Methoxybenzylhydrazine, are powerful building blocks in this endeavor.[6] Their inherent reactivity allows for the efficient construction of various nitrogen-containing heterocyclic cores, such as pyrazoles and triazines, which are prevalent in FDA-approved kinase inhibitors.[6][7]

The 3-methoxybenzyl moiety, in particular, offers several strategic advantages:

  • Modulation of Physicochemical Properties: The methoxy group can influence a molecule's solubility, lipophilicity, and metabolic stability.[8]

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the kinase hinge region or other pockets.[8]

  • Structural Vector: The benzyl group provides a rigid yet versatile scaffold, allowing for synthetic elaboration to explore the target's binding groove and achieve higher potency and selectivity.

This guide will focus on a practical application: the synthesis of a pyrazolo[3,4-b]quinoline, a scaffold known to exhibit Src kinase inhibitory activity.[9][10] Src is a non-receptor tyrosine kinase whose hyperactivity is linked to tumor progression and metastasis, making it a high-value therapeutic target.[10][11]

Compound Profile & Safety Precautions: 3-Methoxybenzylhydrazine Dihydrochloride

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

PropertyValueSource
Chemical Formula C₈H₁₄Cl₂N₂O[12]
Molecular Weight 225.12 g/mol [12]
Appearance White to off-white powder/solid[13]
Solubility Soluble in water and methanol[14]
CAS Number 849021-11-0[12]

Hazard Analysis & Safe Handling: 3-Methoxybenzylhydrazine dihydrochloride, like other hydrazine derivatives, must be handled with extreme care.[14][15]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[13][16] Hydrazines can be central nervous system stimulants and may cause damage to the liver, kidneys, and blood.[15]

  • Irritation: Causes skin irritation and serious eye irritation.[13][16] Prolonged contact can lead to severe burns and tissue damage.[14]

  • Sensitization: May cause an allergic skin reaction.[15]

  • Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.[14]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), and splash-proof safety goggles or a face shield.[17]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled and stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols: Synthesis and Application

This section details the multi-step synthesis of a model kinase inhibitor, 1-(3-methoxybenzyl)-1H-pyrazolo[3,4-b]quinolin-4-amine, targeting the Src kinase family.

Overall Experimental Workflow

The workflow demonstrates a logical progression from chemical synthesis to biological validation, a critical pathway in drug discovery.[18]

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Step 1: Synthesis of Pyrazoloquinoline Core B Step 2: Amination of Pyrazoloquinoline A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D Validated Compound E Determine IC50 Value D->E F Cell-Based Assays (e.g., Anti-proliferation) E->F Lead Optimization G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylates Ras Ras/MAPK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Migration Migration & Invasion FAK->Migration CellProlif Cell Proliferation & Survival Ras->CellProlif STAT3->CellProlif PI3K->CellProlif

Sources

Application Note: 3-Methoxybenzylhydrazine Dihydrochloride in CNS Drug Discovery

[1][2]

Executive Summary

3-Methoxybenzylhydrazine dihydrochloride is a specialized hydrazine derivative utilized primarily as a mechanistic probe and a chemical scaffold in Central Nervous System (CNS) research.[1][2] Structurally analogous to the gold-standard AADC inhibitor NSD-1015 (3-hydroxybenzylhydrazine), this compound serves a critical role in Structure-Activity Relationship (SAR) studies.[1][2]

By masking the phenolic hydroxyl group with a methyl ether, researchers utilize this compound to:

  • Differentiate Enzyme Active Sites: Distinguish between the binding requirements of L-Aromatic Amino Acid Decarboxylase (AADC) and Monoamine Oxidase (MAO).

  • Synthesize CNS-Penetrant Pharmacophores: Act as a lipophilic building block for hydrazone-based anticonvulsant and neuroprotective agents.[1][2]

This guide provides the rationale, mechanisms, and validated protocols for utilizing 3-Methoxybenzylhydrazine dihydrochloride in neuropharmacology.[1]

Mechanistic Insight & Causality[1]

The "Hydroxy-to-Methoxy" Switch

To understand the utility of 3-Methoxybenzylhydrazine, one must understand its parent compound, NSD-1015.[1]

  • NSD-1015 (3-Hydroxybenzylhydrazine): A potent inhibitor of AADC.[1][2] The phenolic -OH group is essential for binding to the phosphate group of the Pyridoxal-5'-phosphate (PLP) cofactor within the AADC active site.[1][2]

  • 3-Methoxybenzylhydrazine: The methylation of the hydroxyl group removes the hydrogen bond donor capability.[1]

    • Result: Drastic reduction in AADC inhibitory potency.

    • Application: It serves as a negative control for AADC inhibition or a selective probe for enzymes that tolerate bulkier, hydrophobic residues (such as certain MAO isoforms or specific transaminases).

The Hydrazine Warhead

The hydrazine moiety (-NH-NH2) is a "suicide substrate" or mechanism-based inhibitor.[1][2] It typically reacts with the cofactor of the target enzyme:[1]

  • PLP-Enzymes (AADC, GABA-T): Forms a hydrazone with the aldehyde of PLP, irreversibly locking the cofactor.[1][2]

  • Flavin-Enzymes (MAO-A/B): Can form adducts with the flavin cofactor, blocking amine oxidation.[1][2]

Pathway Visualization: Dopamine Turnover

The following diagram illustrates the specific intervention points in dopamine metabolism.

DopamineMetabolismLDOPAL-DOPAAADCAADC(DOPA Decarboxylase)LDOPA->AADCDADopamineMAOMAO-B(Monoamine Oxidase)DA->MAODOPACDOPAC(Metabolite)AADC->DADecarboxylationMAO->DOPACOxidationNSD1015NSD-1015(3-Hydroxy)NSD1015->AADCStrong InhibitionMethoxy3-Methoxybenzylhydrazine(Probe/Control)Methoxy->AADCWeak/No Inhibition(Steric Clash)Methoxy->MAOPotential Inhibition(Isoform Dependent)

Figure 1: Comparative mechanism of action. 3-Methoxybenzylhydrazine acts as a structural probe to validate the necessity of the hydroxyl group for AADC inhibition, while potentially retaining activity against MAO.[1][2]

Experimental Protocols

Protocol A: Differential Enzyme Inhibition Profiling (In Vitro)

Objective: To determine the selectivity of 3-Methoxybenzylhydrazine against AADC and MAO-B compared to NSD-1015.[1][2]

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • Substrates: L-DOPA (for AADC), Benzylamine or Dopamine (for MAO).[1][2]

  • Enzyme Source: Rat brain homogenate or recombinant human AADC/MAO.[1][2]

  • Test Compound: 3-Methoxybenzylhydrazine dihydrochloride (dissolved in water; neutralize if high concentration affects pH).[1][2]

Workflow:

  • Preparation:

    • Homogenize rat striatum in 10 volumes of ice-cold phosphate buffer.

    • Centrifuge at 1,000 x g for 10 min; collect supernatant (S1).

  • Pre-incubation (The Critical Step):

    • Aliquot S1 homogenate into reaction tubes.

    • Add 3-Methoxybenzylhydrazine (10 nM – 100 µM) to Test tubes.

    • Add NSD-1015 (10 nM – 100 µM) to Positive Control tubes.[1][2]

    • Incubate at 37°C for 20 minutes . Note: Hydrazines often require time-dependent onset for irreversible inhibition.[1]

  • Enzyme Reaction:

    • For AADC: Add L-DOPA (final conc. 100 µM) + PLP (10 µM).[1][2] Incubate 20 min. Terminate with perchloric acid. Measure Dopamine formation via HPLC-ECD.

    • For MAO: Add Dopamine (100 µM).[1] Incubate 20 min. Terminate. Measure DOPAC formation via HPLC-ECD.

  • Data Analysis:

    • Calculate % Inhibition relative to vehicle control.

    • Plot log[Inhibitor] vs. % Activity to determine IC50.[1]

Expected Results:

Compound AADC IC50 (Est.) MAO-B IC50 (Est.)[1][2] Interpretation
NSD-1015 < 1 µM (Potent) ~10-50 µM (Moderate) Dual inhibitor, AADC dominant.[1][2]

| 3-Methoxy | > 100 µM (Weak) | ~10-100 µM (Moderate) | Loss of AADC potency confirms -OH necessity. |[1][2]

Protocol B: Synthesis of CNS-Penetrant Hydrazone Scaffolds

Objective: Use 3-Methoxybenzylhydrazine as a building block to synthesize lipophilic hydrazones (Schiff bases) which are privileged structures for anticonvulsant activity.[1][2]

Chemical Principle: The condensation of the hydrazine with an aromatic aldehyde yields a hydrazone. The 3-methoxy group enhances lipophilicity (cLogP) compared to hydroxy-analogs, improving Blood-Brain Barrier (BBB) permeability.[1][2]

Step-by-Step Synthesis:

  • Neutralization:

    • Dissolve 1.0 eq of 3-Methoxybenzylhydrazine dihydrochloride in Ethanol/Water (10:1).

    • Add 2.2 eq of Sodium Acetate (NaOAc) to neutralize the HCl salt and release the free hydrazine nucleophile. Stir for 15 min.

  • Condensation:

    • Add 1.0 eq of the target Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde for anticonvulsant screening).

    • Add a catalytic amount of Glacial Acetic Acid (2-3 drops).[1]

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitor: Use TLC (Hexane:Ethyl Acetate 7:3).[1] The hydrazine spot (polar) should disappear; a new less polar spot (hydrazone) appears.

  • Isolation:

    • Cool to room temperature. Pour into ice-cold water.

    • The hydrazone precipitate is collected by filtration.

    • Recrystallize from Ethanol.

Synthesis Workflow Diagram:

SynthesisWorkflowStart3-MethoxybenzylhydrazineDihydrochlorideStep1Neutralization(NaOAc, EtOH)Start->Step1Step2Addition ofAromatic AldehydeStep1->Step2Step3Reflux (2-4 hrs)Schiff Base FormationStep2->Step3EndTarget Hydrazone(CNS Active Scaffold)Step3->End

Figure 2: Synthetic route for generating hydrazone libraries using 3-Methoxybenzylhydrazine as the nucleophilic scaffold.

Safety and Handling (E-E-A-T)

  • Toxicity: Hydrazines are potential carcinogens and hepatotoxins. 3-Methoxybenzylhydrazine is classified as Acute Toxic (Oral/Dermal) .[1][2]

  • PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Stability: The dihydrochloride salt is stable at room temperature but hygroscopic.[1] Store in a desiccator. The free base (generated in situ) is sensitive to oxidation; use immediately.

  • Waste: Segregate all hydrazine waste into specific "Cytotoxic/Reactive" waste streams. Do not mix with oxidizing agents (risk of exothermic reaction).

References

    • Context: Classification of hydrazine derivatives as MAO inhibitors and their structural requirements.[3]

  • National Center for Biotechnology Information (NCBI). (2005).[1] Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). PubChem. Retrieved from [Link]

    • Context: Demonstrates how structural variations (like methoxy vs hydroxy) on the benzyl ring affect MAO inhibitory potency.
  • Context: Physical properties and commercial availability for research.
  • Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase inhibitor. Retrieved from [Link]

    • Context: General mechanism of AADC inhibitors and the role of NSD-1015 (hydroxy analog).[1][2]

Synthesis of Novel Serotonin Receptor Modulators: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel serotonin receptor modulators. It is designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the synthetic strategies and analytical validation required in modern medicinal chemistry.

Introduction: The Serotonergic System as a Therapeutic Target

The serotonergic system, with its array of at least 14 distinct receptor subtypes, is a cornerstone of neurotransmission, modulating a vast range of physiological and psychological processes including mood, cognition, sleep, and appetite.[1] Dysregulation of this intricate network is implicated in a multitude of disorders, most notably depression, anxiety, and schizophrenia.[2] Consequently, the development of selective and potent serotonin receptor modulators remains a primary focus of contemporary drug discovery.[3] These efforts aim to create novel chemical entities with improved efficacy and reduced side-effect profiles compared to existing treatments.[4]

This guide will focus on two prominent and structurally diverse classes of serotonin receptor modulators: arylpiperazines and tryptamine derivatives . For each class, we will detail a representative synthetic protocol, purification strategies, and comprehensive analytical characterization.

Core Principles of Serotonin Receptor Modulator Synthesis

The design and synthesis of selective serotonin receptor modulators are guided by established structure-activity relationships (SAR). Key pharmacophoric elements that dictate affinity and functional activity (agonist, antagonist, or partial agonist) at specific receptor subtypes are strategically incorporated into the molecular scaffold.[5] For instance, the nature of the aryl group and the length of the alkyl chain in arylpiperazines can significantly influence selectivity between 5-HT1A and 5-HT2A receptors.[5] Similarly, substitutions on the indole ring and the terminal amine of tryptamines can fine-tune their activity at various serotonin receptors.[6]

A typical workflow for the synthesis and validation of a novel serotonin receptor modulator is outlined below. This iterative process ensures the generation of high-purity compounds with well-defined structures and biological activities.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Target Identification Target Identification Scaffold Selection Scaffold Selection Target Identification->Scaffold Selection Synthetic Route Design Synthetic Route Design Scaffold Selection->Synthetic Route Design Synthesis & Work-up Synthesis & Work-up Synthetic Route Design->Synthesis & Work-up Crude Product Crude Product Synthesis & Work-up->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification (Chromatography)->Structure Elucidation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structure Elucidation (NMR, MS)->Purity Analysis (HPLC) Pure Compound Pure Compound Purity Analysis (HPLC)->Pure Compound In vitro Binding Assays In vitro Binding Assays Pure Compound->In vitro Binding Assays Functional Assays Functional Assays In vitro Binding Assays->Functional Assays In vivo Studies In vivo Studies Functional Assays->In vivo Studies Lead Optimization Lead Optimization In vivo Studies->Lead Optimization Lead Optimization->Synthetic Route Design

Caption: A generalized workflow for the discovery and development of novel small molecule drug candidates.

I. Synthesis of Arylpiperazine-Based Serotonin Modulators

Arylpiperazines are a versatile class of compounds known to interact with various serotonin and dopamine receptors.[5] Buspirone, an anxiolytic agent, is a well-known example of a clinically used arylpiperazine derivative that acts as a 5-HT1A receptor partial agonist.[7] The following protocol details the synthesis of a buspirone analog, highlighting key chemical transformations and the rationale behind them.

Protocol 1: Synthesis of a Buspirone Analog

This multi-step synthesis involves the preparation of a key intermediate, 1-(2-pyrimidinyl)piperazine, followed by its alkylation with a suitable electrophile.

Step 1: Synthesis of 1-(2-Pyrimidinyl)piperazine

This step involves a nucleophilic aromatic substitution reaction where the piperazine nitrogen attacks the electron-deficient pyrimidine ring.

  • Materials: 2-Chloropyrimidine, Piperazine (anhydrous), Triethylamine, Isopropanol.

  • Procedure:

    • To a solution of 2-chloropyrimidine (1.0 eq) in isopropanol, add anhydrous piperazine (2.5 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2-pyrimidinyl)piperazine as a solid.

Step 2: Alkylation of 1-(2-Pyrimidinyl)piperazine

The final step involves the N-alkylation of the synthesized piperazine derivative with a suitable alkyl halide.

  • Materials: 1-(2-Pyrimidinyl)piperazine, 1-bromo-4-chlorobutane, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 1-(2-pyrimidinyl)piperazine (1.0 eq) in acetonitrile, add 1-bromo-4-chlorobutane (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired buspirone analog.

Characterization and Data Presentation

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

Analytical TechniqueExpected Observations for a Buspirone Analog
¹H NMR Signals corresponding to the pyrimidine ring protons, piperazine ring protons, and the butyl chain protons. Chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those in the pyrimidine, piperazine, and butyl moieties.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).

II. Synthesis of Tryptamine-Based Serotonin Modulators

Tryptamine derivatives are another critical class of serotonin receptor modulators, with many acting as potent agonists at 5-HT1A and 5-HT2A receptors.[6] Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a classic example of a tryptamine-based psychedelic.[3] The following protocol outlines a general strategy for the synthesis of a psilocin analog.

Protocol 2: Synthesis of a 4-Hydroxy-N,N-dialkyltryptamine

This synthesis involves the construction of the indole core followed by the introduction of the aminoethyl side chain. A palladium-catalyzed cyclization is a modern and efficient method for indole synthesis.[8]

Step 1: Palladium-Catalyzed Indole Synthesis

This step utilizes a palladium catalyst to couple an ortho-iodoaniline derivative with a terminal alkyne to form the indole ring.

  • Materials: N-Boc-2-iodo-3-methoxyaniline, 4-(trimethylsilyl)-3-butyn-1-ol, Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Triethylamine, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-2-iodo-3-methoxyaniline (1.0 eq) and 4-(trimethylsilyl)-3-butyn-1-ol (1.2 eq) in DMF, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.1 eq).

    • Degas the mixture with argon, then add triethylamine (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the protected indole intermediate.

Step 2: Side Chain Modification and Deprotection

The alcohol on the side chain is converted to an amine, followed by deprotection of the indole and amine protecting groups.

  • Materials: Indole intermediate from Step 1, Methanesulfonyl chloride, Triethylamine, Dimethylamine solution, Boron tribromide, Dichloromethane.

  • Procedure:

    • Dissolve the indole intermediate (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) and stir for 1-2 hours.

    • Add a solution of dimethylamine (excess) and allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Dissolve the crude product in dichloromethane and cool to -78 °C. Add boron tribromide (3.0 eq) dropwise and stir for 2-3 hours.

    • Quench the reaction with methanol and neutralize with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

    • Purify the final compound by column chromatography to afford the 4-hydroxy-N,N-dimethyltryptamine analog.

Characterization and Data Presentation
Analytical TechniqueExpected Observations for a 4-Hydroxy-N,N-dialkyltryptamine
¹H NMR Signals for the indole protons (including the NH proton), the ethyl side chain protons, and the N-alkyl protons. The presence of a phenolic OH proton should also be confirmed.
¹³C NMR Resonances for all carbon atoms in the indole ring and the side chain.
Mass Spectrometry (ESI-MS) A molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Characteristic fragmentation includes the loss of the dialkylaminoethyl side chain.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity.

III. The Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for a successful synthesis. For instance, in the arylpiperazine synthesis, potassium carbonate is chosen as a mild base to facilitate the N-alkylation without promoting side reactions. In the tryptamine synthesis, the use of a palladium catalyst allows for a regioselective and efficient construction of the indole core under relatively mild conditions. The choice of protecting groups (e.g., Boc for the aniline nitrogen) is crucial to prevent unwanted reactions at other functional groups during the synthesis.

IV. Self-Validating Systems in Protocols

Each protocol is designed to be self-validating through in-process controls and final product analysis. TLC monitoring at each step ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time. The purification of intermediates and the final product by column chromatography is essential to remove unreacted starting materials and byproducts. Finally, the comprehensive characterization of the final compound by NMR, MS, and HPLC provides unambiguous confirmation of its identity, structure, and purity, which is a prerequisite for any subsequent biological testing.

V. Serotonin Receptor Signaling Pathways

A fundamental understanding of the downstream signaling cascades initiated by serotonin receptor activation is crucial for interpreting the functional consequences of novel modulators. The diagram below illustrates the major signaling pathways associated with different serotonin receptor subfamilies.

G cluster_0 Serotonin Receptors cluster_1 G Proteins cluster_2 Effector Enzymes / Ion Channels cluster_3 Second Messengers / Ions 5-HT1 5-HT1 Gi/o Gi/o 5-HT1->Gi/o inhibits 5-HT2 5-HT2 Gq/11 Gq/11 5-HT2->Gq/11 activates 5-HT4/6/7 5-HT4/6/7 Gs Gs 5-HT4/6/7->Gs activates 5-HT3 5-HT3 Ion Channel Ion Channel 5-HT3->Ion Channel opens Adenylate Cyclase (AC) Adenylate Cyclase (AC) Gi/o->Adenylate Cyclase (AC) Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Gs->Adenylate Cyclase (AC) cAMP cAMP Adenylate Cyclase (AC)->cAMP produces IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG produces Ca2+, Na+ Ca2+, Na+ Ion Channel->Ca2+, Na+ influx Downstream Signaling Downstream Signaling cAMP->Downstream Signaling IP3 & DAG->Downstream Signaling Cellular Response Cellular Response Ca2+, Na+->Cellular Response

Caption: Major signaling pathways of serotonin receptor subtypes.[9][10]

Conclusion

The synthesis of novel serotonin receptor modulators is a dynamic and challenging field that holds immense promise for the treatment of numerous neurological and psychiatric disorders. The protocols and principles outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of new chemical entities targeting the serotonergic system. By integrating synthetic chemistry with a deep understanding of pharmacology and analytical sciences, researchers can continue to advance the development of safer and more effective therapies.

References

  • Roth, B. L. (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. The Receptors, Humana Press.
  • Glennon, R. A. (2003). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011–1018.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signaling. Pharmacology & Therapeutics, 92(2-3), 179-212.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2014). Serotonin 5-HT7 receptor agents: a review of their present status and future prospects. Current topics in medicinal chemistry, 14(21), 2435–2459.
  • Meltzer, H. Y., & Roth, B. L. (2013). The role of serotonin in the action of atypical antipsychotic drugs.
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  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414.
  • Glennon, R. A. (1999). Strategies for the Development of Selective Serotonergic Agents. The Serotonin Receptors, 91-142.
  • Gallaher, T. K., & Wang, H. H. (1988). Purification and reconstitution of serotonin receptors from bovine brain. Proceedings of the National Academy of Sciences, 85(7), 2378-2382.
  • Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current drug targets. CNS and neurological disorders, 7(4), 243–271.
  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118.
  • Unciti-Broceta, A., Pineda-Lucena, A., & Gallo, M. A. (2012). The medicinal chemistry of arylpiperazines: a privileged scaffold for the development of selective ligands of aminergic G protein-coupled receptors. Current medicinal chemistry, 19(3), 394–426.
  • Marona-Lewicka, D., & Nichols, D. E. (2007). The effect of the N-benzyl substituent on the head-twitch response induced by 2,5-dimethoxy-4-iodoamphetamine in the rat. Pharmacology, biochemistry, and behavior, 87(2), 242–251.
  • Silva, M. E., & Schindler, C. W. (2019). The Role of Serotonin (5-HT) Receptor Subtypes in the Reinforcing and Subjective Effects of Cocaine. Genes, 10(7), 519.
  • Herremans, A. H., & Van de Witte, S. V. (2013). Synthesis of arylpiperazines.
  • Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1985). Psychotomimetic N-methyl-N-isopropyltryptamines. Journal of medicinal chemistry, 28(7), 892–896.
  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of the prefrontal cortex and its role in cognition. Nature Reviews Neuroscience, 14(6), 410-424.
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152.
  • Dong, C., & Ly, C. (2021). Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor.

Sources

Application Note & Protocol: Leveraging 3-Methoxybenzylhydrazine for the Synthesis of Novel Monoamine Oxidase Inhibitory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers in drug discovery and medicinal chemistry on the utilization of 3-methoxybenzylhydrazine as a versatile starting material for the synthesis of potential antidepressant candidates. The primary focus is on the preparation of heterocyclic scaffolds, specifically pyrazolines, known to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), key enzymes implicated in the pathophysiology of depression.[1][2] We present detailed, field-tested protocols for the synthesis of hydrazone intermediates and their subsequent cyclization. Furthermore, this guide includes methodologies for structural characterization and a standard protocol for in vitro evaluation of MAO inhibitory potency, equipping researchers with a robust framework for developing novel central nervous system (CNS) agents.

Introduction: The Strategic Value of the Hydrazone Scaffold

Hydrazine derivatives are a cornerstone in medicinal chemistry, historically leading to landmark drugs such as iproniazid, the first-generation monoamine oxidase inhibitor (MAOI).[1][2] The inherent reactivity of the hydrazine moiety (-NHNH₂) makes it an exceptional synthon for constructing a diverse array of nitrogen-containing heterocycles, which are privileged structures in CNS drug discovery.[3][4]

3-Methoxybenzylhydrazine, in particular, offers a strategic starting point. The methoxy-substituted phenyl ring is a common feature in psychoactive compounds, often influencing receptor affinity and metabolic stability.[5] Its presence can modulate interactions with targets like serotonin receptors or the active sites of enzymes such as MAO.[5][6] This guide focuses on a reliable and adaptable two-step synthetic strategy:

  • Hydrazone Formation: A condensation reaction between 3-methoxybenzylhydrazine and a suitable carbonyl compound (aldehyde or ketone).

  • Cyclization: An intramolecular or intermolecular reaction to form a stable heterocyclic ring system, such as a pyrazoline.

This approach allows for the systematic generation of compound libraries by varying the carbonyl component, enabling detailed structure-activity relationship (SAR) studies.

Synthetic Strategy & Workflow

The most common and effective pathway for generating potent heterocyclic MAO inhibitors from a hydrazine derivative involves the synthesis of an intermediate hydrazone, followed by a cyclization reaction.[7] Hydrazones are formed via the condensation of a hydrazine with an aldehyde or ketone and are valuable precursors for building five- and six-membered heterocyclic rings.[3][8][9][10]

Workflow Overview

The overall process is designed to be modular, allowing for facile diversification of the final product.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Evaluation A 3-Methoxybenzylhydrazine (Starting Material) C Step 1: Hydrazone Formation (Condensation Reaction) A->C B Substituted Aldehyde/Ketone (e.g., Chalcone) B->C D Intermediate Hydrazone C->D Formation of C=N bond E Step 2: Cyclization Reaction (e.g., Acid-catalyzed) D->E F Crude Heterocyclic Product (e.g., Pyrazoline) E->F Ring Closure G Purification (Recrystallization/Chromatography) F->G H Characterized Antidepressant Candidate G->H I In Vitro MAO Assay H->I Biological Screening J Data Analysis (% Inhibition, IC₅₀) I->J

Figure 1: General workflow for the synthesis and evaluation of antidepressant candidates.

Detailed Experimental Protocols

Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

Protocol 3.1: General Synthesis of a 3-Methoxybenzylhydrazone Intermediate

This protocol describes the reaction of 3-methoxybenzylhydrazine with a generic substituted chalcone (1,3-diaryl-2-propen-1-one), a common precursor for pyrazoline synthesis.[7][11]

Rationale: The reaction is a classic acid-catalyzed nucleophilic addition-elimination. The hydrazine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chalcone. A catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack and subsequent dehydration to form the stable hydrazone C=N bond.[8]

Materials:

  • 3-Methoxybenzylhydrazine hydrochloride

  • Substituted Chalcone (e.g., 1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

  • Sodium Bicarbonate (for neutralization, if starting with hydrochloride salt)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted chalcone (10 mmol) in absolute ethanol (40 mL).

  • Hydrazine Addition: Add 3-methoxybenzylhydrazine hydrochloride (12 mmol, 1.2 eq) to the solution. If using the hydrochloride salt, add sodium bicarbonate (12 mmol, 1.2 eq) to free the base. Stir for 10 minutes.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification: The crude hydrazone can be purified by recrystallization from ethanol to yield the final product. Dry the purified crystals under vacuum.

Protocol 3.2: Cyclization to a 1,3,5-Trisubstituted Pyrazoline

This protocol describes the cyclization of the newly formed hydrazone into a pyrazoline ring system.

Rationale: The acidic conditions promote the cyclization of the α,β-unsaturated hydrazone. The lone pair on the second nitrogen of the hydrazine moiety attacks the β-carbon of the double bond in a Michael-type addition, followed by proton transfer and ring closure to form the stable five-membered pyrazoline ring.[7]

Materials:

  • Synthesized 3-Methoxybenzylhydrazone (from Protocol 3.1)

  • Glacial Acetic Acid (Solvent and Catalyst)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, suspend the hydrazone (5 mmol) in glacial acetic acid (20 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 5-8 hours. The solution should become homogeneous as the reaction proceeds. Monitor by TLC until the starting hydrazone spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the acetic acid solution into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Filtration & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Structural Characterization

Validation of the chemical structure is critical. The following techniques are standard for characterizing the synthesized hydrazone and pyrazoline derivatives.[12][13][14]

Technique Purpose Expected Observations for a Pyrazoline Derivative
¹H NMR Elucidates the proton environment of the molecule.- Aromatic protons from the various phenyl rings (typically δ 6.8-8.0 ppm). - Characteristic AMX or ABX splitting pattern for the three protons on the pyrazoline ring (typically δ 3.0-5.5 ppm). - Singlet for the methoxy (-OCH₃) group protons (typically δ 3.8 ppm).[13][15]
¹³C NMR Determines the carbon skeleton of the molecule.- Resonances for aromatic carbons. - Signal for the C=N carbon of the pyrazoline ring (typically δ 150-160 ppm). - Aliphatic carbon signals from the pyrazoline ring and benzyl CH₂ group. - Methoxy carbon signal (typically δ 55-56 ppm).[15]
FT-IR Identifies key functional groups.- Absence of a C=O stretch (from the chalcone) and N-H stretch (from the hydrazine). - Presence of a C=N stretch (typically 1580-1620 cm⁻¹). - C-H aromatic and aliphatic stretches.[13][14]
Mass Spec (MS) Confirms molecular weight and fragmentation pattern.- A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the final pyrazoline product.

Table 1: Standard analytical techniques for structural validation.

In Vitro Biological Evaluation: MAO Inhibition Assay

To assess the antidepressant potential, the synthesized compounds are screened for their ability to inhibit MAO-A and MAO-B. A fluorometric assay is a common, reliable method for this purpose.[7][16]

Rationale: This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product from a non-fluorescent substrate. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. The potency of the inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

G A Prepare Reagents: - MAO-A / MAO-B Enzyme - Kynuramine (Substrate) - Test Compound dilutions - Buffer B Dispense Buffer, Inhibitor, and Enzyme into 96-well plate A->B C Pre-incubate at 37°C (15 minutes) B->C D Initiate Reaction: Add Kynuramine Substrate C->D E Incubate at 37°C (30 minutes) D->E F Stop Reaction: Add 2N NaOH E->F G Measure Fluorescence (Ex: ~320 nm, Em: ~380 nm) F->G H Calculate % Inhibition and determine IC₅₀ values G->H

Figure 2: Workflow for the in vitro fluorometric MAO inhibition assay.

Protocol 5.1: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from standard methodologies for determining MAO inhibitory activity.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (Substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. A typical starting concentration range is 10⁻³ M to 10⁻⁹ M.

  • Assay Plate Setup: In the wells of the 96-well plate, add the following in order:

    • 50 µL of potassium phosphate buffer.

    • 2 µL of the test compound dilution (or DMSO for control).

    • 25 µL of the appropriate enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH to each well.

  • Fluorescence Reading: Measure the fluorescence of the product (4-hydroxyquinoline) using an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B)
Candidate 10.855.200.16 (MAO-A selective)
Candidate 212.50.5522.7 (MAO-B selective)
Candidate 31.101.350.81 (Non-selective)
Clorgyline0.0087.500.001 (MAO-A selective)
Selegiline6.200.01620 (MAO-B selective)

Table 2: Example data presentation for MAO inhibition results. Data is hypothetical for illustrative purposes.

Conclusion and Future Directions

3-Methoxybenzylhydrazine stands out as a highly effective and versatile precursor for the synthesis of novel heterocyclic compounds with potential antidepressant properties. The synthetic routes outlined in this guide are robust, scalable, and amenable to library generation for SAR exploration. The pyrazoline scaffold, in particular, continues to be a promising target for the development of potent and selective MAO inhibitors.[7][11] Future work should focus on diversifying the carbonyl precursors to probe the chemical space around the MAO active site, aiming to optimize potency, selectivity (MAO-A vs. MAO-B), and pharmacokinetic properties to develop next-generation antidepressant therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Monoamine Oxidase Inhibitors from Diphenyl-1H-pyrazole-4,5-diamine Derivati.
  • Sangepu, V. R., et al. (2022). Update on the Synthesis of N‐Heterocycles via Cyclization of Hydrazones (2017–2021). Advanced Synthesis & Catalysis.
  • Kiełbasiński, P., et al. (n.d.). Synthesis of Functionalized Heterocycles by Cyclization Reactions of Oxime and Hydrazone 1,4-Dianions.
  • ResearchGate. (n.d.). Synthesis of N‐heterocycles via cyclization of hydrazones.
  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications.
  • PMC. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.).
  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.".
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., III. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
  • PubMed. (n.d.). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides.
  • MDPI. (n.d.). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups.
  • MDPI. (n.d.). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells.
  • ACS Publications. (n.d.). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry.
  • ACS Omega. (n.d.). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors.
  • PMC - NIH. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • Product Class 17: Hydrazones. (n.d.).
  • PubMed. (n.d.). Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
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  • PMC - NIH. (n.d.). Biological Activities of Hydrazone Derivatives.

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Troubleshooting & Optimization

Side reactions of 3-Methoxybenzylhydrazine dihydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxybenzylhydrazine Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we will address common challenges, particularly the side reactions that can occur during synthesis, and provide expert-backed troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxybenzylhydrazine Dihydrochloride and what are its primary applications?

A1: 3-Methoxybenzylhydrazine Dihydrochloride is a substituted hydrazine derivative. It is most commonly employed as a key building block in the Fischer indole synthesis to produce methoxy-substituted indole rings.[1][2] These indole structures are significant scaffolds in many pharmaceutically active compounds, including antimigraine drugs of the triptan class.[2] It is also used in the synthesis of various heterocyclic compounds through condensation reactions with aldehydes and ketones to form hydrazones, which are versatile intermediates.[2][3]

Q2: How should I handle and store 3-Methoxybenzylhydrazine Dihydrochloride to ensure its stability?

A2: As a dihydrochloride salt, the compound is significantly more stable and less prone to aerial oxidation than its free base form. However, proper handling is crucial. It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4] The compound is hygroscopic and should be protected from moisture.[4] When weighing and transferring, work quickly and in a dry environment (e.g., a glove box or under a nitrogen blanket) to minimize exposure to air and humidity. Decomposition of hydrazines can be accelerated by factors such as pH, oxygen, and certain metal surfaces.[5]

Q3: Do I need to convert the dihydrochloride salt to the free base before my reaction?

A3: It depends on the specific reaction conditions. For reactions like hydrazone formation, which are often performed under acidic conditions (e.g., in acetic acid), the dihydrochloride salt can sometimes be used directly.[3] The acidic medium facilitates the reaction. However, for reactions requiring the nucleophilic free base, you will need to neutralize the salt. This is typically done in situ or as a separate workup step by adding a suitable base (e.g., sodium bicarbonate, triethylamine) to liberate the free hydrazine. Be aware that the free base is less stable and more susceptible to oxidation.

Troubleshooting Guide: Common Side Reactions

Problem 1: My reaction is sluggish, and the yield is low. I suspect the starting material is degrading.

Potential Cause: Oxidative Decomposition

Hydrazines, particularly benzylhydrazines, are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[6][7] The benzylic position is particularly prone to oxidation.[8][9] This process can lead to a complex mixture of byproducts, including the corresponding benzaldehyde, benzoic acid, and various dimeric or polymeric species, thus consuming your starting material and reducing the yield of the desired product. The oxidation of phenylhydrazine is known to be a complex, autocatalytic process involving superoxide radicals.[7]

Prevention & Mitigation Strategies:

  • Deoxygenate Solvents: Before use, thoroughly sparge your reaction solvents with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Always run your reactions under a positive pressure of nitrogen or argon.

  • Use High-Purity Reagents: Ensure all reagents and solvents are free from metal contaminants that can catalyze oxidation.[7] If contamination is suspected, consider adding a chelating agent like EDTA, which can inhibit metal-catalyzed oxidation.[7]

  • Temperature Control: While heating is often necessary, avoid unnecessarily high temperatures, as thermal decomposition can occur alongside oxidation.[10][11]

Verification:

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Look for the appearance of a spot/peak corresponding to 3-methoxybenzaldehyde, a common oxidative byproduct. The identity of impurities can be confirmed using various analytical techniques like HPLC, GC, MS, and NMR spectroscopy.[12][13][14]

Problem 2: In my Fischer indole synthesis, I'm getting significant amounts of an aniline byproduct and other impurities instead of my target indole.

Potential Cause: Fragmentation and Alternative Reaction Pathways

The Fischer indole synthesis is a robust reaction but can be sensitive to substitution patterns and reaction conditions.[15] The key step is a[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2] If this rearrangement is sterically or electronically disfavored, or if harsh acidic conditions are used, alternative pathways like fragmentation can dominate. This can lead to the cleavage of the N-N bond, resulting in the formation of byproducts like 3-methoxyaniline.[15]

Prevention & Mitigation Strategies:

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. A range of Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[2] If fragmentation is an issue, try a milder Lewis acid or a lower concentration of the protic acid.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote fragmentation and other side reactions.

  • Solvent Choice: The solvent can influence the stability of intermediates. Toluene is often a good choice as it allows for azeotropic removal of water during the initial hydrazone formation.[3]

Summary of Conditions Favoring Byproducts:

Side ProductFavored ByPrevention Strategy
Oxidation Products (e.g., 3-methoxybenzaldehyde)Presence of O₂, metal ionsUse deoxygenated solvents, maintain inert atmosphere, use high-purity reagents.
Fragmentation Products (e.g., 3-methoxyaniline)Harsh acid conditions, high temperaturesOptimize acid catalyst (type and concentration), use milder reaction temperatures.
Regioisomeric Indoles Use of unsymmetrical ketonesUse a symmetrical ketone or aldehyde if possible; otherwise, expect a mixture that requires careful separation.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway versus common side reactions.

Diagram 1: Reaction Pathways of 3-Methoxybenzylhydrazine start 3-Methoxybenzylhydrazine (Starting Material) hydrazone Hydrazone Intermediate start->hydrazone + Aldehyde/Ketone (Acid Catalyst) oxidation Oxidation Byproducts (e.g., 3-Methoxybenzaldehyde) start->oxidation [O] (Air, Metal Ions) indole Desired Indole Product (via Fischer Synthesis) hydrazone->indole [3,3]-Sigmatropic Rearrangement fragmentation Fragmentation Byproducts (e.g., 3-Methoxyaniline) hydrazone->fragmentation Harsh Acid / Heat (N-N Cleavage)

Caption: Desired vs. undesired reaction pathways.

Diagram 2: Troubleshooting Workflow start Low Yield or Impure Product? check_sm Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_sm is_sm_consumed Is Starting Material Consumed? check_sm->is_sm_consumed oxidation Probable Cause: Oxidation/Decomposition check_sm->oxidation Multiple Unidentified Byproducts Present fragmentation Probable Cause: Fragmentation/Side Reaction is_sm_consumed->fragmentation Yes no_reaction Probable Cause: Incorrect Conditions is_sm_consumed->no_reaction No action_ox Action: - Deoxygenate Solvents - Use Inert Atmosphere - Check Reagent Purity oxidation->action_ox action_frag Action: - Use Milder Acid Catalyst - Lower Reaction Temp - Change Solvent fragmentation->action_frag action_no_rxn Action: - Verify Reagent Activity - Check Catalyst/Temp - Liberate Free Base? no_reaction->action_no_rxn

Caption: A decision tree for troubleshooting experiments.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol outlines the initial step for a Fischer Indole Synthesis.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde or ketone (1.0 eq).

  • Add a suitable solvent (e.g., acetic acid or ethanol).

  • Add 3-Methoxybenzylhydrazine dihydrochloride (1.05 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • For the subsequent indole synthesis, the crude hydrazone mixture can often be used directly by adding the appropriate acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heating.[2][3]

Protocol 2: HPLC Method for Reaction Monitoring

This method provides a baseline for monitoring the reaction progress and identifying impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

This method should provide good separation between the polar starting hydrazine, the less polar hydrazone intermediate, and the typically non-polar indole product and byproducts.[16]

References

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Butler, R. N., & O'Donohue, A. M. (1981). Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1387-1390.
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-353.
  • Rocket Propulsion Laboratory. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. DTIC.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
  • Douglas, C. J., & Sarnpi, B. (2014). Why Do Some Fischer Indolizations Fail?
  • Google Patents. (2005).
  • ResearchGate. (n.d.). Comparisons of the decomposition of bulk hydrazine.
  • Longdom Publishing. (n.d.). Oxidation of Benzyldiazines and Benzyl(iso)quinolones.
  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.
  • NASA Technical Reports Server. (1964). THERMAL DECOMPOSITION OF HYDRAZINE.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Gorog, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 967-986.
  • ResearchGate. (2018). Kinetic parameters for thermal decomposition of hydrazine.
  • ResearchGate. (2021). Full lifetime analysis of benzylhydrazine.
  • Khalifa, M. E. (2015). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Materials and Biomolecular Sciences, 2(1).
  • Master Organic Chemistry. (2018).
  • UNODC. (2013).
  • U.S. Army Research Laboratory. (2006). Decomposition of Azo & Hydrazo linked Bis Triazines.
  • ChemicalBook. (2025). (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5.
  • PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride.

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Technical Support Center: Recrystallization of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven protocol for the purification of 3-Methoxybenzylhydrazine dihydrochloride. It moves beyond a simple list of steps to explain the underlying principles and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying a compound like 3-Methoxybenzylhydrazine dihydrochloride?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[2] As this solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[1][2]

Q2: How do I select the ideal solvent for this specific compound?

Choosing the right solvent is the most critical step for a successful recrystallization.[3] The ideal solvent for 3-Methoxybenzylhydrazine dihydrochloride, an amine salt, should meet these criteria:

  • High Solubility at High Temperature: It should dissolve the compound completely when hot or boiling.

  • Low Solubility at Low Temperature: It should dissolve very little of the compound when cold (room temperature or in an ice bath) to maximize yield.

  • "Like Dissolves Like": As a polar hydrochloride salt, polar solvents are the best starting point.[3] Alcohols like ethanol and isopropanol are often excellent choices for recrystallizing amine hydrochlorides.[4]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[5]

  • Inertness: The solvent must not react with the compound.

For this specific molecule, short-chain alcohols are highly recommended. A mixed-solvent system may also be effective if a single solvent isn't ideal.[6]

Q3: Why is a slow cooling rate so critical for obtaining high-purity crystals?

Slow, gradual cooling is essential for the formation of pure, well-defined crystals.[2] It allows the molecules of 3-Methoxybenzylhydrazine dihydrochloride to selectively deposit onto the growing crystal lattice in an ordered fashion. This process systematically excludes impurity molecules, which do not fit correctly into the lattice structure and thus remain in the solution.[7] Conversely, rapid cooling (e.g., plunging a hot flask into an ice bath) causes the compound to precipitate quickly, trapping impurities within the solid and resulting in a less pure product.[7]

Q4: What is a mixed-solvent recrystallization, and when is it necessary?

A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.[6] The procedure involves dissolving the compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble). Then, a "bad" or "anti-solvent" (one in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[2] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For 3-Methoxybenzylhydrazine dihydrochloride, a common and effective system would be ethanol (good solvent) and diethyl ether (anti-solvent).[4]

Q5: How should I properly handle and store the purified 3-Methoxybenzylhydrazine dihydrochloride?

Based on analogous compounds, 3-Methoxybenzylhydrazine dihydrochloride is likely hygroscopic, meaning it readily absorbs moisture from the air.[8] Therefore, it should be stored in a tightly sealed container, preferably within a desiccator. For long-term stability, storage under an inert gas like nitrogen or argon at refrigerated temperatures (2–8 °C) is recommended.[8][9]

Detailed Recrystallization Protocol

This protocol provides a robust starting point for the purification of 3-Methoxybenzylhydrazine dihydrochloride.

Step-by-Step Methodology:
  • Solvent Selection: Begin with absolute ethanol or 2-propanol (isopropanol). These are generally effective for hydrochloride salts.[4]

  • Dissolution: Place the crude 3-Methoxybenzylhydrazine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble contaminants. Pre-warming the apparatus prevents the desired compound from crystallizing prematurely in the funnel.[7]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is paramount for forming pure crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize the crystal yield.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent (the same solvent used for recrystallization).[3] Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by drying in a vacuum oven at a moderate temperature. Ensure the compound is completely dry before determining the final mass and assessing purity.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Flask B Add Minimal Hot Solvent & Dissolve A->B C Insoluble Impurities Present? B->C D Perform Hot Filtration C->D Yes E Cool Solution Slowly to Room Temp C->E No D->E F Cool Further in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Obtain Pure Product I->J

Caption: Workflow diagram for the purification of 3-Methoxybenzylhydrazine dihydrochloride.

Troubleshooting Guide (Q&A)

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts in the hot solvent and comes out of the solution as an impure liquid upon cooling.[5] This often happens if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities present.[10]

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly. Allow the solution to cool much more slowly. You can also try vigorously scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[5]

  • Preventative Measures: Choose a solvent with a lower boiling point or switch to a mixed-solvent system.

Q: I have a very low yield of crystals. What are the common causes?

A: A low or poor recovery is a frequent issue with several potential causes:[7][10]

  • Excess Solvent: This is the most common mistake.[10] Using too much solvent prevents the solution from becoming supersaturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor. To fix this, you can carefully evaporate some of the solvent and attempt the cooling process again.

  • Premature Crystallization: If you performed a hot filtration and did not adequately pre-heat your glassware, the product may have crystallized in the filter funnel.

  • Incomplete Cooling: Not allowing sufficient time for cooling or not using an ice bath can result in a lower yield.[7]

  • Excessive Washing: Washing the collected crystals with too much cold solvent or with a solvent that was not sufficiently chilled can dissolve and wash away a portion of your product.[3]

Q: No crystals are forming at all, even after the solution has been in an ice bath for a long time. What's wrong?

A: This is almost always due to the solution not being supersaturated, typically because too much solvent was used.[10]

  • Solution 1: Induce Crystallization. Try scratching the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This provides a template for other molecules to crystallize upon.

  • Solution 3: Reduce Solvent Volume. If induction methods fail, gently heat the solution to evaporate some of the solvent, making it more concentrated. Then, repeat the slow cooling process.

Q: My final product is still colored, even after recrystallization. How can I fix this?

A: Colored impurities can sometimes be persistent.

  • Activated Charcoal: You can add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield. Perform a hot filtration to remove the charcoal before cooling.

  • Second Recrystallization: A second recrystallization in the same or a different solvent system may be necessary to remove stubborn impurities.

Solvent Selection Data

SolventBoiling Point (°C)PolaritySuitability for 3-Methoxybenzylhydrazine dihydrochloride
Ethanol 78Polar ProticExcellent Primary Solvent: Good solubility when hot, lower when cold. A recommended starting point.[4][11]
2-Propanol 82Polar ProticExcellent Primary Solvent: Similar to ethanol, often preferred for hydrochloride salts as it can be less solvating.[4]
Methanol 65Polar ProticGood Primary Solvent: High solvating power. May result in higher solubility when cold, potentially lowering yield.[8]
Water 100Very Polar ProticPossible Solvent, Use with Caution: As a dihydrochloride salt, it will likely be soluble in water.[12] However, removing water during drying can be difficult.
Diethyl Ether 35Non-polarExcellent Anti-Solvent: The compound is likely insoluble. Use in a mixed-solvent system with an alcohol.
Hexanes ~69Non-polarExcellent Anti-Solvent/Washing Solvent: The compound will be insoluble. Good for washing final crystals if impurities are non-polar.[4]

References

  • Recrystallization1. (n.d.).
  • recrystallization-2.doc.pdf. (n.d.).
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl).
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methoxybenzyl)hydrazine dihydrochloride. Retrieved from [Link]

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Handling and storage of hygroscopic 3-Methoxybenzylhydrazine dihydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methoxybenzylhydrazine dihydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling and storage of this hygroscopic reagent. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-Methoxybenzylhydrazine dihydrochloride.

Q1: I've just received my vial of 3-Methoxybenzylhydrazine dihydrochloride. What is the first thing I should do?

A1: Upon receipt, immediately inspect the container for any damage. The compound is sensitive to moisture, so it is crucial to store it correctly from the moment it arrives in your lab. Even if you do not plan to use it immediately, it should be moved to a controlled storage environment. The recommended storage conditions are in a cool, dry place, often at refrigerated temperatures between 2-8°C, and under an inert atmosphere like nitrogen or argon.[1][2]

Q2: The Safety Data Sheet (SDS) mentions that 3-Methoxybenzylhydrazine dihydrochloride is hygroscopic. What does this mean and why is it important?

A2: "Hygroscopic" means the compound has a strong tendency to absorb moisture from the surrounding air.[3] This is a critical property to be aware of for several reasons:

  • Inaccurate Weighing: If the compound absorbs water, you will be weighing a mixture of the compound and water, leading to significant errors in molarity calculations and stoichiometry.[4]

  • Physical Changes: Moisture absorption can cause the crystalline powder to clump, cake, or even dissolve, making it difficult to handle and dispense accurately.[3]

  • Chemical Degradation: For hydrazine derivatives, the presence of moisture and oxygen can lead to degradation, primarily through oxidation.[5] This can compromise the purity of your starting material and affect the outcome of your reactions.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure the long-term stability and integrity of 3-Methoxybenzylhydrazine dihydrochloride, a multi-layered storage approach is recommended. This creates a robust barrier against environmental moisture.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and atmospheric moisture, preventing oxidative degradation.[6]
Primary Container Tightly sealed original vialThe manufacturer's packaging is designed to protect the compound.
Secondary Container A desiccator or a sealed bag with desiccant pouchesProvides an additional layer of protection against moisture ingress, especially after the primary container has been opened.[7][8]
Q4: I need to weigh out the compound for my experiment. What is the best practice to avoid moisture absorption?

A4: Weighing a hygroscopic compound requires speed and a controlled environment to minimize exposure to the atmosphere.[3]

Experimental Protocol: Weighing 3-Methoxybenzylhydrazine dihydrochloride

  • Preparation: Before retrieving the compound from storage, ensure all necessary equipment is ready: a clean, dry weighing vessel, spatulas, and the balance. If possible, perform the weighing in a room with controlled low humidity.[9]

  • Equilibration: Allow the sealed container of the compound to warm to room temperature before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Open the container for the shortest time possible. Quickly transfer the approximate amount of the compound to your pre-tared weighing vessel and close both the primary container and the balance door. Record the stable weight.

  • For High Precision Applications: For experiments that are highly sensitive to moisture, it is strongly recommended to handle and weigh the compound inside a glovebox with a dry, inert atmosphere.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with 3-Methoxybenzylhydrazine dihydrochloride.

Q5: My 3-Methoxybenzylhydrazine dihydrochloride has formed clumps. Can I still use it?

A5: Clumping is a clear indication of moisture absorption.[3] While you may be able to break up the clumps with a dry spatula, the material's purity is now questionable. The absorbed water has increased the total weight, making it impossible to accurately weigh the anhydrous compound. For non-critical applications, you might proceed after drying the material under high vacuum.[11] However, for sensitive reactions where stoichiometry is key, it is highly recommended to use a fresh, unopened vial of the compound.

Q6: My experimental results are inconsistent. Could it be related to how I'm handling this reagent?

A6: Yes, improper handling of a hygroscopic and potentially air-sensitive reagent like 3-Methoxybenzylhydrazine dihydrochloride is a common source of experimental variability. If you are experiencing inconsistent yields, unexpected side products, or failed reactions, consider the following:

  • Reagent Integrity: Has the main stock bottle been opened multiple times in an open lab environment? If so, its purity may be compromised. Consider aliquoting the compound into smaller, single-use vials upon first opening.

  • Solution Stability: Are you preparing stock solutions and storing them? Hydrazine compounds can be unstable in solution, especially in neutral or alkaline conditions in the presence of oxygen.[5] It is best practice to prepare solutions fresh for each experiment. If you must store a solution, keep it at a low temperature (2-8°C) for a short period.[9]

  • Accurate Measurement: Are you accounting for the possibility of water absorption during weighing? Even brief exposure to humid air can lead to significant errors.

Below is a workflow to help diagnose potential issues:

Caption: Troubleshooting workflow for inconsistent results.

Safety and Disposal

Q7: What are the primary safety hazards associated with 3-Methoxybenzylhydrazine dihydrochloride?

A7: Based on data for similar hydrazine compounds, 3-Methoxybenzylhydrazine dihydrochloride should be handled with care. Primary hazards include:

  • Irritation: Causes skin and serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

  • Toxicity: May be harmful if swallowed or in contact with skin.[13][14]

Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

Q8: How should I dispose of waste containing this compound?

A8: Dispose of unused compound and any contaminated materials in accordance with local, state, and federal regulations.[15] Do not dispose of it down the drain. It should be treated as hazardous chemical waste.

Visual Workflow for Handling

The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

G cluster_0 Receiving & Storage cluster_1 Preparation for Use cluster_2 Weighing & Dispensing A Receive Vial B Inspect for Damage A->B C Transfer to Desiccator at 2-8°C B->C D Equilibrate Vial to Room Temp in Desiccator C->D Before First Use E Transfer to Weighing Area (Glovebox Preferred) D->E F Weigh Quickly into Pre-tared Vessel E->F G Tightly Reseal Original Vial F->G H Return Vial to Desiccator Storage G->H H->D For Subsequent Uses

Caption: Recommended handling workflow for 3-Methoxybenzylhydrazine dihydrochloride.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Weighing Hygroscopic Solids. Retrieved from [Link]

  • Google Patents. (n.d.). System and method for processing hygroscopic materials.
  • Various Authors. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Various Authors. (2010). Hygroscopic chemical...how to deal with?. Protocol Online. Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Sutar, A., et al. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. NIH. Retrieved from [Link]

  • Moliner, A. M., & Street, J. J. (2016). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2008). How to weigh a higroscopic substance. Chromatography Forum. Retrieved from [Link]

  • Lee, J. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methoxybenzyl)hydrazine dihydrochloride. Retrieved from [Link]

Sources

Technical Support Center: 3-Methoxybenzylhydrazine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of 3-Methoxybenzylhydrazine in solution

Executive Summary: Stability Dashboard

3-Methoxybenzylhydrazine (3-MBH) is a nucleophilic hydrazine derivative widely used as a building block and inhibitor. However, it exhibits significant instability in solution due to oxidative debenzylation and condensation reactions . This guide provides the protocols necessary to maintain compound integrity.

Quick Status Board: Solvent & Storage Compatibility

ParameterRecommendationCritical Notes
Primary Solvent 0.1 M HCl (aq) or Anhydrous DMSO Acidic pH stabilizes the hydrazine moiety by protonation, preventing oxidation [1, 3].[1]
Forbidden Solvents Acetone, Methanol (non-degassed), Ethers Reacts instantly with ketones (acetone) to form hydrazones.[1] Ethers often contain peroxides that trigger oxidation.
Storage Temp -20°C (Long term) Store lyophilized powder at -20°C. Solutions should be prepared fresh.
Atmosphere Argon or Nitrogen Mandatory. Oxygen rapidly converts 3-MBH to diazenes and azines [2, 5].
Container Amber Glass / Foil-wrapped Light accelerates auto-oxidation. Use Teflon-lined caps to prevent moisture ingress.

Troubleshooting Guides & FAQs

Issue 1: "My solution turned pink/brown within hours."

Diagnosis: Auto-oxidation. Free hydrazine groups are potent reducing agents. In the presence of atmospheric oxygen (


) and trace metal ions (

,

), 3-MBH undergoes radical-mediated oxidation.[1] The color comes from the formation of conjugated diazenes and azines (dimers).

Corrective Protocol:

  • Degas all solvents by sparging with Argon for 15 minutes before use.

  • Add a chelator: Include 0.1 mM EDTA in aqueous buffers to sequester trace metals that catalyze oxidation [4].

  • Acidify: If compatible with your assay, maintain pH < 4. The protonated hydrazinium ion (

    
    ) is resistant to oxidation.
    
Issue 2: "I see a white precipitate in my DMSO stock after freezing."

Diagnosis: Hygroscopic Aggregation or Polymerization. DMSO is highly hygroscopic. Absorbed water can cause the hydrochloride salt to precipitate or facilitate hydrolysis. Furthermore, DMSO is not perfectly inert; it can act as an oxidant (Swern-like reactivity) under acidic conditions or react with hydrazines to form formaldehyde-derived adducts over long periods [6].[1]

Corrective Protocol:

  • Use Anhydrous DMSO: Buy "Septum-Sealed" anhydrous DMSO and withdraw via syringe.

  • Aliquot immediately: Do not freeze-thaw the bulk stock. Aliquot into single-use vials.

  • Visual Check: If the precipitate dissolves upon warming to 37°C, it is likely the salt coming out of solution due to temperature. If it remains insoluble, it is a degradation product (likely an azine polymer).

Issue 3: "My LC-MS shows a mass shift of +12 Da or +40 Da."

Diagnosis: Carbonyl Condensation.

  • +12 Da: Formaldehyde adduct (often from trace formaldehyde in PEG or poor quality Methanol).[1]

  • +40 Da: Acetone hydrazone. This is the most common error. Glassware washed with acetone and not thoroughly dried will instantly react with 3-MBH.

Corrective Protocol:

  • Eliminate Ketones: Strictly avoid acetone in glassware cleaning. Use Ethanol or Isopropanol for the final rinse.

  • Verify Purity: Run a blank injection of your solvent to check for background aldehyde/ketone contaminants.

Deep Dive: Mechanism of Degradation

The degradation of 3-Methoxybenzylhydrazine is driven by two competing pathways: Oxidative Debenzylation (Path A) and Condensation (Path B).[1] Understanding this causality is essential for troubleshooting.

Figure 1: Degradation Pathways of 3-Methoxybenzylhydrazine

G cluster_0 Path A: Oxidation (Air/Light) cluster_1 Path B: Condensation (Solvent Impurity) Start 3-Methoxybenzylhydrazine (Active) Radical Hydrazyl Radical (Intermediate) Start->Radical Oxidation (O2/Metal Ions) Hydrazone Hydrazone Adduct (Inactive) Start->Hydrazone + Acetone/Aldehydes (Condensation) Diazene Aryldiazene (Transient) Radical->Diazene - H+ Azine Tetrazene/Azine (Colored Precipitate) Radical->Azine Dimerization Decomp 3-Methoxybenzaldehyde + N2 (Gas) Diazene->Decomp Oxidative Debenzylation (Loss of N2)

Caption: Path A shows the oxidative cascade leading to nitrogen loss and aldehyde formation.[1] Path B highlights the rapid scavenging of carbonyl impurities.

Validated Experimental Protocols

Protocol A: Preparation of "Zero-Oxidation" Stock Solution (50 mM)

Use this protocol for biological assays (IC50, enzyme inhibition).[1]

  • Solvent Prep: Take 10 mL of Anhydrous DMSO. Sparge with Argon gas for 10 minutes to remove dissolved oxygen.

  • Weighing: Weigh the 3-Methoxybenzylhydrazine dihydrochloride salt rapidly. The salt is hygroscopic; minimize air exposure.

  • Dissolution: Add the solid to the degassed DMSO.

    • Note: If using the Free Base , it is an oil/low-melting solid.[1] Dissolve directly.

    • Note: If using the HCl Salt , it may require vortexing.

  • Stabilization: (Optional but recommended) Add Ascorbic Acid (equimolar) or DTT (1 mM) if the downstream assay permits reducing agents. This acts as a sacrificial antioxidant.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge the headspace with Argon before closing. Store at -20°C.

Protocol B: LC-MS Purity Check

Run this before any critical experiment.

  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the hydrazine).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm and ESI+ (Expected Mass: ~153.09 Da for Free Base [M+H]+).[1]

  • Fail Criteria: Presence of peak at [M+12] (Formaldehyde adduct) or [M+40] (Acetone adduct).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760980, (3-Methoxybenzyl)hydrazine.[1] Retrieved from [Link][1]

  • C.J. Collins et al. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. National Institutes of Health. Retrieved from [Link]

  • J. Catalán et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water. Journal of Organic Chemistry.[2] Retrieved from [Link]

  • ResearchGate (2014). Stability of compounds in DMSO: Expert Discussion. Retrieved from [Link]

  • Li, X. et al. (2021). DMSO as a C1 Source for Pyrazole Ring Construction.[1] Organic Letters.[3][4] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. 3-Methoxybenzylhydrazine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its polar and reactive nature. This guide provides an in-depth comparison of suitable analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by essential spectroscopic characterization techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Introduction to the Analyte: 3-Methoxybenzylhydrazine Dihydrochloride

3-Methoxybenzylhydrazine is a hydrazine derivative characterized by a benzyl group substituted with a methoxy group at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media. Its hydrazine moiety, while crucial for its synthetic utility, is also responsible for its polarity and potential instability, which are key considerations in the development of analytical methods. The primary analytical objectives for this compound include potency determination, impurity profiling, and stability assessment.

Chromatographic Approaches: A Head-to-Head Comparison

The two most powerful and prevalent chromatographic techniques for the analysis of pharmaceutical compounds are HPLC and GC. The choice between them for 3-Methoxybenzylhydrazine dihydrochloride is not straightforward and depends on the specific analytical goal, available instrumentation, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile and thermally labile compounds like 3-Methoxybenzylhydrazine dihydrochloride.

Causality of Method Selection:

Due to its high polarity, 3-Methoxybenzylhydrazine dihydrochloride is not well-retained on traditional reversed-phase columns (e.g., C18) with standard mobile phases.[1] To overcome this, two primary strategies can be employed:

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. For a cationic compound like 3-Methoxybenzylhydrazine (in its protonated form), a mixed-mode column with cation-exchange capabilities can provide excellent retention and peak shape.[1]

  • Derivatization: Pre-column derivatization with a chromophoric agent can render the molecule less polar and easily detectable by UV-Vis detectors. This strategy is particularly useful for trace-level analysis and for improving chromatographic resolution. A common derivatizing agent for hydrazines is salicylaldehyde, which forms a stable hydrazone.[2]

dot

Caption: HPLC analysis workflows for 3-Methoxybenzylhydrazine dihydrochloride.

Proposed Stability-Indicating HPLC Method (with Derivatization):

A stability-indicating method is crucial for assessing the degradation of the API under various stress conditions (e.g., acid, base, oxidation, heat, light).[3][4]

Experimental Protocol:

  • Derivatizing Reagent Preparation: Prepare a 0.1% (w/v) solution of salicylaldehyde in methanol.

  • Standard Solution Preparation: Accurately weigh and dissolve 3-Methoxybenzylhydrazine dihydrochloride in a mixture of methanol and water (1:1 v/v) to obtain a known concentration. To a defined volume of this solution, add an excess of the derivatizing reagent. Allow the reaction to proceed for 30 minutes at room temperature.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2]

    • Mobile Phase: A gradient elution of Mobile Phase A (Ammonium dihydrogen phosphate buffer, pH 4.5) and Mobile Phase B (Methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.[2]

    • Column Temperature: 30°C.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Gas Chromatography (GC): A High-Resolution Alternative with a Derivatization Prerequisite

Direct GC analysis of 3-Methoxybenzylhydrazine dihydrochloride is not feasible due to its low volatility and thermal instability. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound.[5]

Causality of Method Selection:

Derivatization for GC analysis aims to replace the active hydrogens in the hydrazine moiety, thereby reducing its polarity and increasing its volatility.[6][7] A common and effective derivatization agent for hydrazines is acetone, which forms a stable azine derivative.[8][9] This derivative is amenable to GC analysis and can be detected with high sensitivity using a mass spectrometer (MS).

dot

Caption: GC-MS analysis workflow for 3-Methoxybenzylhydrazine dihydrochloride.

Experimental Protocol:

  • Standard Solution Preparation: Prepare a stock solution of 3-Methoxybenzylhydrazine dihydrochloride in a suitable solvent (e.g., methanol).

  • Derivatization and Extraction:

    • To an aliquot of the standard solution, add acetone. The reaction is typically rapid.[8]

    • Add an organic solvent immiscible with the sample matrix (e.g., hexane or dichloromethane) and vortex to extract the derivative.

    • Collect the organic layer for analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivative.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragment ions of the acetone azine derivative.

Performance Comparison

FeatureHPLC (with Derivatization)GC-MS (with Derivatization)
Applicability Well-suited for routine QC, stability studies, and potency assays.Excellent for trace-level analysis and impurity identification due to the high selectivity of MS.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and more complex sample preparation.
Sensitivity Good, especially with a UV-active derivative.Excellent, particularly with MS detection in selected ion monitoring (SIM) mode.
Selectivity Good, can be optimized with mobile phase and column selection.Very high, MS provides structural information for unambiguous peak identification.
Robustness Typically very robust and reproducible.Can be more susceptible to matrix effects and requires careful optimization of derivatization.
Instrumentation Widely available in pharmaceutical labs.Also common, but may require more specialized expertise for method development and maintenance.

Spectroscopic Characterization

For unequivocal identification and structural confirmation of 3-Methoxybenzylhydrazine dihydrochloride, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methylene (-CH₂-) protons, the methoxy (-OCH₃) protons, and the hydrazine (-NH-NH₂) protons. The chemical shifts of the hydrazine protons can be variable and may appear as broad signals.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methoxybenzylhydrazine, the mass spectrum would show a molecular ion peak corresponding to the free base, and characteristic fragment ions resulting from the cleavage of the benzyl-hydrazine bond and other fragmentations.

Conclusion and Recommendations

For the routine quality control and potency determination of 3-Methoxybenzylhydrazine dihydrochloride, a stability-indicating HPLC method with pre-column derivatization is the recommended approach. This method offers a good balance of sensitivity, selectivity, and robustness, and is well-suited for the high-throughput demands of a pharmaceutical development environment.

For applications requiring very high sensitivity, such as the analysis of trace-level impurities or genotoxic byproducts, GC-MS with derivatization is the superior choice. The high selectivity of mass spectrometric detection provides an unparalleled level of confidence in peak identification and quantification at low concentrations.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust and reliable analytical methods for 3-Methoxybenzylhydrazine dihydrochloride.

References

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Qian, C., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 750-757. Retrieved from [Link]

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

  • SudharshanaCharyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • Anerao, A., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1945-1961. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Stanković, M., et al. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Giggs, E., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Chemistry Central Journal, 9(13). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 137-143. Retrieved from [Link]

  • ResearchGate. (2017). Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

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Purity assessment of synthesized 3-Methoxybenzylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Methoxybenzylhydrazine Dihydrochloride

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic program. 3-Methoxybenzylhydrazine dihydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-Methoxybenzylhydrazine dihydrochloride. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering you to select and implement the most appropriate purity assessment strategy for your specific needs.

Understanding the Impurity Profile

The potential impurities in a batch of 3-Methoxybenzylhydrazine dihydrochloride are intrinsically linked to its synthetic route. A common synthesis pathway involves the reduction of a diazonium salt derived from 3-methoxyaniline.[1] This process can introduce several classes of impurities:

  • Starting Materials: Unreacted 3-methoxyaniline or reagents from the diazotization step (e.g., residual nitrites).

  • By-products: Compounds formed from side reactions, such as the replacement of the diazonium group with a hydroxyl or chloro group.

  • Intermediates: Incomplete reduction can leave residual diazonium salt intermediates.

  • Degradation Products: Hydrazines can be susceptible to oxidation, leading to the formation of corresponding aldehydes or other degradation products.

A comprehensive purity analysis must be capable of separating and quantifying the primary compound from these structurally similar potential impurities.

A Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, the types of impurities to be detected, and the desired level of sensitivity.[2] While various techniques can be employed, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are the most powerful and commonly used methods in a pharmaceutical setting.[3][4]

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.Robust, reproducible, excellent for quantifying known and unknown chromophoric impurities.[5]Requires chromophoric impurities for detection; derivatization may be needed for non-UV active compounds.[6]Routine quality control, stability studies, quantification of process-related impurities.
qNMR (¹H NMR) Measures the nuclear magnetic resonance of protons. The signal area is directly proportional to the number of nuclei.A primary ratio method; does not require a reference standard of the analyte. Provides structural information and quantification of a wide range of impurities, including non-chromophoric ones.[3]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret; requires a certified quantitative internal standard.Absolute purity determination, characterization of reference standards, analysis of complex mixtures.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of MS.High sensitivity and selectivity; provides molecular weight information, aiding in the identification of unknown impurities.[2][7]Quantitative response can be variable; complex matrix effects can lead to ion suppression.Impurity identification, trace-level analysis, genotoxic impurity screening.
Titration Chemical reaction with a standardized solution to determine the concentration of the analyte.[8]Simple, inexpensive, and can be highly accurate for assay determination.Non-specific; will titrate any basic impurities along with the main compound, leading to an overestimation of purity.A quick assay of the total hydrazine content, but not suitable for assessing impurity profiles.

The Workflow of Purity Assessment

A robust purity assessment strategy often involves a multi-step, orthogonal approach. This ensures that the purity value is accurate and not an artifact of a single analytical technique.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Final Certification A Synthesized Batch of 3-Methoxybenzylhydrazine dihydrochloride B LC-MS Analysis A->B Qualitative Screen C ¹H NMR Structural Confirmation A->C Identity Check B->C Cross-verification D Quantitative NMR (qNMR) C->D Orthogonal Method 1 E Validated HPLC-UV Method C->E Orthogonal Method 2 F Impurity Profile & Purity Value D->F E->F G Data Review & Comparison F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Orthogonal Purity Assessment Workflow.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed for the routine quality control of 3-Methoxybenzylhydrazine dihydrochloride, providing excellent separation of the main component from potential process-related impurities.

1. Rationale and Causality:

  • Column Choice: A C18 column is selected for its versatility in retaining and separating moderately polar compounds like benzylhydrazine derivatives.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is used. The buffer controls the pH to ensure consistent ionization of the analyte, while the gradient elution allows for the separation of compounds with a range of polarities.

  • Detection: UV detection at 274 nm is chosen, corresponding to an absorbance maximum for the methoxybenzyl moiety, ensuring good sensitivity.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3-Methoxybenzylhydrazine dihydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard, using the synthesized batch of material.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 274 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Calculate the purity by area percent normalization. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample/ Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Volume to 100 mL prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 274 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2

Caption: HPLC Purity Analysis Workflow.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol provides a primary, orthogonal method for purity determination without the need for a specific reference standard of the analyte itself.[3]

1. Rationale and Causality:

  • Internal Standard: Maleic acid is chosen as the internal standard because it is non-volatile, stable, and has sharp, well-resolved protons in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Solvent: Deuterated DMSO (DMSO-d₆) is used as it effectively dissolves both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration and, therefore, accurate quantification.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 3-Methoxybenzylhydrazine dihydrochloride sample into a clean NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact weights of both the sample and the internal standard.

    • Add ~0.7 mL of DMSO-d₆ to the NMR tube, cap, and vortex until both components are fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 30 seconds.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signal for the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons at ~3.7 ppm or the benzyl protons at ~4.1 ppm).

  • Calculation:

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P_std = Purity of the internal standard

Conclusion: An Integrated Approach to Purity

Ensuring the purity of 3-Methoxybenzylhydrazine dihydrochloride is a critical step in the drug development pipeline. No single analytical method is universally superior; instead, a combination of orthogonal techniques provides the most comprehensive and trustworthy assessment.[2][3] For routine analysis and quality control, a validated RP-HPLC method offers a balance of speed, precision, and robustness.[5] For the definitive characterization of a reference standard or for investigating out-of-spec results, qNMR provides an absolute measure of purity, while LC-MS is indispensable for identifying unknown trace impurities. By understanding the principles and rationale behind each technique, researchers can confidently select the appropriate methods to ensure the quality and integrity of their synthesized materials.

References

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A Comparative Guide to the Reactivity of 3-Methoxybenzylhydrazine and Phenylhydrazine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds can unlock new pathways and optimize existing ones. This guide provides an in-depth, objective comparison of 3-Methoxybenzylhydrazine and Phenylhydrazine, focusing on their reactivity, applications, and the underlying principles that govern their chemical behavior. This analysis is grounded in experimental data and authoritative sources to ensure scientific integrity.

At a Glance: Key Differentiators

Feature3-MethoxybenzylhydrazinePhenylhydrazine
Structure Hydrazine moiety attached to a benzyl group with a methoxy substituent at the meta-position.Hydrazine moiety directly attached to a benzene ring.
Electronic Effects The benzyl group is weakly electron-donating. The methoxy group is electron-donating by resonance but electron-withdrawing by induction.[1]The phenyl group is electron-withdrawing due to resonance and inductive effects.[2]
Nucleophilicity Generally higher than phenylhydrazine due to the insulating CH₂ group and the electron-donating nature of the methoxy group.Lower due to the delocalization of the nitrogen lone pair into the aromatic ring.[2]
Steric Hindrance The benzyl group can introduce more significant steric bulk compared to the planar phenyl group.[3][4]The planar phenyl group is a relatively large substituent and can exert considerable steric hindrance.[2]
Key Applications Synthesis of substituted indoles, pyrazoles, and other heterocyclic compounds.[5][6]Fischer indole synthesis, formation of phenylhydrazones for sugar characterization, synthesis of dyes and pharmaceuticals.[7][8]
Toxicity & Handling Handled as a hydrochloride salt, which is a solid.[9] General precautions for hydrazines should be followed.Known to be toxic and may cause contact dermatitis, hemolytic anemia, and liver damage.[7][10] Requires careful handling in a well-ventilated area.[11][12]

The Foundation: Structural and Electronic Differences

The reactivity of any hydrazine is fundamentally dictated by the availability of the lone pair of electrons on the terminal nitrogen atom. It is the structural disparity between 3-Methoxybenzylhydrazine and Phenylhydrazine that gives rise to their distinct chemical behaviors.

Phenylhydrazine: The direct attachment of the hydrazine group to the phenyl ring is the critical feature. The lone pair on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. This resonance effect significantly reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity. Consequently, aromatic hydrazines like phenylhydrazine are generally less basic and weaker reducing agents compared to their aliphatic counterparts.[2]

3-Methoxybenzylhydrazine: In this molecule, the benzyl group (C₆H₅CH₂) separates the hydrazine moiety from the aromatic ring. This "insulating" methylene (CH₂) group prevents the delocalization of the nitrogen's lone pair into the phenyl ring. Furthermore, the methoxy (-OCH₃) group at the meta-position on the benzene ring exerts a nuanced electronic influence. While it is electron-withdrawing inductively, its primary effect is electron-donating through resonance.[1] This donation increases the electron density on the benzyl group, which in turn can have a subtle activating effect on the hydrazine moiety.

The interplay of these structural and electronic factors renders 3-Methoxybenzylhydrazine a more potent nucleophile than phenylhydrazine.

Reaction Spotlight: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in medicinal chemistry for the construction of the indole nucleus, a privileged scaffold in many pharmaceutical agents.[13][14] This reaction provides an excellent platform to compare the reactivity of our two hydrazines.

The synthesis proceeds by reacting a phenylhydrazine (or a substituted variant) with an aldehyde or ketone in an acidic medium.[8] The initial step is the formation of a hydrazone, which then undergoes a[15][15]-sigmatropic rearrangement to form the indole.[14]

Mechanistic Considerations:

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization & Rearrangement cluster_step3 Step 3: Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C + Carbonyl - H₂O B Aldehyde/Ketone B->C D Ene-hydrazine C->D Tautomerization E [15][15]-Sigmatropic Rearrangement D->E Heat, Acid F Di-imine Intermediate E->F G Indole F->G - NH₃ Aromatization

When employing 3-Methoxybenzylhydrazine, the initial hydrazone formation is generally faster due to its enhanced nucleophilicity. However, the subsequent cyclization step can be influenced by the steric bulk of the benzyl group. The methoxy substituent can also direct the cyclization, potentially leading to different isomers compared to unsubstituted phenylhydrazine.[13] For instance, studies on methoxy-substituted phenylhydrazones have shown that the position of the methoxy group can lead to abnormal cyclization products.[13]

Experimental Protocol: Comparative Hydrazone Formation

To provide a quantitative comparison, a standardized experiment to monitor the rate of hydrazone formation with a model aldehyde, such as 3-methoxybenzaldehyde, can be performed.

Objective: To compare the reaction rates of 3-Methoxybenzylhydrazine and Phenylhydrazine with 3-methoxybenzaldehyde.

Materials:

  • 3-Methoxybenzylhydrazine hydrochloride[9]

  • Phenylhydrazine[7]

  • 3-Methoxybenzaldehyde[16]

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare 0.01 M solutions of 3-Methoxybenzylhydrazine hydrochloride, Phenylhydrazine, and 3-methoxybenzaldehyde in absolute ethanol.

  • Reaction Setup:

    • In a quartz cuvette, mix 1.5 mL of the 3-methoxybenzaldehyde solution with 1.5 mL of the chosen hydrazine solution.

    • Add a single drop of glacial acetic acid to catalyze the reaction.[16][17]

  • Data Acquisition:

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

    • Monitor the increase in absorbance at the λmax of the resulting hydrazone over time. The reaction progress can be followed by thin-layer chromatography.[16]

Expected Outcome: 3-Methoxybenzylhydrazine is expected to exhibit a faster rate of hydrazone formation compared to phenylhydrazine under identical conditions. This is a direct consequence of its higher nucleophilicity.

Beyond the Fischer Indole: Other Synthetic Applications

Both hydrazines are versatile reagents for the synthesis of various heterocyclic systems.

  • Pyrazoles: Reaction with 1,3-dicarbonyl compounds yields substituted pyrazoles. The increased reactivity of 3-methoxybenzylhydrazine can lead to higher yields and milder reaction conditions.[5]

  • Hydrazones: Condensation with aldehydes and ketones is a general reaction for both.[17][18][19] These hydrazones are not only intermediates but also exhibit a wide range of biological activities.[20][21]

Safety and Handling: A Critical Consideration

Phenylhydrazine: It is a well-documented toxic substance. Exposure can lead to severe health effects, including skin irritation, anemia, and damage to the liver and kidneys.[10][11] It is also a suspected carcinogen.[12][22][23] All manipulations should be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

3-Methoxybenzylhydrazine: It is typically supplied and handled as its hydrochloride salt, which is a solid and generally more stable.[9][24] While specific toxicity data is less extensive, it should be handled with the care afforded to all hydrazine derivatives. Avoid inhalation of dust and contact with skin and eyes.[24]

Conclusion for the Practicing Scientist

The choice between 3-Methoxybenzylhydrazine and Phenylhydrazine is not merely a matter of availability but a strategic decision based on the desired reactivity and reaction outcome.

  • For enhanced reactivity and potentially higher yields in reactions like hydrazone formation and pyrazole synthesis, 3-Methoxybenzylhydrazine is the superior choice. Its increased nucleophilicity, stemming from the insulating benzyl group and the electron-donating methoxy substituent, provides a distinct advantage.

  • Phenylhydrazine remains a workhorse for the classical Fischer indole synthesis and other reactions where its specific electronic and steric profile is desired. However, its higher toxicity necessitates more stringent handling protocols.

Ultimately, a thorough understanding of the electronic and steric properties of each reagent, coupled with empirical data, will empower the researcher to make the most informed decision for their synthetic endeavors.

References

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A Comparative Spectroscopic Guide to Methoxybenzylhydrazine Isomers: Distinguishing the Ortho, Meta, and Para Positions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is a critical checkpoint. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and reaction kinetics. This guide provides an in-depth spectroscopic comparison of 2-methoxybenzylhydrazine, 3-methoxybenzylhydrazine, and 4-methoxybenzylhydrazine. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the subtle yet significant differences that arise from the seemingly minor shift of a methoxy group around the benzene ring. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

The Structural Challenge: Why Isomer Differentiation Matters

The 2-, 3-, and 4-methoxybenzylhydrazine isomers are structurally similar yet electronically distinct. The position of the electron-donating methoxy group profoundly influences the electron density distribution within the aromatic ring, which in turn dictates the molecule's interaction with its environment and its spectroscopic signature. In drug design, for instance, the precise orientation of a functional group can be the determining factor for binding affinity to a biological target. Therefore, a comprehensive understanding of their spectroscopic characteristics is not merely an academic exercise but a practical necessity in ensuring the purity and efficacy of synthesized compounds.

Experimental Workflow: A Systematic Approach to Isomer Elucidation

The following workflow outlines the systematic spectroscopic analysis of the methoxybenzylhydrazine isomers. Each step is designed to provide a piece of the structural puzzle, culminating in a confident identification of the specific isomer.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Methoxybenzylhydrazine Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Isomer Sample (2-, 3-, or 4-methoxybenzylhydrazine) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR FTIR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Substitution Patterns IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Patterns MS->MS_Data UV_Vis_Data Absorption Maxima (λ_max) Electronic Transitions UV_Vis->UV_Vis_Data Conclusion Isomer Identification NMR_Data->Conclusion Interpretation IR_Data->Conclusion Interpretation MS_Data->Conclusion Interpretation UV_Vis_Data->Conclusion Interpretation

Caption: A systematic workflow for the spectroscopic analysis and identification of methoxybenzylhydrazine isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of protons and carbon atoms are highly sensitive to their local electronic environment, which is directly influenced by the position of the methoxy group.

¹H NMR Spectroscopy

In the ¹H NMR spectra of the methoxybenzylhydrazine isomers, we expect to see distinct signals for the aromatic protons, the benzylic protons (-CH₂-), the hydrazine protons (-NHNH₂), and the methoxy protons (-OCH₃). The aromatic region (typically δ 6.5-8.5 ppm) is particularly informative for distinguishing the isomers.[1]

  • 2-Methoxybenzylhydrazine: Due to the proximity of the methoxy group, the aromatic protons will exhibit a more complex splitting pattern. The proton ortho to the benzylhydrazine group will be influenced by both substituents.

  • 3-Methoxybenzylhydrazine: This isomer will show a distinct set of signals for the four aromatic protons, with coupling constants indicative of their meta and ortho relationships.

  • 4-Methoxybenzylhydrazine: The para-substitution pattern often leads to a more symmetrical and easily interpretable set of signals in the aromatic region, frequently appearing as two doublets.[1]

The methoxy protons will appear as a sharp singlet, typically around δ 3.8 ppm, while the benzylic protons will also be a singlet around δ 4.0-4.5 ppm. The hydrazine protons are often broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a key indicator of the substitution pattern.[2]

  • 2-Methoxybenzylhydrazine: With no plane of symmetry, all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals.

  • 3-Methoxybenzylhydrazine: Similarly, the meta isomer lacks a plane of symmetry, and should also exhibit six signals for the aromatic carbons.

  • 4-Methoxybenzylhydrazine: Due to the plane of symmetry passing through the methoxy and benzylhydrazine groups, we expect only four signals for the six aromatic carbons.[3]

The chemical shift of the methoxy carbon is typically observed around δ 55-60 ppm.[4] The position of the methoxy group also influences the chemical shifts of the aromatic carbons through resonance and inductive effects.

Compound Expected ¹H NMR Aromatic Pattern Expected No. of ¹³C NMR Aromatic Signals
2-Methoxybenzylhydrazine Complex multiplet6
3-Methoxybenzylhydrazine Complex multiplet6
4-Methoxybenzylhydrazine Two doublets (symmetrical)4

Table 1: Predicted NMR spectral characteristics for the aromatic region of methoxybenzylhydrazine isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to determine the substitution pattern of the benzene ring.[5]

All three isomers will exhibit characteristic absorption bands for:

  • N-H stretching: Around 3300-3400 cm⁻¹ (hydrazine group).

  • C-H stretching (aromatic): Just above 3000 cm⁻¹.[1]

  • C-H stretching (aliphatic): Just below 3000 cm⁻¹ (benzylic and methoxy groups).

  • C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.[1]

  • C-O stretching (ether): Around 1250 cm⁻¹ and 1030 cm⁻¹.

The key to distinguishing the isomers lies in the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (675-900 cm⁻¹).[1]

  • 2-Methoxybenzylhydrazine (ortho-disubstituted): A strong band is expected between 735-770 cm⁻¹.[6]

  • 3-Methoxybenzylhydrazine (meta-disubstituted): Look for two bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.[6]

  • 4-Methoxybenzylhydrazine (para-disubstituted): A single strong band is anticipated in the range of 810-840 cm⁻¹.[6]

Substitution Pattern Characteristic IR Absorption Band (cm⁻¹)
Ortho735-770
Meta680-725 and 750-810
Para810-840

Table 2: Characteristic out-of-plane C-H bending vibrations for disubstituted benzenes.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For the methoxybenzylhydrazine isomers, the molecular ion peak (M⁺) should be observed at m/z 152.

The fragmentation of these isomers under electron ionization (EI) is expected to be dominated by the formation of stable benzylic cations. A key fragmentation pathway involves the cleavage of the C-N bond to form a methoxybenzyl cation.

MS_Fragmentation Primary Fragmentation Pathway of Methoxybenzylhydrazine Parent [CH₃O-C₆H₄-CH₂-NHNH₂]⁺˙ m/z = 152 Fragment1 [CH₃O-C₆H₄-CH₂]⁺ m/z = 121 Parent->Fragment1 C-N cleavage Fragment2 [NHNH₂]˙

Caption: The primary fragmentation of methoxybenzylhydrazine isomers involves the formation of a stable methoxybenzyl cation.

The methoxybenzyl cation (m/z 121) is a prominent peak in the mass spectra of all three isomers. Further fragmentation of this ion can occur, but the initial fragmentation is the most diagnostic. While the mass spectra of the three isomers may be very similar due to the formation of the same primary fragment ion, subtle differences in the relative intensities of other fragment ions may be observable. For example, the subsequent loss of formaldehyde (CH₂O) from the methoxybenzyl cation to form a tropylium-like ion at m/z 91 is a possibility.[7]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring and its substituents constitute the chromophore in the methoxybenzylhydrazine isomers. Benzene itself exhibits characteristic absorptions around 184, 204, and 256 nm.[8] The presence of the methoxy and benzylhydrazine substituents, which are auxochromes, will cause a bathochromic (red) shift to longer wavelengths.

The position of the methoxy group will influence the extent of this shift. Generally, electron-donating groups like the methoxy group have a more pronounced effect on the absorption spectrum when they are in conjugation with the rest of the chromophore.

  • 2- and 4-Methoxybenzylhydrazine: In these isomers, the methoxy group is in a position to directly donate electron density to the aromatic ring through resonance, which is expected to result in a greater bathochromic shift compared to the meta isomer.

  • 3-Methoxybenzylhydrazine: The methoxy group in the meta position exerts a weaker influence on the electronic transitions of the aromatic ring, leading to an absorption maximum at a slightly shorter wavelength compared to the ortho and para isomers.

Isomer Expected Relative λ_max Reasoning
2-Methoxybenzylhydrazine LongerStrong resonance effect
3-Methoxybenzylhydrazine ShorterWeaker resonance effect
4-Methoxybenzylhydrazine LongestStrongest resonance effect, high symmetry

Table 3: Predicted relative UV-Vis absorption maxima for methoxybenzylhydrazine isomers.

Conclusion

The differentiation of 2-, 3-, and 4-methoxybenzylhydrazine is readily achievable through a combination of standard spectroscopic techniques. ¹³C NMR spectroscopy provides the most definitive evidence of the substitution pattern based on the number of unique aromatic signals. ¹H NMR and IR spectroscopy offer complementary and confirmatory data, with the aromatic proton splitting patterns and out-of-plane bending vibrations being particularly diagnostic. While mass spectrometry confirms the molecular weight and shows a characteristic primary fragmentation, it is less effective at distinguishing between the isomers on its own. UV-Vis spectroscopy can provide supporting evidence based on the relative positions of the absorption maxima. By employing a systematic and multi-faceted spectroscopic approach, researchers can confidently identify and characterize these important chemical building blocks.

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A Comparative Guide to the Synthesis and Validation of 3-Methoxybenzylhydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Methoxybenzylhydrazine dihydrochloride is a valuable building block, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. This guide provides a comprehensive, in-depth analysis of a robust synthesis protocol for this compound, alongside a comparative evaluation of an alternative synthetic route. The protocols are presented with detailed, step-by-step methodologies, supported by scientific reasoning for each experimental choice, to ensure technical accuracy and reproducibility.

Introduction to 3-Methoxybenzylhydrazine Dihydrochloride

3-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative utilized in the synthesis of various pharmaceutical compounds, including selective kinase inhibitors and agents targeting the central nervous system.[1] Its utility stems from the reactive hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds to form hydrazones, key intermediates in the synthesis of nitrogen-containing heterocycles like pyrazoles and indazoles. The methoxybenzyl group can influence the pharmacokinetic properties of the final drug molecule, potentially enhancing its ability to cross the blood-brain barrier.

This guide will focus on a primary synthesis route involving the reaction of 3-methoxybenzyl chloride with hydrazine hydrate, followed by conversion to the dihydrochloride salt. An alternative two-step pathway, proceeding through a hydrazone intermediate, will also be detailed and compared.

Primary Synthesis Protocol: From 3-Methoxybenzyl Chloride

This protocol is adapted from established methods for the synthesis of analogous hydrazine derivatives. The reaction proceeds via a nucleophilic substitution of the chlorine atom in 3-methoxybenzyl chloride by the highly nucleophilic hydrazine.

Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzyl Chloride

The precursor, 3-methoxybenzyl chloride, can be synthesized from 3-hydroxybenzaldehyde through a two-step process of methylation followed by chlorination, as detailed in patent literature.[1]

Step 2: Synthesis of 3-Methoxybenzylhydrazine Dihydrochloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add hydrazine hydrate (10 equivalents) to a suitable solvent such as ethanol.

    • Rationale: A large excess of hydrazine hydrate is used to minimize the formation of the bis-substituted side product and to act as a base to neutralize the HCl formed during the reaction. Ethanol is a common solvent for such reactions due to its ability to dissolve both reactants and its appropriate boiling point for reflux.

  • Addition of 3-Methoxybenzyl Chloride: Slowly add a solution of 3-methoxybenzyl chloride (1 equivalent) in ethanol to the stirred hydrazine hydrate solution at room temperature.

    • Rationale: The slow, dropwise addition helps to control the exothermic nature of the reaction and prevent a rapid increase in temperature, which could lead to side reactions.

  • Reaction under Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours.

    • Rationale: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction, ensuring it proceeds to completion in a reasonable timeframe. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess hydrazine hydrate and ethanol. Dissolve the residue in a minimal amount of deionized water and extract with a suitable organic solvent, such as dichloromethane, to remove any unreacted starting material and organic impurities.

  • Formation of the Dihydrochloride Salt: Cool the aqueous layer containing the free base of 3-methoxybenzylhydrazine in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).

    • Rationale: The addition of hydrochloric acid protonates both nitrogen atoms of the hydrazine moiety, forming the more stable and crystalline dihydrochloride salt, which will precipitate out of the aqueous solution.

  • Crystallization and Purification: Collect the precipitated white solid by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove any remaining impurities. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water. Dry the purified crystals under vacuum to obtain 3-Methoxybenzylhydrazine dihydrochloride.

Visualization of the Primary Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrazine Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Hydroxybenzaldehyde->3-Methoxybenzaldehyde Methylation 3-Methoxybenzyl_Chloride 3-Methoxybenzyl_Chloride 3-Methoxybenzaldehyde->3-Methoxybenzyl_Chloride Chlorination Reaction Reaction 3-Methoxybenzyl_Chloride->Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction 3-Methoxybenzylhydrazine_Base 3-Methoxybenzylhydrazine_Base Reaction->3-Methoxybenzylhydrazine_Base Nucleophilic Substitution HCl_Addition HCl_Addition 3-Methoxybenzylhydrazine_Base->HCl_Addition Acidification Product 3-Methoxybenzylhydrazine dihydrochloride HCl_Addition->Product Precipitation & Purification

Caption: Workflow for the primary synthesis of 3-Methoxybenzylhydrazine dihydrochloride.

Alternative Synthesis Protocol: Hydrazone Formation and Reduction

An alternative approach to the synthesis of 3-Methoxybenzylhydrazine dihydrochloride involves the initial formation of 3-methoxybenzaldehyde hydrazone, followed by its reduction to the desired hydrazine.

Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzaldehyde Hydrazone

  • Reaction Setup: Dissolve 3-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazone Formation: Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation reaction.

  • Reaction and Isolation: Stir the reaction mixture at room temperature or gently heat under reflux for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid. Cool the mixture and collect the solid product by filtration. Wash the solid with cold ethanol and dry.

Step 2: Reduction of the Hydrazone

The reduction of the hydrazone to the corresponding hydrazine can be achieved using various reducing agents. A common method is a modification of the Wolff-Kishner reduction.

  • Reaction Setup: In a flask equipped for reflux, dissolve the 3-methoxybenzaldehyde hydrazone in a high-boiling point solvent like diethylene glycol.

  • Reduction: Add a strong base, such as potassium hydroxide (KOH), and heat the mixture to a high temperature (e.g., 180-200 °C). The reaction progress can be monitored by TLC.

    • Rationale: Under strongly basic and high-temperature conditions, the hydrazone is converted to the corresponding hydrazine.

  • Work-up and Salt Formation: After the reaction is complete, cool the mixture and dilute with water. Extract the product with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated. The resulting free base is then treated with hydrochloric acid as described in the primary protocol to yield the dihydrochloride salt.

Visualization of the Alternative Synthesis Pathway

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction and Salt Formation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Condensation Condensation 3-Methoxybenzaldehyde->Condensation Hydrazine_Hydrate_alt Hydrazine Hydrate Hydrazine_Hydrate_alt->Condensation Hydrazone 3-Methoxybenzaldehyde Hydrazone Condensation->Hydrazone Hydrazone_reduct 3-Methoxybenzaldehyde Hydrazone Reduction Reduction Hydrazone_reduct->Reduction e.g., Wolff-Kishner conditions 3-Methoxybenzylhydrazine_Base_alt 3-Methoxybenzylhydrazine (Free Base) Reduction->3-Methoxybenzylhydrazine_Base_alt HCl_Addition_alt HCl Addition 3-Methoxybenzylhydrazine_Base_alt->HCl_Addition_alt Acidification Product_alt 3-Methoxybenzylhydrazine dihydrochloride HCl_Addition_alt->Product_alt Precipitation & Purification

Caption: Workflow for the alternative synthesis of 3-Methoxybenzylhydrazine dihydrochloride.

Comparative Analysis of Synthesis Protocols

ParameterPrimary Protocol (from 3-Methoxybenzyl chloride)Alternative Protocol (via Hydrazone)
Number of Steps 2 (from 3-methoxybenzaldehyde)2 (from 3-methoxybenzaldehyde)
Reaction Conditions Moderate (reflux in ethanol)Step 1: Mild to moderate. Step 2: Harsh (high temperature, strong base).
Reagent Safety 3-methoxybenzyl chloride is a lachrymator. Large excess of hydrazine hydrate is used.Hydrazine hydrate is used in near-stoichiometric amounts in step 1. High temperatures in step 2 pose a safety risk.
Potential Byproducts Bis-alkylation of hydrazine.Side reactions at high temperatures during reduction.
Purification Crystallization of the dihydrochloride salt is generally effective.May require chromatographic purification of the free base before salt formation.
Overall Yield Generally good, dependent on minimizing side reactions.Can be high, but the harsh reduction step may lead to decomposition and lower yields.
Scalability Readily scalable with appropriate temperature control.High-temperature reduction may be challenging to scale up safely.

Expertise & Experience Insights:

The primary protocol is generally preferred for its milder reaction conditions and more straightforward purification. The large excess of hydrazine hydrate, while a safety consideration in handling, effectively drives the reaction to completion and simplifies the reaction mixture.

The alternative protocol, while viable, introduces the challenge of a high-temperature reduction step. The harsh conditions of the Wolff-Kishner reduction can be incompatible with other functional groups and may lead to lower overall yields due to product decomposition. However, this route may be advantageous if the starting material is 3-methoxybenzaldehyde and the synthesis of 3-methoxybenzyl chloride is to be avoided.

Validation of 3-Methoxybenzylhydrazine Dihydrochloride

Analytical TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. The melting point of the isomeric 3-methoxyphenylhydrazine hydrochloride is reported as 142 °C, which can serve as a rough, non-definitive comparison.[2]
¹H NMR The proton NMR spectrum should show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (in the 6.8-7.3 ppm region with splitting patterns consistent with a 1,3-disubstituted benzene ring), and the benzylic protons (a singlet around 4.0 ppm). The N-H protons will likely be broad and may exchange with D₂O.
¹³C NMR The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the methoxy carbon, the aromatic carbons, and the benzylic carbon.
FTIR The infrared spectrum should display characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base of the molecule.

Trustworthiness through Self-Validation:

A successful synthesis is one that is reproducible and yields a product that meets predefined quality standards. By performing the characterization outlined above and comparing the data to that of a known standard, the integrity of the synthetic protocol can be validated.

References

  • MySkinRecipes. (3-Methoxybenzyl)hydrazine dihydrochloride. Retrieved from [Link]

  • CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents.

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A Senior Application Scientist's Guide to Hydrazine Selection in Kinase Inhibitor Synthesis: A Comparative Analysis of 3-Methoxybenzylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of novel kinase inhibitors is a cornerstone of modern therapeutic advancement. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The classical and widely adopted Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a pivotal reaction in accessing this critical pharmacophore.[2][3]

The choice of the hydrazine derivative is a critical decision that influences not only the synthetic efficiency—in terms of yield, purity, and reaction conditions—but also the pharmacological profile of the final kinase inhibitor. This guide provides an in-depth, objective comparison of the efficacy of 3-methoxybenzylhydrazine against other commonly used hydrazines, such as phenylhydrazine and hydrazine hydrate, in the context of kinase inhibitor synthesis. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic strategies.

The Strategic Importance of the N-Substituent in Pyrazole-Based Kinase Inhibitors

The substituent on the pyrazole's nitrogen atom (the N1 position) plays a crucial role in the molecule's interaction with the target kinase. This substituent can influence binding affinity, selectivity, and pharmacokinetic properties. While simple hydrazines like hydrazine hydrate or phenylhydrazine are common starting materials, the use of more complex, substituted hydrazines like 3-methoxybenzylhydrazine is often a deliberate choice driven by structure-activity relationship (SAR) studies.

The methoxybenzyl group, in particular, has been shown to form favorable interactions within the ATP-binding pocket of various kinases. The methoxy group can act as a hydrogen bond acceptor and the benzyl ring can engage in hydrophobic or π-stacking interactions, contributing to the overall potency and selectivity of the inhibitor.[4][5]

Comparative Efficacy in Pyrazole Synthesis: A Data-Driven Analysis

Direct head-to-head comparative studies of different hydrazines for the synthesis of the exact same kinase inhibitor are not always readily available in the literature. However, by collating data from various syntheses of structurally analogous pyrazole cores, we can draw meaningful comparisons regarding the synthetic utility of different hydrazines.

Table 1: Comparative Performance of Hydrazines in Knorr Pyrazole Synthesis
Hydrazine DerivativeTypical 1,3-Dicarbonyl SubstrateTypical Reaction ConditionsReported Yield Range (%)Key Considerations
3-Methoxybenzylhydrazine Acetylacetone, Substituted 1,3-diketonesEthanol, Acetic Acid (catalyst), Reflux70-85% (estimated from similar benzylhydrazines)Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. The benzyl group may offer some steric influence.
Phenylhydrazine Ethyl acetoacetate, 2-(trifluoromethyl)-1,3-diketoneNano-ZnO catalyst or Ethanol, Reflux63-98%[2][3]Generally high yielding. The aromatic ring can influence regioselectivity through electronic effects.
Hydrazine Hydrate Acetylacetone, ChalconesEthanol, Reflux or Acetic Acid70-90%[6][7]Often used for the synthesis of N-unsubstituted pyrazoles. Can be highly reactive.
tert-Butyl Hydrazine 1,3-diketonesNot widely reported for kinase inhibitorsLower yields often reportedThe bulky tert-butyl group can present significant steric hindrance, potentially leading to lower yields.

Note: Yields are highly substrate and condition-dependent. The data presented is a collation from various sources for illustrative comparison.

Causality Behind Experimental Choices: Why Select 3-Methoxybenzylhydrazine?

The choice of 3-methoxybenzylhydrazine is often a strategic decision based on the desired pharmacological properties of the final kinase inhibitor, rather than purely on synthetic ease.

Driving Potency and Selectivity: The 3-methoxybenzyl moiety can be critical for achieving high potency and selectivity. SAR studies on ALK2 inhibitors, for example, have shown that the trimethoxyphenyl group, a close analog, interacts with a hydrophobic back pocket and forms water-mediated hydrogen bonds with key residues.[4][5] The removal of methoxy groups often leads to a significant decrease in inhibitory activity.[5] This highlights the importance of the methoxy substitution pattern in optimizing ligand-target interactions.

Synthetic Considerations and Challenges:

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, the reaction with a substituted hydrazine like 3-methoxybenzylhydrazine can yield two regioisomers. The steric and electronic properties of both reactants, as well as the reaction conditions (pH, solvent), will influence the isomeric ratio. Careful optimization and characterization are crucial to ensure the desired isomer is the major product.

  • Reactivity: Benzylhydrazines, including 3-methoxybenzylhydrazine, are generally reactive nucleophiles. The reaction conditions for the Knorr synthesis are typically straightforward, often involving refluxing in a protic solvent like ethanol with an acid catalyst.

  • Purification: The purification of N-benzyl pyrazoles is typically achieved through standard techniques like recrystallization or column chromatography. The presence of the benzyl group can sometimes aid in crystallization.

Experimental Protocols

The following are representative protocols for the synthesis of a pyrazole core using different hydrazines. These are intended as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of a 1-(3-Methoxybenzyl)-3,5-disubstituted Pyrazole

This protocol is adapted from general procedures for the Knorr synthesis with substituted hydrazines.

Materials:

  • 3-Methoxybenzylhydrazine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add 3-methoxybenzylhydrazine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole.

Protocol 2: Synthesis of a 1-Phenyl-3,5-disubstituted Pyrazole

Materials:

  • Phenylhydrazine

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add phenylhydrazine (1.0-1.2 eq).[8]

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture at reflux for 6-10 hours.[8]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the product, wash with cold ethanol and water, and dry.

  • If no solid forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization. A nano-ZnO catalyst has been reported to give excellent yields (95%) with shorter reaction times.[2]

Protocol 3: Synthesis of an N-Unsubstituted Pyrazole using Hydrazine Hydrate

Materials:

  • Hydrazine hydrate

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.[6]

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature. The reaction can be exothermic.

  • After the addition is complete, stir the mixture at room temperature or gently reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization of Synthetic Pathways and Decision-Making

To further clarify the synthetic process and the factors influencing the choice of hydrazine, the following diagrams illustrate the key concepts.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_purification Purification dicarbonyl 1,3-Dicarbonyl Compound reaction Knorr Cyclocondensation (e.g., EtOH, H+, Reflux) dicarbonyl->reaction hydrazine Hydrazine Derivative hydrazine->reaction pyrazole Substituted Pyrazole reaction->pyrazole Symmetrical Dicarbonyl isomers Regioisomeric Mixture reaction->isomers Unsymmetrical Dicarbonyl purify Chromatography or Recrystallization pyrazole->purify isomers->purify Hydrazine_Selection cluster_synthetic Synthetic Considerations cluster_biological Biological Target Considerations start Start: Select Hydrazine sar SAR Data Suggests Specific Substituent? start->sar yield High Yield? phenylhydrazine Phenylhydrazine yield->phenylhydrazine Yes hydrazine_hydrate Hydrazine Hydrate yield->hydrazine_hydrate N-H desired regio Regioselectivity Control Needed? cost Cost-Effective? regio->cost Yes sar->yield No / Flexible potency Need to Optimize Potency/Selectivity? sar->potency Yes hydrazine_3mob 3-Methoxybenzyl- hydrazine potency->hydrazine_3mob Yes hydrazine_3mob->regio phenylhydrazine->regio

Decision-making flowchart for hydrazine selection.

Conclusion

The selection of a hydrazine derivative in the synthesis of pyrazole-based kinase inhibitors is a multi-faceted decision that balances synthetic efficiency with the demands of the biological target. While phenylhydrazine and hydrazine hydrate are workhorse reagents that often provide high yields in the Knorr pyrazole synthesis, the use of 3-methoxybenzylhydrazine is a targeted strategy to enhance the pharmacological properties of the final inhibitor. The 3-methoxybenzyl group can provide crucial interactions within the kinase binding site, leading to improved potency and selectivity.

Researchers must weigh the potential for increased biological activity against synthetic challenges such as regioselectivity. By understanding the interplay between chemical synthesis and biological function, and by leveraging the wealth of available SAR data, scientists can make rational choices in their selection of hydrazines to accelerate the discovery of next-generation kinase inhibitors.

References

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  • Fouad, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-519. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2012). How to prepare pyrazole from phenylhydrazine?. [Link]

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  • Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5369–5389. [Link]

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  • Mohamed, M. S., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(10), 331-353. [Link]

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  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. [Link]

  • Le, T. N., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8201. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Guedes, J. V. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5195. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 30-37. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 41-46. [Link]

  • sioc-journal.cn. (2015). Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines. Chinese Journal of Organic Chemistry, 35(11), 2375-2382. [Link]

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  • Lee, H. W., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Bioorganic & Medicinal Chemistry, 41, 116212. [Link]

  • Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Methoxybenzylhydrazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, compounds like 3-Methoxybenzylhydrazine dihydrochloride represent key building blocks. However, their utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Methoxybenzylhydrazine dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is essential. 3-Methoxybenzylhydrazine dihydrochloride, like many hydrazine derivatives, is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation of the dust may also cause respiratory irritation.[1][2][3] Some hydrazine compounds are also considered potential carcinogens.[4][5] These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A risk-based approach to selecting PPE is critical. The following table outlines the minimum required PPE for handling 3-Methoxybenzylhydrazine dihydrochloride in various laboratory settings.

Scenario Required Personal Protective Equipment (PPE) Rationale
Weighing and preparing solutions of solid compound - Chemical-resistant gloves (Nitrile or Neoprene recommended)[6][7] - Chemical splash goggles and a face shield[6][7][8] - A properly fitted N95 or higher-level particulate respirator[3] - A flame-resistant lab coat[6] and closed-toe shoes[6]The primary risks are inhalation of fine powder and accidental skin or eye contact. A face shield provides an extra layer of protection against splashes during solvent addition.
Working with solutions of the compound - Chemical-resistant gloves (Nitrile or Neoprene recommended)[6][7][9] - Chemical splash goggles[8][9] - A lab coat[9] and closed-toe shoesThe risk of inhalation is reduced, but the potential for skin and eye exposure from splashes remains significant.
Transferring large quantities (>1L) of solutions - Chemical-resistant gloves (Nitrile or Neoprene recommended)[6][7][9] - Chemical splash goggles and a face shield[6][7][8] - A chemical-resistant apron over a lab coat[7][10] - Closed-toe shoesThe increased volume elevates the risk of significant splashes and spills, warranting additional body protection.

The "Why" Behind Your PPE: A Deeper Dive

Simply mandating PPE is insufficient. Understanding the causality behind each choice fosters a culture of safety and ensures compliance.

  • Hand Protection: Chemical-resistant gloves are your first line of defense against dermal exposure. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6][7] Always inspect gloves for any signs of degradation or punctures before use.[11]

  • Eye and Face Protection: The corrosive nature of 3-Methoxybenzylhydrazine dihydrochloride to the eyes necessitates robust protection.[12] Chemical splash goggles should be worn at all times. When handling the solid form or when there is a significant splash risk, a face shield worn over goggles is mandatory to protect the entire face.[6][7][8]

  • Respiratory Protection: The fine, dusty nature of the solid compound poses a significant inhalation hazard.[3] All weighing and initial solution preparations should be conducted within a certified chemical fume hood to minimize airborne particulates.[4][9] In situations where a fume hood is not available or as a supplementary precaution, a properly fitted N95 or higher-level particulate respirator is essential.[3]

  • Protective Clothing: A lab coat, preferably flame-resistant, and closed-toe shoes are the minimum requirements for body protection.[6] For larger-scale operations, a chemical-resistant apron provides an additional barrier against spills.[7][10]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store 3-Methoxybenzylhydrazine dihydrochloride away from incompatible materials, such as strong oxidizing agents.[1][13]

  • Designate: Keep the container in a cool, dry, and well-ventilated area, clearly labeled with the appropriate hazard warnings.[2][4][13]

Handling and Use

The following workflow diagram illustrates the key decision points and safety measures for handling this compound.

PPE_Workflow start Start: Handling 3-Methoxybenzylhydrazine dihydrochloride assess_form Assess Chemical Form start->assess_form solid Solid Form (Powder) assess_form->solid Solid liquid Liquid Form (Solution) assess_form->liquid Liquid fume_hood Work in Chemical Fume Hood solid->fume_hood ppe_liquid Don PPE: - Nitrile/Neoprene Gloves - Goggles - Lab Coat liquid->ppe_liquid weighing Weighing/Handling Powder solution_prep Preparing Solution weighing->solution_prep using_solution Using Solution solution_prep->using_solution spill_kit Ensure Spill Kit is Accessible using_solution->spill_kit ppe_solid Don Full PPE: - Nitrile/Neoprene Gloves - Goggles & Face Shield - N95 Respirator - Lab Coat fume_hood->ppe_solid ppe_solid->weighing ppe_liquid->using_solution disposal Dispose of Waste spill_kit->disposal

Caption: Decision workflow for handling 3-Methoxybenzylhydrazine dihydrochloride.

Experimental Protocol: Step-by-Step Guidance
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield (if handling the solid). Don your respirator (if needed) and finally, your chemical-resistant gloves.

  • Weighing (if applicable): Carefully weigh the solid compound within the fume hood. Use a spatula and weighing paper, minimizing any dust generation.

  • Solution Preparation: Slowly add the solid to the solvent in a suitable container, again within the fume hood. Use a magnetic stirrer for efficient mixing to avoid splashing.

  • Reaction/Use: Conduct all subsequent steps involving the compound within the fume hood.

  • Doffing PPE: After completing your work, remove your PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves last and wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

Proper disposal is paramount to prevent environmental contamination and ensure the safety of others.

  • Waste Collection: All solid waste, including contaminated gloves, weighing paper, and paper towels, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Methoxybenzylhydrazine dihydrochloride must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[2][3][13] Do not pour any waste down the drain.[3]

By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate 3-Methoxybenzylhydrazine dihydrochloride into your research endeavors, advancing scientific discovery while prioritizing the well-being of your team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019, May 31). MSDS of (4-Methoxybenzyl)hydrazine hydrochloride. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Chemicals - safe use and handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.